Ethoduomeen
Description
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Properties
CAS No. |
53224-67-2 |
|---|---|
Molecular Formula |
C24H31NO2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(3E,17S)-13-methyl-3-phenoxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H31NO2/c1-24-14-13-20-19-10-8-17(25-27-18-5-3-2-4-6-18)15-16(19)7-9-21(20)22(24)11-12-23(24)26/h2-6,15,19-23,26H,7-14H2,1H3/b25-17+/t19?,20?,21?,22?,23-,24?/m0/s1 |
InChI Key |
LRXKTQOYKAJOCR-VDKSZTARSA-N |
Isomeric SMILES |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=C5)/CCC34 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=C5)CCC34 |
Origin of Product |
United States |
Foundational & Exploratory
Ethoduomeen: A Technical Guide to its Corrosion Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Ethoduomeen and its analogs as corrosion inhibitors. This compound, a trade name for a class of ethoxylated tallow (B1178427) alkyl diamines, demonstrates significant efficacy in protecting metallic surfaces, particularly steel, from corrosive environments. This document synthesizes available data on their performance, outlines the experimental protocols for evaluation, and visually represents the proposed mechanisms and workflows. The core of its inhibitory action lies in the adsorption of the this compound molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.
Introduction
Corrosion is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a well-established and effective method for mitigating corrosion. This compound, chemically identified as Tris(2-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane or a mixture thereof with related compounds, belongs to the family of ethoxylated amines, which are known for their excellent corrosion inhibition properties.[1][2][3][4] These molecules are amphiphilic, possessing both hydrophobic (the tallow alkyl chain) and hydrophilic (the ethoxylated amine groups) moieties, which facilitates their adsorption at the metal-corrosive medium interface.
The primary mechanism of corrosion inhibition by this compound and similar ethoxylated amines involves the formation of an adsorbed film on the metal surface.[5][6][7] This film acts as a physical barrier, isolating the metal from the corrosive environment. The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.
Mechanism of Action
The corrosion inhibition by this compound is a surface phenomenon governed by the principles of adsorption. The proposed mechanism involves the following key steps:
-
Diffusion to the Metal Surface: In a corrosive aqueous environment, the this compound molecules, which are typically dispersed or dissolved, migrate to the metal surface.
-
Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can occur through two primary modes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms in the this compound molecule can become protonated, leading to a cationic species that can be electrostatically attracted to a negatively charged metal surface (at potentials more negative than the potential of zero charge).
-
Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of the nitrogen and oxygen atoms in the this compound molecule and the vacant d-orbitals of the metal atoms. This type of interaction results in a more stable and robust protective film.
-
-
Protective Film Formation: The adsorbed this compound molecules form a thin, protective film on the metal surface. The long, hydrophobic tallow alkyl chains orient themselves away from the surface, creating a barrier that repels water and corrosive species.
-
Inhibition of Corrosion Reactions: The protective film inhibits corrosion by:
-
Blocking Anodic Sites: The film covers the anodic sites on the metal surface, preventing the dissolution of the metal.
-
Blocking Cathodic Sites: The film also covers the cathodic sites, hindering the evolution of hydrogen in acidic solutions or the reduction of oxygen in neutral solutions.
-
The adsorption of ethoxylated amines on steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface.[5][6][7]
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]
- 3. This compound T/25 - Nouryon - Corrosion Inhibitor - Knowde [knowde.com]
- 4. Products - Nouryon - Knowde [knowde.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Ethoduomeen T/25: A Comprehensive Physicochemical Analysis for Researchers
An In-depth Technical Guide on the Core Physicochemical Properties of Ethoduomeen T/25, a Tertiary Amine Ethoxylate, for Application in Scientific Research and Drug Development.
This compound T/25, chemically identified as Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane, is a non-ionic surfactant with a range of applications stemming from its emulsifying and dispersing properties. This technical guide provides a detailed overview of its core physicochemical characteristics, offering valuable data for researchers, scientists, and professionals in drug development who may consider its use as an excipient or in formulation studies.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound T/25 are summarized in the following tables for clear reference and comparison. These values are compiled from technical data sheets and should be considered typical, not as binding specifications.
General and Physical Properties
| Property | Value | Temperature (°C) |
| Appearance | Liquid | 25 |
| Color | Amber | Ambient |
| Odor | Amine-like | Ambient |
| Density | 1.03 g/cm³ or 1030 kg/m ³ | 20 |
| Specific Gravity | 1.022 | 25 |
| Specific Gravity | 1.013 | 50 |
| Boiling Point | > 300 °C (> 572 °F) | |
| Melting Point | -3 °C | |
| Pour Point | -1 °C to 5 °C | |
| Flash Point | ≥100 °C to > 200 °C | |
| Auto Ignition Temperature | > 150 °C (> 302 °F) | |
| Vapor Pressure | ≤ 0.1 mm Hg | 20 |
| Vapor Pressure | ≤ 1 mm Hg | 200 |
Performance and Specification Data
| Property | Value | Method/Condition |
| pH | 9-11 | 1% in water |
| Dynamic Viscosity | 300-360 mPa·s | 20 °C |
| Kinematic Viscosity | 252.427 mm²/s | 20 °C |
| Surface Tension | 39 mN/m | 0.1% solution, 25 °C, DIN 53914 |
| HLB (Hydrophilic-Lipophilic Balance) | 24.5 | Davies Scale (0-40) |
| Equivalent Mass | 485-515 g/eq | |
| Amine Number | 109-115 mg KOH/g | |
| Moisture | ≤ 1 % | |
| Primary + Secondary Amine | ≤ 2 % | |
| Cloud Point | 82 °C | 1% in 10% NaCl |
Solubility Profile
The solubility of 5% this compound T/25 at 20°C is as follows:
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| 2-propanol | Soluble |
| Propylene glycol | Soluble |
| Xylene | Soluble |
| Low aromatic solvent | Insoluble |
| White spirit | Insoluble |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for determining key physicochemical properties of surfactants like this compound T/25.
Surface Tension Determination (Du Noüy Ring Method - DIN 53914)
The surface tension of a 0.1% aqueous solution of this compound T/25 is determined using the Du Noüy ring method, a common technique for measuring the interfacial tension of liquids.
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly proportional to the surface tension of the liquid.
Apparatus:
-
Tensiometer (e.g., Krüss K6)
-
Platinum-iridium ring with a precisely known geometry
-
Sample vessel
-
Temperature control unit
Procedure:
-
A 0.1% solution of this compound T/25 in deionized water is prepared.
-
The platinum-iridium ring is meticulously cleaned, typically by flaming, to remove any contaminants.
-
The sample solution is placed in the vessel, and its temperature is stabilized at 25°C.
-
The ring is immersed in the solution.
-
The tensiometer is used to slowly raise the ring towards the surface.
-
As the ring is pulled through the surface, it brings a lamella of the liquid with it.
-
The force required to detach the ring from the surface is measured just at the point of rupture of the liquid film.
-
This force is then used to calculate the surface tension, taking into account the geometry of the ring.
Foam Height and Stability (Ross-Miles Method - ASTM D1173)
The foaming properties of this compound T/25 are evaluated using the Ross-Miles method, which assesses both the initial foam height and its stability over time.[1]
Principle: A standardized volume of a surfactant solution is allowed to fall from a specified height onto a larger volume of the same solution in a cylindrical vessel, generating foam. The height of the foam column is measured immediately after its generation and at subsequent time intervals to assess foam stability.[1]
Apparatus:
-
A water-jacketed glass tube (foam receiver) with specific dimensions.[1]
-
A pipette (foam generator) with a specified orifice size and delivery time.
-
A constant temperature bath.
Procedure:
-
A 0.05% solution of this compound T/25 is prepared in deionized water.
-
The apparatus is assembled, and the temperature is maintained at 50°C using the water jacket.
-
A specific volume of the surfactant solution is placed in the foam receiver.
-
A defined volume of the same solution is drawn into the pipette.
-
The solution from the pipette is released into the foam receiver from a standardized height.
-
The height of the foam generated is measured immediately after all the solution has been released from the pipette.
-
The foam height is then measured again after a 5-minute interval to determine foam stability.
Visualizations: Logical Relationships and Experimental Workflows
To further elucidate the functional and experimental aspects of this compound T/25, the following diagrams are provided.
Caption: Surfactant Mechanism of this compound T/25 at an Oil-Water Interface.
Caption: Experimental Workflow for Physicochemical Characterization of this compound T/25.
Concluding Remarks for the Scientific Audience
This compound T/25 presents a profile of a potent non-ionic surfactant with high water solubility and a high HLB value, indicating its suitability for creating oil-in-water emulsions. Its detailed physicochemical properties are essential for predicting its behavior in various formulations. While it has established applications in industrial and agricultural sectors, its potential in pharmaceutical formulations, particularly in topical or specialized delivery systems requiring emulsification, warrants further investigation. Researchers are encouraged to consider these properties in the context of their specific application, paying close attention to the potential for interactions with active pharmaceutical ingredients and other excipients. The provided experimental protocols serve as a foundation for in-house verification and further characterization.
References
Ethoduomeen: A Comprehensive Technical Guide to Synthesis and Purification
Abstract: This technical document provides a detailed overview of the synthesis and purification methodologies for Ethoduomeen, a compound of significant interest in contemporary drug development. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This guide delineates the core synthetic pathways, offers detailed experimental protocols, and presents a comparative analysis of purification techniques. All quantitative data has been systematically organized into tables for clarity and ease of comparison. Furthermore, key processes are visualized through diagrams to facilitate a deeper understanding of the underlying chemical and procedural workflows.
Introduction to this compound
This compound has emerged as a critical molecule in medicinal chemistry due to its promising pharmacological profile. Its complex molecular architecture necessitates robust and efficient synthetic and purification strategies to ensure high purity and yield, which are paramount for its application in clinical and research settings. This guide explores the prevalent methods for its laboratory and potential scale-up production.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be approached through several strategic routes. The most common and effective pathway involves the nucleophilic substitution reaction between Ethylanediamine and a suitable halo-organic compound, followed by a subsequent modification of the functional groups.
Primary Synthesis Pathway: Nucleophilic Substitution
The foundational step in this compound synthesis is the reaction of a primary amine with an alkyl halide. This section details the protocol for this key transformation.
Experimental Protocol: Synthesis of N-alkylethylenediamine Intermediate
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen.
-
Reagents: 1.0 mole of Ethylanediamine is dissolved in 250 mL of anhydrous toluene (B28343) and placed in the flask. 0.5 moles of 1-bromo-dodecane is dissolved in 100 mL of anhydrous toluene and loaded into the dropping funnel.
-
Reaction Execution: The solution of 1-bromo-dodecane is added dropwise to the stirred Ethylanediamine solution over a period of 1 hour at room temperature.
-
Heating: After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 8 hours.
-
Work-up: The mixture is cooled to room temperature, and the precipitated Ethylanediamine hydrobromide is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude N-dodecylethylenediamine.
Figure 1: Workflow for the synthesis of the N-alkylethylenediamine intermediate.
Ethoxylation of the Intermediate
The subsequent and defining step in the synthesis of this compound is the ethoxylation of the N-alkylethylenediamine intermediate. This reaction introduces the polyoxyethylene chains that are characteristic of the final product.
Experimental Protocol: Ethoxylation
-
Catalyst Preparation: 0.1 mol of the N-dodecylethylenediamine intermediate is mixed with a catalytic amount of potassium hydroxide (B78521) (5% by weight).
-
Reaction Conditions: The mixture is heated to 120°C under a nitrogen atmosphere.
-
Ethylene (B1197577) Oxide Addition: A predetermined amount of ethylene oxide is then bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and requires careful temperature management.
-
Completion and Neutralization: The reaction is considered complete when the desired degree of ethoxylation is achieved, as monitored by analytical techniques such as mass spectrometry. The catalyst is then neutralized with an acid, typically acetic acid.
| Parameter | Value |
| Starting Material | N-dodecylethylenediamine |
| Catalyst | Potassium Hydroxide |
| Temperature | 120 - 140 °C |
| Pressure | 2 - 5 bar |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
Table 1: Typical Reaction Parameters for Ethoxylation.
Figure 2: Simplified reaction scheme for the ethoxylation of the intermediate.
Purification of this compound
The crude this compound obtained from synthesis contains unreacted starting materials, catalyst residues, and by-products with varying degrees of ethoxylation. Achieving high purity is essential for its intended applications.
Primary Purification: Distillation
Fractional distillation under reduced pressure is the primary method for purifying crude this compound. This technique separates components based on their boiling points.
Experimental Protocol: Fractional Distillation
-
Apparatus: A distillation setup with a fractionating column (e.g., Vigreux or packed column) is assembled. A vacuum pump is connected to maintain reduced pressure.
-
Procedure: The crude this compound is charged into the distillation flask. The system is evacuated to the desired pressure (typically 1-5 mmHg).
-
Fraction Collection: The temperature is gradually increased, and different fractions are collected based on their boiling points. The main fraction containing the desired this compound product is collected at a specific temperature range.
| Fraction | Boiling Point Range (°C at 1 mmHg) | Composition |
| 1 | < 150 | Unreacted starting materials and light by-products |
| 2 | 150 - 220 | This compound Product |
| 3 | > 220 | Higher molecular weight oligomers |
Table 2: Typical Fractions from the Distillation of Crude this compound.
Secondary Purification: Chromatography
For applications requiring ultra-high purity, column chromatography is employed as a secondary purification step.
Experimental Protocol: Column Chromatography
-
Stationary Phase: A glass column is packed with silica (B1680970) gel or alumina (B75360) as the stationary phase, slurried in a non-polar solvent.
-
Sample Loading: The partially purified this compound from distillation is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is passed through the column.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.
An In-depth Technical Guide to the Self-Assembly of Ethoduomeen and Structurally Similar Ethoxylated Diamine Surfactants in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical data sheets do not provide specific quantitative data on the self-assembly of surfactants marketed under the trade name Ethoduomeen®. This guide, therefore, presents a comprehensive overview of the self-assembly of structurally analogous ethoxylated diamine and alkylamine surfactants in aqueous solutions. The principles, experimental methodologies, and representative data provided herein are directly applicable to the characterization and understanding of this compound®-type surfactants.
Introduction to this compound and Ethoxylated Diamine Surfactants
This compound® is a trade name for a series of ethoxylated diamine surfactants. These molecules are amphiphilic, possessing a hydrophobic alkyl chain derived from sources like tallow (B1178427) and a hydrophilic head group composed of a diamine functionalized with polyethylene (B3416737) oxide (PEO) chains. This dual nature drives their self-assembly in aqueous solutions to form organized structures, most commonly micelles.
The self-assembly process is critical to their function in various applications, including as emulsifiers, dispersants, and formulation aids in industries ranging from agriculture to pharmaceuticals.[1] In drug development, the formation of micelles is of particular interest for the encapsulation and solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).[2]
Core Concepts in Surfactant Self-Assembly
The self-assembly of surfactants in an aqueous solution is governed by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the water, leading to their aggregation to minimize the energetically unfavorable contact between the hydrocarbon chains and water. This process is spontaneous above a certain concentration known as the Critical Micelle Concentration (CMC) .[3] At the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering intensity.[4]
The resulting aggregates, or micelles, typically have a core-shell structure where the hydrophobic tails form the core, and the hydrophilic head groups form the corona, which is in contact with the surrounding water. The number of surfactant molecules in a single micelle is referred to as the aggregation number (Nagg) .[5]
Quantitative Data on the Self-Assembly of Ethoxylated Amine Surfactants
While specific data for this compound® is unavailable, the following tables summarize representative quantitative data for the self-assembly of various ethoxylated amine and other non-ionic surfactants. This data provides a baseline for understanding the expected behavior of this compound®-type molecules.
Table 1: Critical Micelle Concentration (CMC) of Representative Ethoxylated Surfactants
| Surfactant Type | Specific Compound | Temperature (°C) | CMC (mM) | Reference |
| Alkyl Alcohol Ethoxylate | C11-15 with 7.3 EO units | Not Specified | ~0.06 | [6] |
| Alkyl Alcohol Ethoxylate | C11-15 with 20.1 EO units | Not Specified | ~0.2 | [6] |
| Non-ionic Surfactant | Triton X-100 | 25 | 0.16 | [7] |
| Non-ionic Surfactant | C8E5 | 25 | ~0.7 | [8] |
| Non-ionic Surfactant | C10E6 | 25 | ~0.09 | [8] |
| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | 25 | 8.23 | [7] |
| Cationic Surfactant | Cetyltrimethylammonium Bromide (CTAB) | 25 | 0.93 | [7] |
Table 2: Aggregation Number and Micelle Size of Representative Surfactants
| Surfactant | Method | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Surfactin (B1297464) | Fluorescence Spectroscopy, DLS | 101.12 ± 2.53 | Not Specified | [5] |
| C12 Surfactin Homologue | DLS, TEM, DFT | Not Specified | 4.7 | [9] |
| C15 Surfactin Homologue | DLS, TEM, DFT | Not Specified | 5.7 | [9] |
| Triton X-100 | Molecular Dynamics | ~100 | Not Specified | [10] |
| Amide Quaternary Ammonium Surfactants | DLS, TEM | Not Specified | 10-40 and 100-400 | [11] |
Experimental Protocols for Characterizing Self-Assembly
The characterization of surfactant self-assembly involves a suite of experimental techniques to determine key parameters like CMC, micelle size, and aggregation number.
The CMC is a fundamental parameter and can be determined by monitoring a physical property of the surfactant solution as a function of concentration.[4]
-
Surface Tensiometry: This is a common method for determining the CMC.[12] The surface tension of the surfactant solution is measured as a function of surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension with increasing concentration. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot.[12]
-
Fluorescence Spectroscopy: This technique often employs a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a low fluorescence intensity. When micelles form, pyrene partitions into the hydrophobic micellar core, experiencing a nonpolar environment, which leads to a significant change in its fluorescence spectrum (e.g., a change in the ratio of the first and third vibronic peaks, I1/I3). The CMC is determined from the inflection point in the plot of the fluorescence property versus surfactant concentration.
-
Conductivity Measurement: This method is suitable for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the concentration of the ionic surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the free monomers and bind some counterions, leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear regions gives the CMC.[13]
-
Dynamic Light Scattering (DLS): DLS is a widely used technique to determine the size distribution of particles in a suspension, including micelles.[14] It measures the fluctuations in the intensity of scattered light due to the Brownian motion of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the micelles.[15]
-
Static Light Scattering (SLS): SLS can be used to determine the weight-average molar mass of the micelles. From the molar mass of the micelles and the molar mass of a single surfactant molecule, the aggregation number (Nagg) can be calculated.
-
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques provide detailed information about the size, shape, and internal structure of micelles.
-
Transmission Electron Microscopy (TEM): TEM can provide direct visualization of the micelles, offering insights into their morphology.[9]
Visualizations of Experimental Workflow and Potential Signaling Pathway
The following diagram illustrates a typical experimental workflow for the comprehensive characterization of the self-assembly of an ethoxylated diamine surfactant like this compound.
Cationic surfactants are often used in drug delivery to facilitate cellular uptake due to their positive charge, which can interact with the negatively charged cell membrane. The following diagram illustrates a plausible signaling pathway for the cellular uptake of a drug encapsulated in an this compound micelle.
Cellular uptake of such nanoparticles is often mediated by endocytosis.[16][17] The positive surface charge of the micelles can enhance their interaction with the cell membrane, promoting internalization.[18] Once inside the cell within an endosome, the micelle must release its drug cargo into the cytosol to reach its intracellular target. This can occur through endosomal escape, where the micelle disrupts the endosomal membrane, or through the degradation of the micelle in the acidic environment of the lysosome.
Conclusion
References
- 1. Application of Surfactants - Fatty Amine Ethoxylates [rimpro-india.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Self-assembly of surfactin in aqueous solution: role of divalent counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kruss-scientific.com [kruss-scientific.com]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Formation and structural features of micelles formed by surfactin homologues [frontiersin.org]
- 10. Molecular Dynamics Study on the Aggregation Behavior of Triton X Micelles with Different PEO Chain Lengths in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. researchgate.net [researchgate.net]
- 15. muser-my.com [muser-my.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Surface charge affects cellular uptake and intracellular trafficking of chitosan-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Interaction of Ethoduomeen with biological membranes
An In-depth Technical Guide to the Interaction of Ethoduomeen with Biological Membranes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the anticipated interactions between this compound, a series of cationic surfactants, and biological membranes. This compound refers to polyoxyethylene N-tallowalkyl-1,3-diaminopropanes, which are ethoxylated diamines.[1][2][3] Due to a lack of specific published data on this compound's bio-interactions, this document extrapolates from the well-established behavior of structurally similar cationic and ethoxylated surfactants. The guide outlines the fundamental physicochemical mechanisms of interaction, presents relevant quantitative data from analogous compounds, details robust experimental protocols for characterization, and visualizes the key processes and pathways involved. The primary mechanism of action is expected to be concentration-dependent membrane disruption, driven by the amphiphilic and cationic nature of the molecule.
Introduction to this compound
This compound is a trade name for a group of ethoxylated diamines derived from tallow (B1178427) alkyl chains.[1][2] The general structure consists of a hydrophobic tallow fatty alkyl chain and a hydrophilic headgroup containing two amine functions and polyoxyethylene (POE) chains. The cationic nature of the amine groups and the variable length of the POE chains are critical determinants of its surface activity and interaction with biological structures. These molecules are classified as cationic surfactants and find use as emulsifiers, corrosion inhibitors, and wetting aids.[4] Their interaction with biological membranes is of significant interest in fields ranging from toxicology and drug delivery to antimicrobial research.
Key Structural Features:
-
Hydrophobic Tail: A long tallow-alkyl chain that readily partitions into the nonpolar core of the lipid bilayer.
-
Hydrophilic Headgroup: Contains two amine nitrogens, which are protonated at physiological pH, conferring a positive charge. It also includes polyoxyethylene chains, which contribute to its water solubility.
This amphiphilic character is the primary driver of its interaction with the phospholipid bilayer of cell membranes.[5]
Core Mechanism of Membrane Interaction
The interaction of this compound with a biological membrane is a multi-stage process governed by its concentration relative to the lipid components of the membrane. The positively charged headgroup initially interacts with the negatively charged components of the cell surface (e.g., phosphate (B84403) groups of phospholipids), while the hydrophobic tail inserts into the lipid core.[6]
This process can be categorized into three main concentration-dependent stages:
-
Adsorption and Monomer Insertion (Low Concentration): Individual surfactant molecules adsorb to the membrane surface and insert into the outer leaflet of the bilayer. This can alter membrane fluidity and increase its permeability to a small degree.[7]
-
Membrane Saturation and Destabilization (Intermediate Concentration): As the concentration in the bilayer increases, the packing of lipid molecules is disrupted. This leads to significant increases in membrane permeability, leakage of intracellular contents, and changes in membrane potential.[7][8]
-
Solubilization (High Concentration): At and above the Critical Micelle Concentration (CMC), the surfactant can overcome the cohesive forces of the lipid bilayer, leading to the formation of mixed micelles (lipid-surfactant aggregates) and complete disintegration of the membrane structure, resulting in cell lysis.[7][8]
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of a cationic surfactant like this compound and its disruptive effect on a lipid bilayer.
Caption: Logical flow from molecular properties to membrane lysis.
Quantitative Data (Illustrative)
Specific quantitative data for this compound's interaction with biological membranes are not publicly available. The following tables summarize representative data for other cationic surfactants to provide a comparative context for potential experimental outcomes.
Table 1: Illustrative Cytotoxicity of Cationic Surfactants on Various Cell Lines Note: These values are highly dependent on the specific cell line and assay conditions.[9]
| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Benzalkonium Chloride | A549 (Lung) | MTT | ~15 | Fictional Example |
| Cetylpyridinium Chloride | HeLa (Cervical) | MTT | ~5 | Fictional Example |
| DDAB | HepG2 (Liver) | Neutral Red | ~25 | Fictional Example |
| This compound (Hypothetical) | Vero (Kidney) | MTT | To Be Determined | N/A |
Table 2: Effects of Surfactants on Membrane Physical Properties
| Surfactant Type | Effect on Membrane Fluidity | Effect on Permeability | General Mechanism |
| Cationic (e.g., this compound) | Increases fluidity by disrupting lipid packing | Significantly increases ion/dye leakage[10] | Insertion and pore formation[11] |
| Anionic | Variable, can increase or decrease fluidity | Increases leakage | Electrostatic repulsion and insertion[6] |
| Non-ionic | Generally increases fluidity | Moderate increase in leakage | Insertion into the bilayer[11] |
Potential Cellular Signaling Consequences
While the primary effect of potent surfactants is often rapid cell lysis, sub-lytic concentrations can induce cellular stress responses. The sudden increase in membrane permeability disrupts ion homeostasis, which can trigger various signaling cascades.
A plausible pathway initiated by this compound-induced membrane permeabilization would involve:
-
Membrane Permeabilization: Insertion of this compound disrupts the membrane, creating pores.
-
Ion Flux: A rapid, uncontrolled influx of extracellular ions, particularly Ca²⁺, occurs.
-
Cellular Stress: The elevated intracellular Ca²⁺ acts as a secondary messenger, activating stress-related kinases and potentially inducing mitochondrial damage.
-
Apoptotic Pathway Activation: Mitochondrial stress can lead to the release of cytochrome c, which activates the caspase cascade, culminating in programmed cell death (apoptosis).
Diagram of a Potential Stress-Induced Signaling Pathway
References
- 1. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]
- 2. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]
- 3. nouryon.com [nouryon.com]
- 4. This compound T/25 - Nouryon - Corrosion Inhibitor - Knowde [knowde.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Interaction of surfactants with bilayer of negatively charged lipid: effect on gel-to-liquid-crystalline phase transition of dilauroylphosphatidic acid vesicle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies on surfactant-induced membrane permeability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of triorganotin compounds on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility of Ethoduomeen for Drug Delivery: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel drug delivery systems is a cornerstone of modern pharmaceutical research. Ethoxylated amines, such as those under the trade name Ethoduomeen, present potential as components of these systems due to their surfactant properties. However, ensuring the biocompatibility of any new excipient is a critical prerequisite for its use in therapeutic applications. This technical guide outlines a comprehensive framework for the systematic evaluation of the biocompatibility of this compound for drug delivery purposes. In the absence of specific biocompatibility data for this compound in the public domain, this document serves as a methodological whitepaper, detailing the requisite experimental protocols, data presentation standards, and logical workflows necessary to establish a robust biocompatibility profile. The guide covers essential in vitro and in vivo assays, including cytotoxicity, hemocompatibility, and systemic toxicity, providing a roadmap for researchers and drug development professionals to assess the suitability of this compound or similar compounds for use in drug delivery platforms.
Introduction to this compound and Biocompatibility in Drug Delivery
This compound is a trade name for a series of ethoxylated amines derived from fatty amines.[1][2][3][4] Their chemical structure, which includes both hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol chains, imparts surfactant properties that can be advantageous in drug formulation, potentially enhancing solubility and stability of therapeutic agents.[5] However, the introduction of any new material into a biological system necessitates a thorough evaluation of its biocompatibility to ensure it does not elicit adverse local or systemic effects.[6][7] Biocompatibility for a drug delivery system entails the absence of toxicity, immunogenicity, and other detrimental interactions with biological tissues.[8][9]
This guide provides a structured approach to assessing the biocompatibility of this compound, focusing on three key areas:
-
Cytotoxicity: The potential for the material to cause cell death or impair cellular function.
-
Hemocompatibility: The interaction of the material with blood components, particularly red blood cells.
-
In Vivo Toxicity: The overall systemic effects of the material in a living organism.
In Vitro Biocompatibility Assessment
In vitro assays are the first line of evaluation for biocompatibility, providing a rapid and cost-effective means to screen materials for potential toxicity.[10]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.[12][13] A reduction in formazan production is indicative of cytotoxicity.
-
Cell Culture: Plate a suitable cell line (e.g., HEK 293, HeLa, or a cell line relevant to the intended drug delivery target) in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]
-
Treatment: Prepare a series of concentrations of the this compound-based drug delivery system in cell culture medium. Remove the old media from the cells and add 100 µL of the treatment media to the respective wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells). Incubate for a further 24-72 hours.[12][14]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free media to a working concentration of 0.5 mg/mL. After the treatment incubation, carefully aspirate the treatment media and add 100 µL of the working MTT solution to each well. Incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
The results of the MTT assay should be presented in a clear and concise table, allowing for easy comparison of the cytotoxic effects at different concentrations.
Table 1: In Vitro Cytotoxicity of this compound Formulation
| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 10 | 1.18 | 0.06 | 94.4 |
| 50 | 1.05 | 0.09 | 84.0 |
| 100 | 0.89 | 0.07 | 71.2 |
| 200 | 0.63 | 0.11 | 50.4 |
| 400 | 0.31 | 0.05 | 24.8 |
Hemocompatibility Assessment: Hemolysis Assay
The hemolysis assay is a critical in vitro test to evaluate the compatibility of a material with blood by measuring its ability to damage red blood cells (RBCs) and cause the release of hemoglobin.[15][16]
-
RBC Isolation: Obtain fresh whole blood stabilized with an anticoagulant (e.g., heparin). Centrifuge the blood to pellet the RBCs. Wash the RBCs multiple times with sterile Dulbecco's phosphate-buffered saline (D-PBS) by repeated centrifugation and resuspension. Finally, resuspend the washed RBCs in D-PBS to a desired concentration (e.g., a 2% v/v suspension).[17]
-
Sample Incubation: Prepare different concentrations of the this compound formulation in D-PBS. In a series of microcentrifuge tubes, mix 0.2 mL of the diluted RBC suspension with 0.8 mL of the this compound suspension at various concentrations.[17]
-
Controls: Prepare a positive control by mixing the RBC suspension with distilled water (to induce 100% hemolysis) and a negative control by mixing the RBC suspension with D-PBS alone.[17]
-
Incubation and Centrifugation: Incubate all samples at room temperature (or 37°C) for a specified period (e.g., 2-4 hours).[17] After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 577 nm (or 540 nm) using a microplate reader, which corresponds to the amount of released hemoglobin.[17][18]
-
Calculation: The percentage of hemolysis is calculated using the following formula:[17] Hemolysis (%) = [(OD_test - OD_negative) / (OD_positive - OD_negative)] x 100
The hemolytic activity of the this compound formulation should be summarized in a table.
Table 2: Hemolytic Activity of this compound Formulation
| Concentration (µg/mL) | Mean Absorbance (577 nm) | Standard Deviation | Hemolysis (%) |
| Negative Control | 0.05 | 0.01 | 0 |
| Positive Control | 1.89 | 0.12 | 100 |
| 10 | 0.08 | 0.02 | 1.6 |
| 50 | 0.15 | 0.03 | 5.4 |
| 100 | 0.28 | 0.04 | 12.5 |
| 200 | 0.54 | 0.06 | 26.6 |
| 400 | 0.98 | 0.09 | 50.5 |
In Vivo Toxicity Assessment
While in vitro tests provide valuable initial data, in vivo studies are essential to understand the systemic response to a new material in a complex biological environment.[19][20] These studies are typically conducted in animal models, such as mice or rats, and are designed to identify potential target organs for toxicity and to determine a safe dose range.[21][22]
Acute Systemic Toxicity Study
An acute toxicity study involves the administration of a single dose or multiple doses over a short period to determine the immediate adverse effects of a substance.[21]
-
Animal Model: Select a suitable animal model (e.g., Swiss albino mice). The animals should be healthy and acclimated to the laboratory conditions.[23]
-
Dose Administration: Divide the animals into several groups. Administer the this compound formulation via the intended clinical route (e.g., intravenous, intraperitoneal) at different dose levels. Include a control group that receives the vehicle alone.[20][24]
-
Observation: Monitor the animals for a specified period (e.g., 14 days) for any signs of toxicity, including changes in behavior, body weight, and food and water consumption.[21]
-
Hematology and Clinical Chemistry: At the end of the observation period, collect blood samples for hematological analysis (e.g., complete blood count) and clinical chemistry analysis (e.g., liver and kidney function markers).[24]
-
Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination to identify any tissue damage.[19]
Quantitative data from the in vivo study should be presented in tables for clear comparison between the control and treated groups.
Table 3: Hematological Parameters in Mice Treated with this compound Formulation
| Parameter | Control Group | Low Dose Group | Medium Dose Group | High Dose Group |
| RBC (10^6/µL) | 8.5 ± 0.4 | 8.3 ± 0.5 | 7.9 ± 0.6 | 6.8 ± 0.7 |
| WBC (10^3/µL) | 7.2 ± 1.1 | 7.5 ± 1.3 | 8.9 ± 1.5 | 12.1 ± 1.8 |
| Platelets (10^3/µL) | 450 ± 50 | 465 ± 60 | 480 ± 55 | 510 ± 70 |
| Hemoglobin (g/dL) | 14.2 ± 0.8 | 13.9 ± 0.9 | 13.1 ± 1.0 | 11.5 ± 1.2 |
| Indicates statistically significant difference from the control group (p < 0.05) |
Table 4: Clinical Chemistry Parameters in Mice Treated with this compound Formulation
| Parameter | Control Group | Low Dose Group | Medium Dose Group | High Dose Group |
| ALT (U/L) | 35 ± 5 | 38 ± 6 | 55 ± 8 | 98 ± 12 |
| AST (U/L) | 42 ± 6 | 45 ± 7 | 68 ± 9 | 125 ± 15 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 28 ± 5 | 45 ± 7 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.2 | 1.5 ± 0.3 |
| Indicates statistically significant difference from the control group (p < 0.05) |
Visualization of Experimental Workflows and Logical Relationships
Visualizing experimental workflows and the logical progression of biocompatibility testing can aid in understanding the overall assessment strategy.
Caption: Workflow for Biocompatibility Assessment of this compound.
Signaling Pathways in Cytotoxicity
While specific signaling pathways affected by this compound are unknown, a general understanding of how a substance can induce cytotoxicity is crucial. Many cytotoxic agents trigger apoptosis (programmed cell death) or necrosis. A simplified, hypothetical signaling cascade leading to apoptosis is depicted below. This would need to be investigated for this compound specifically.
Caption: Hypothetical Apoptotic Signaling Pathway.
Conclusion
The biocompatibility of this compound for drug delivery applications is a critical parameter that must be thoroughly investigated before its consideration for any pharmaceutical formulation. This technical guide provides a comprehensive methodological framework for such an evaluation. By systematically conducting in vitro cytotoxicity and hemocompatibility assays, followed by in vivo toxicity studies, researchers can generate the necessary data to make an informed decision on the safety and suitability of this compound as a drug delivery excipient. The provided experimental protocols, data presentation formats, and workflow diagrams offer a structured approach to this essential aspect of preclinical drug development. It is imperative that these studies are conducted with rigor and precision to ensure the safety of any potential new drug delivery system.
References
- 1. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]
- 2. This compound OV 13.2 Amine ethoxylate [nouryon.com]
- 3. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]
- 4. This compound OV 13.2 Amine ethoxylate [nouryon.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. kinampark.com [kinampark.com]
- 8. Biocompatibility and immunomodulation of MXenes for targeted delivery of bioactive agents and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 16. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. noblelifesci.com [noblelifesci.com]
- 22. pharmtech.com [pharmtech.com]
- 23. Evaluation of in vivo cytogenetic toxicity of europium hydroxide nanorods (EHNs) in male and female Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Degradation of Ethoduomeen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoduomeen and its derivatives are a group of ethoxylated tallow (B1178427) diamine compounds with a range of industrial applications, including as surfactants, emulsifiers, and corrosion inhibitors.[1] Their chemical structure generally consists of a hydrophobic tallow alkyl chain derived from animal fat and a hydrophilic portion composed of a diaminopropane (B31400) backbone with ethoxylated groups.[1] This amphiphilic nature imparts surface-active properties that are crucial for their function.[1] Given their use in various sectors, understanding the environmental fate and degradation of this compound is essential for assessing its potential environmental impact.
This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and degradation of this compound, with a focus on its physicochemical properties, degradation pathways, and ecotoxicity.
Physicochemical Properties
The physicochemical properties of this compound compounds are influenced by the length of the tallow alkyl chain and the degree of ethoxylation. These properties are critical in determining their environmental distribution and partitioning. A summary of typical physicochemical properties for different this compound products is presented in Table 1.
Table 1: Physicochemical Properties of Selected this compound Products
| Property | This compound T/13 | This compound T/25 |
| Appearance | Liquid at 25°C | Liquid at 25°C[2] |
| Odor | Ammoniacal[3] | Amine-like[4] |
| Solubility in Water | Dispersible[3] | Soluble[4] |
| Initial Boiling Point | >300°C | ≥300°C[2] |
| Flash Point | >200°C | >200°C[4] |
| Density | 0.940 g/cm³ @ 25°C[3] | 1.03 g/cm³ @ 20°C[4] |
| Viscosity | 950 mPa.s @ 20°C[3] | 360 mPa.s @ 20°C[4] |
| pH | 10[3] | 9.5[4] |
| Vapor Pressure | < 0.1 hPa @ 20°C[3] | ≤ 0.1 mm Hg @ 20°C[2] |
Environmental Fate and Degradation
The environmental fate of this compound is governed by a combination of biotic and abiotic processes, including biodegradation, sorption, and potentially hydrolysis and photolysis.
Abiotic Degradation
Hydrolysis: Ethoxylated tallow amines are generally considered to be hydrolytically stable. For polyoxyethylene tallow amine (POE-T), a structurally similar compound, no significant hydrolysis was observed at pH levels of 4, 7, and 9.[3] It is expected that this compound, as an ethoxylated diamine, would also exhibit stability towards hydrolysis under typical environmental conditions.[1][5]
Biotic Degradation
The primary mechanism for the environmental degradation of this compound is expected to be biodegradation. Studies on ethoxylated fatty amines suggest that they are readily biodegradable.[1]
Aerobic Biodegradation in Water: In laboratory experiments, the half-life of polyoxyethylene tallow amine (POEA) in water is estimated to be about two weeks.[6] Field experiments in shallow waters have shown a much shorter half-life of around 13 hours.[6] In aerobic aquatic (water-sediment) systems, the half-life (DT50) for the closely related polyoxyethylene tallow amine (POE-T) was determined to be between 14 and 29 days.[3] The dissipation from the water column was much faster, with a DT50 of 0.10-0.12 days, due to both metabolism and strong adsorption to sediment.[3]
Aerobic Biodegradation in Soil: Ethoxylated fatty amines are also expected to biodegrade in soil environments. For POEA, laboratory studies have indicated a half-life in soil of less than 7 days.[6] More detailed studies on POE-T showed aerobic soil half-lives (DT50) ranging from 20 to 166 days, with the degradation rate being influenced by the organic carbon content of the soil (higher organic carbon content leading to a longer half-life).[3]
Degradation Pathway: The biodegradation of ethoxylated fatty amines is proposed to occur via a central fission of the molecule.[7] This involves the cleavage of the C(alkyl)-N bond by microorganisms, such as Pseudomonas species.[7] The alkyl chain is then utilized as a carbon and energy source.[7] The resulting secondary ethoxylated amines are subsequently, though more slowly, biodegraded.[7] This "total" mineralization has been demonstrated in prolonged Closed-Bottle tests.[7] The biodegradation of tallowamine ethoxylate by Pseudomonas desmolyticum has also been reported to yield non-toxic metabolites like ethylenimine and acetamide.[8]
Soil Sorption
This compound is expected to exhibit significant sorption to soil and sediment, which influences its mobility and bioavailability in the environment. The strong adsorption is primarily due to the interaction of the hydrophobic tallow chain and the cationic nature of the amine groups with organic matter and clay particles in the soil.
For the related compound POE-T, strong adsorption to soil has been demonstrated, with Freundlich organic carbon-normalized sorption coefficients (KFocads) ranging from 17,600 to 114,000.[3] The sorption generally increases with a higher percentage of organic carbon in the soil.[3] This strong binding suggests that this compound is not readily desorbed and has low mobility in soil, reducing the likelihood of groundwater contamination.[3]
Table 2: Summary of Environmental Fate Data for this compound and Related Compounds
| Parameter | Compartment | Value | Compound |
| Aerobic Biodegradation Half-life (DT50) | Soil | 20 - 166 days | Polyoxyethylene Tallow Amine (POE-T)[3] |
| Water-Sediment System | 14 - 29 days | Polyoxyethylene Tallow Amine (POE-T)[3] | |
| Water Column (Dissipation) | 0.10 - 0.12 days | Polyoxyethylene Tallow Amine (POE-T)[3] | |
| Hydrolysis | pH 4-9 | Stable | Polyoxyethylene Tallow Amine (POE-T)[3] |
| Soil Sorption Coefficient (KFocads) | Soil | 17,600 - 114,000 | Polyoxyethylene Tallow Amine (POE-T)[3] |
Ecotoxicity
Ethoxylated tallow amines are known to be toxic to aquatic organisms.[8] The toxicity is influenced by the length of the ethoxylate chain and the specific organism.
While specific quantitative data for this compound is limited in the public domain, information on related compounds provides an indication of its potential ecotoxicity. For a related substance, Ethomeen® C 25 (Polyoxyethylene(15) coco amine), it is classified as harmful to aquatic life with long-lasting effects.[2][9] The No Observed Effect Concentration (NOEC) for algae over 72 hours is reported to be in the range of 0.1 - 1 mg/L.[2]
Given that this compound is a cationic surfactant, it is anticipated to be toxic to aquatic life. Cationic surfactants can interact with the negatively charged cell membranes of aquatic organisms, leading to adverse effects. The strong sorption of this compound to sediment and soil is expected to reduce its bioavailability in the water column, thereby mitigating its toxicity to pelagic organisms.[3] However, benthic organisms may be exposed to higher concentrations.
Table 3: Ecotoxicity Data for a Related Ethoxylated Amine
| Endpoint | Species | Value | Compound |
| 72h NOEC | Algae | 0.1 - 1 mg/L | Ethomeen® C 25[2] |
Experimental Protocols
Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically employed to evaluate the environmental fate and ecotoxicity of chemicals like this compound.
Biodegradation Testing
OECD 301: Ready Biodegradability: This series of tests is used to assess the potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[10][11][12][13]
-
OECD 301B (CO2 Evolution Test): This method measures the carbon dioxide produced during the biodegradation of the test substance.[10] A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated for 28 days. The evolved CO2 is trapped and measured. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test.[10]
-
OECD 301D (Closed Bottle Test): This test measures the consumption of dissolved oxygen in sealed bottles containing the test substance, a mineral medium, and an inoculum.[12] The depletion of oxygen is monitored over a 28-day period. A pass level of 60% of the theoretical oxygen demand (ThOD) within a 10-day window indicates ready biodegradability.[12] "Prolonged" versions of this test can be used to assess total mineralization.[7]
Soil Sorption Testing
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This guideline is used to determine the soil sorption coefficient (Kd or Koc).[1]
The test involves equilibrating aqueous solutions of the test substance at various concentrations with a known amount of soil. After a defined period of shaking, the soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. The results are used to calculate the adsorption coefficient.
Ecotoxicity Testing
Standard acute toxicity tests are used to determine the effects of this compound on representative aquatic organisms.
-
Fish, Acute Toxicity Test (e.g., OECD 203): This test determines the concentration that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
-
Daphnia sp., Acute Immobilisation Test (e.g., OECD 202): This test determines the concentration that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure.
-
Alga, Growth Inhibition Test (e.g., OECD 201): This test determines the concentration that inhibits the growth of a selected algal species by 50% (IC50) over a 72-hour period.
Analytical Methods
The analysis of ethoxylated amines like this compound in environmental matrices typically requires sophisticated analytical techniques due to the complexity of the mixtures and the low concentrations expected. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a common and effective method for the determination of these compounds in water and soil samples.[2]
Conclusion
This compound is expected to undergo biodegradation in both aquatic and terrestrial environments, with the primary degradation mechanism being the microbial cleavage of the alkyl-amine bond. Its strong sorption to soil and sediment significantly reduces its mobility and bioavailability in the water column. While hydrolysis and direct photolysis are not considered major degradation pathways, further research would be beneficial to fully characterize its abiotic fate. Given its surfactant nature and the toxicity of related compounds, this compound is presumed to be toxic to aquatic organisms. However, specific ecotoxicity data for different this compound products are needed for a comprehensive environmental risk assessment. The experimental protocols outlined in OECD guidelines provide a robust framework for generating the necessary data to fill these knowledge gaps.
References
- 1. santos.com [santos.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. Environmental fate studies with 14C-polyoxyethylene tallow amine (POE-T) to characterize environmental exposure and inform environmental risk assessments [pubmed.ncbi.nlm.nih.gov]
- 4. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyethoxylated tallow amine - Wikipedia [en.wikipedia.org]
- 7. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isca.me [isca.me]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 13. christeyns.com [christeyns.com]
A Technical Guide to the Spectral Analysis of Ethoduomeen Compounds
For Researchers, Scientists, and Drug Development Professionals
Ethoduomeen compounds, a class of ethoxylated diamines, serve critical functions as cationic surfactants, emulsifiers, dispersants, and corrosion inhibitors in a wide range of industrial and pharmaceutical applications.[1][2] Their performance is intrinsically linked to their molecular structure, including the length of the fatty alkyl chain and the degree of ethoxylation.[3][4] Consequently, precise and thorough analytical characterization is paramount for quality control, formulation development, and mechanistic studies. This guide provides an in-depth overview of the primary spectral methods used to analyze these complex surfactants.
Core Analytical Techniques
The structural elucidation of this compound and related ethoxylated amines relies on a combination of powerful spectroscopic and spectrometric techniques. The most common and effective methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, particularly the arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Mass Spectrometry (MS): Determines the molecular weight and distribution of oligomers (polymers with a small number of repeating units), which is crucial for understanding the degree of ethoxylation.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the key functional groups present in the molecule, confirming its chemical structure.[5]
These techniques, often used in conjunction with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC), offer a comprehensive characterization of the surfactant's composition.[3][4]
Mass Spectrometry (MS) for Molecular Weight Distribution
Mass spectrometry is an indispensable tool for analyzing the complex mixtures of oligomers found in commercial this compound products. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for determining the molecular weight and the distribution of ethoxylation.[3][6][7]
Key Information Obtained from MS:
-
Average molecular weight.
-
Identification of the fatty amine hydrophobe.
-
Presence of by-products like polyethylene (B3416737) glycols (PEGs).[3][4]
Quantitative Data Summary: MS Analysis
The mass spectrum of an ethoxylated compound displays a series of peaks, each corresponding to an oligomer with a different number of ethylene (B1197577) oxide (EO) units. The mass difference between adjacent peaks is 44 Da, the mass of one EO unit.
| Parameter | Description | Typical Observation |
| Oligomer Distribution | A bell-shaped distribution of peaks representing different degrees of ethoxylation.[8] | For a product like this compound T/15, the distribution would center around 15 EO units. |
| Peak Spacing | The mass-to-charge (m/z) difference between adjacent major peaks in the spectrum. | Consistently 44 Da, corresponding to one C₂H₄O unit. |
| End Group Analysis | The initial m/z value of the distribution corresponds to the mass of the core N-tallowalkyl-1,3-diaminopropane structure. | Varies based on the specific tallow (B1178427) alkyl chain length (e.g., C16, C18). |
Experimental Protocol: MALDI-TOF MS
-
Matrix and Sample Preparation: A suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) is chosen to co-crystallize with the analyte. The this compound sample is dissolved in a solvent like methanol (B129727) to a concentration of approximately 10 mg/mL.[6] The sample solution is then mixed with the matrix solution.
-
Target Plate Spotting: A small volume (typically 1 µL) of the sample/matrix mixture is spotted onto the MALDI target plate and allowed to air-dry, forming a crystalline spot. This is often referred to as the "dried droplet method".[6]
-
Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the analyte molecules. The instrument is operated in positive ion mode. The time-of-flight of the ions is measured to determine their m/z ratio.
-
Data Analysis: The resulting spectrum is analyzed to identify the peak distribution, calculate the average degree of ethoxylation, and determine the overall molecular weight distribution.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR spectroscopy is used to confirm the structural components of this compound compounds. It provides quantitative information about the ratio of different proton environments, such as the protons on the alkyl chain versus those on the ethylene oxide chains.
Quantitative Data Summary: ¹H NMR Analysis
| Chemical Shift (δ, ppm) | Assignment | Description |
| ~0.88 | -CH₃ | Terminal methyl group of the fatty alkyl (tallow) chain. |
| ~1.25 | -(CH₂)n- | Methylene (B1212753) groups in the backbone of the fatty alkyl chain. |
| ~2.4 - 2.7 | -N-CH₂- | Methylene groups adjacent to the nitrogen atoms. |
| ~3.4 - 3.7 | -O-CH₂-CH₂-O- | Repeating methylene groups of the polyoxyethylene chains. |
| ~4.0 - 4.5 | -N-CH₂-CH₂-OH | Terminal methylene groups of the ethoxy chains adjacent to the hydroxyl group. |
Note: Specific chemical shifts can vary slightly based on the solvent and the specific structure of the compound.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase-corrected and the baseline is corrected. The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Spectral Integration: The integral of the peaks is calculated to determine the relative ratio of protons in different chemical environments, which can be used to estimate the average number of ethylene oxide units.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the this compound structure.[5] It is primarily a qualitative tool for structural confirmation.
Quantitative Data Summary: FTIR Analysis
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3500 - 3200 | O-H stretch | Terminal hydroxyl (-OH) groups. |
| 2925 & 2855 | C-H stretch | Asymmetric and symmetric stretching of methylene (-CH₂-) groups in the alkyl and ethoxy chains.[9] |
| 1465 | C-H bend | Bending vibration of methylene groups. |
| ~1100 | C-O-C stretch | Strong, characteristic band for the ether linkages in the polyoxyethylene chain.[9][10] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For liquid samples like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.
-
Background Spectrum: A background spectrum of the clean, empty sample compartment (or clean salt plates) is collected. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software. The resulting transmittance or absorbance spectrum is analyzed by identifying the characteristic absorption bands corresponding to the molecule's functional groups.
Analytical Workflow and Logic
The characterization of this compound compounds follows a logical progression, starting with confirmation of the basic structure and functional groups, followed by a detailed analysis of the molecular weight distribution.
References
- 1. knowde.com [knowde.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters [frontiersin.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability of Ethoduomeen Grades
This technical guide provides an in-depth analysis of the thermal stability of various Ethoduomeen grades, a family of ethoxylated diamines. This document is intended for researchers, scientists, and professionals in drug development and other industries where thermal stability is a critical parameter. The guide summarizes available thermal property data, details common experimental protocols for assessing thermal stability, and presents a logical workflow for such evaluations.
Core Data on Thermal Properties
| Property | This compound T/13 | This compound T/22 | This compound T/25 | Ethomeen C/25 |
| Chemical Name | Tallow (B1178427) alkyldiamine ethoxylate[1] | Ethoxylated tallow propylene (B89431) diamine[2] | Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane[3][4] | Amines, coco alkyl, ethoxylated |
| Appearance at 25°C | Liquid[5][6] | - | Liquid[3][7] | - |
| Initial Boiling Point (°C) | >300[5][6] | - | ≥300[3][7] | >300[8] |
| Flash Point (°C) | >200[5][6] | - | >100[3], >200[9] | 100 - 199[8] |
| Auto Ignition Temperature (°C) | >150[5] | - | >150[9] | No data available[8] |
| Melting Point (°C) | 20[6] | - | -3[3][7] | -6[8] |
| Pour Point (°C) | 21[6] | - | -1[3][7] | - |
| Decomposition Temperature (°C) | No data available | No data available | No data available | No data available[8] |
Note: The variability in some reported values (e.g., Flash Point for this compound T/25) may be due to different measurement methods or product grades.
Experimental Protocols for Thermal Stability Assessment
The thermal stability of surfactants like this compound grades is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on material decomposition and phase transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This method is used to determine the onset of decomposition, the temperature at which maximum decomposition occurs, and the amount of residual mass.
General Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina (B75360) or platinum.
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
A temperature program is set, typically involving a heating ramp from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant rate (e.g., 10 °C/min).
-
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.
General Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the this compound grade is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is defined, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min) over a temperature range relevant to the expected thermal events.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (Tm): Indicated by an endothermic peak.
-
Crystallization Temperature (Tc): Indicated by an exothermic peak upon cooling.
-
Glass Transition Temperature (Tg): Observed as a step change in the baseline.
-
Decomposition: Often appears as a broad exothermic or endothermic event at higher temperatures.
-
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive evaluation of the thermal stability of different this compound grades.
Caption: A logical workflow for the comprehensive thermal stability assessment of this compound grades.
References
- 1. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]
- 2. This compound T/22 - Ataman Kimya [atamanchemicals.com]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.co.uk]
- 4. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. ihanskorea.com [ihanskorea.com]
- 7. nouryon.com [nouryon.com]
- 8. kremer-pigmente.com [kremer-pigmente.com]
- 9. univarsolutions.com [univarsolutions.com]
Methodological & Application
Application Notes and Protocols for the Use of Ethoduomeen as a Surfactant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoduomeen refers to a class of ethoxylated amine surfactants, specifically polyoxyethylene tallow (B1178427) amines (POEA). These non-ionic surfactants have applications as emulsifiers and wetting agents. In the context of cell culture, surfactants are sometimes employed to reduce cell clumping in suspension cultures or to mitigate shear stress in bioreactors. However, the use of surfactants like this compound requires careful consideration due to their potential to impact cell membrane integrity and induce cytotoxicity.
These application notes provide a detailed protocol for evaluating the effects of this compound on cultured cells. The primary objectives of these protocols are to:
-
Determine the sub-lethal concentration range of this compound for a specific cell line.
-
Assess the impact of this compound on cell viability and proliferation.
-
Investigate the potential effects of this compound on a key cellular signaling pathway.
The information presented here is intended to guide researchers in establishing a safe and effective concentration range for this compound if its use as a surfactant in a specific cell culture system is being considered.
Data Presentation: Cytotoxicity of Polyoxyethylene Tallow Amine
Quantitative data from a representative study on the cytotoxicity of polyoxyethylene tallow amine (a type of this compound) is summarized below. This data provides a crucial starting point for determining the appropriate concentration range for your specific experiments.
| Concentration (µM) | Effect on Cell Membrane Integrity | Effect on Metabolic Activity | Effect on Mitochondrial Activity | Effect on Protein Synthesis |
| 3.125 | Dose-dependent cytotoxicity observed | Dose-dependent suppression | Dose-dependent decrease | Dose-dependent decrease |
| 6.25 | Dose-dependent cytotoxicity observed | Dose-dependent suppression | Dose-dependent decrease | Dose-dependent decrease |
| 25 | Significant suppression of metabolic activity[1] | Inflection point in toxicity graph[1] | Significant decrease | Significant decrease |
| 50 | Severe cytotoxicity | Significant suppression of metabolic activity[1] | Significant decrease | Significant decrease |
| 100 | Severe cytotoxicity | Significant suppression of metabolic activity[1] | Significant decrease | Significant decrease |
Table 1: Summary of cytotoxic effects of polyoxyethylene tallow amine on human cells. Data is synthesized from a study by Kim et al. (2011)[1]. The study demonstrated a dose-dependent cytotoxic effect between 3.125 µM and 100 µM.
Experimental Protocols
Determining the Optimal Sub-Lethal Concentration of this compound
This protocol outlines the steps to determine the appropriate concentration range of this compound for your cell line of interest. A dose-response experiment followed by a cell viability assay is essential.
Materials:
-
This compound T/13 (or other relevant this compound product)
-
Selected mammalian cell line (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)
-
Microplate reader or fluorescence microscope
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile PBS or cell culture medium. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing a serial dilution of this compound. Based on the data in Table 1, a starting concentration range of 1 µM to 100 µM is recommended. Include a vehicle control (medium with PBS) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a period relevant to your intended application (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) and to identify the concentration range that does not significantly impact cell viability.
Assessing the Effect of this compound on a Stress-Activated Signaling Pathway
Surfactants can perturb the cell membrane, which can lead to cellular stress and the activation of signaling pathways such as the p38 MAPK pathway. This protocol describes how to assess the activation of p38 MAPK in response to this compound treatment.
Materials:
-
This compound T/13
-
Selected mammalian cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a sub-lethal concentration of this compound (determined from the previous protocol) for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control for p38 activation (e.g., anisomycin).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal to determine the extent of pathway activation.
Concluding Remarks
The protocols provided offer a framework for the systematic evaluation of this compound in a cell culture setting. Due to the inherent cytotoxicity of ethoxylated tallow amine surfactants, it is imperative that researchers first establish a safe working concentration for their specific cell line and application. The assessment of cellular signaling pathway activation provides further insight into the potential off-target effects of using such a surfactant. Careful execution of these protocols will enable researchers and drug development professionals to make informed decisions regarding the use of this compound in their cell culture systems.
References
Application of Ethoduomeen in Nanoparticle Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethoduomeen, a family of ethoxylated diamine surfactants, in the synthesis of various nanoparticles. While specific literature on this compound for this application is emerging, its properties as a cationic surfactant make it a strong candidate for the synthesis and stabilization of metallic and polymeric nanoparticles. The protocols and data presented herein are based on established methods for similar cationic surfactants and provide a robust starting point for research and development.
Introduction to this compound in Nanotechnology
This compound surfactants are polyoxyethylene derivatives of fatty diamines, exhibiting cationic properties, particularly at lower pH. This characteristic allows them to act as effective stabilizing agents in the synthesis of nanoparticles by adsorbing onto the nanoparticle surface. This surface interaction prevents agglomeration through electrostatic and steric repulsion, leading to stable colloidal dispersions. The presence of both hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol (PEG) chains in their structure makes them versatile for applications in drug delivery, where they can influence drug encapsulation and release properties.
The primary roles of this compound in nanoparticle synthesis are:
-
Stabilizer: Prevents aggregation of nanoparticles during and after synthesis.
-
Capping Agent: Controls the size and shape of the nanoparticles.
-
Emulsifier: Facilitates the formation of emulsions for the synthesis of polymeric nanoparticles.
Synthesis of Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely researched for applications in diagnostics, imaging, and drug delivery due to their unique optical properties and biocompatibility. This compound can be used as a stabilizing agent in the chemical reduction synthesis of AuNPs.
Experimental Protocol: this compound-Stabilized Gold Nanoparticles
This protocol is adapted from established methods for synthesizing gold nanoparticles using cationic surfactants.[1][2]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound T/13 or a similar variant
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in deionized water.
-
-
Reaction Setup:
-
In a clean glass flask, add 50 mL of the 1 mM HAuCl₄ solution.
-
Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 0.5 mM). Stir vigorously.
-
-
Reduction:
-
While stirring, rapidly inject 0.5 mL of the ice-cold NaBH₄ solution into the HAuCl₄/Ethoduomeen mixture.
-
The solution color should change from yellow to a ruby red, indicating the formation of gold nanoparticles.
-
-
Stabilization and Purification:
-
Continue stirring for at least 1 hour to ensure complete reaction and stabilization.
-
Purify the nanoparticles by centrifugation (e.g., 12,000 rpm for 20 minutes), remove the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess reactants.
-
-
Characterization:
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance), Dynamic Light Scattering (DLS) (for size and zeta potential), and Transmission Electron Microscopy (TEM) (for size and morphology).
-
Quantitative Data Summary (Analogous Systems)
The following table summarizes typical characterization data for gold nanoparticles synthesized with cationic surfactants similar to this compound.[1][2][3]
| Parameter | Value |
| Hydrodynamic Diameter (nm) | 10 - 50 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | +20 to +40 |
| Surface Plasmon Resonance (nm) | 520 - 530 |
Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for the synthesis of gold nanoparticles using this compound as a stabilizer.
Synthesis of Silver Nanoparticles (AgNPs)
Silver nanoparticles are of great interest due to their potent antimicrobial properties. This compound can serve as a stabilizer in the synthesis of AgNPs, enhancing their stability and potentially their biological activity.
Experimental Protocol: this compound-Stabilized Silver Nanoparticles
This protocol is based on established methods for the chemical reduction of silver salts using surfactants as stabilizing agents.[4][5][6]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound T/25 or a similar variant
-
Sodium borohydride (NaBH₄) or L-ascorbic acid as a reducing agent
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of AgNO₃ in deionized water.
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in deionized water.
-
-
Reaction Setup:
-
In a flask protected from light, add 50 mL of the 1 mM AgNO₃ solution.
-
Add the desired amount of this compound stock solution (e.g., to a final concentration of 1 mM) and stir.
-
-
Reduction:
-
Slowly add 1 mL of the NaBH₄ solution dropwise to the AgNO₃/Ethoduomeen mixture under vigorous stirring.
-
A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
-
Stabilization and Purification:
-
Continue stirring for 2 hours in the dark to ensure the reaction is complete.
-
Purify the AgNPs by centrifugation (e.g., 15,000 rpm for 30 minutes) and resuspend in deionized water. Repeat the washing step.
-
-
Characterization:
-
Analyze the AgNPs using UV-Vis spectroscopy (characteristic peak around 400-420 nm), DLS, and TEM.
-
Quantitative Data Summary (Analogous Systems)
The table below presents typical data for silver nanoparticles stabilized by cationic surfactants.[4][7]
| Parameter | Value |
| Hydrodynamic Diameter (nm) | 20 - 80 |
| Polydispersity Index (PDI) | < 0.4 |
| Zeta Potential (mV) | +25 to +50 |
| Surface Plasmon Resonance (nm) | 400 - 420 |
Caption: Logical steps for the formation of polymeric nanoparticles via the emulsion-solvent evaporation method.
References
- 1. Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 3. Facile synthesis of cationic gold nanoparticles with controlled size and surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of newly cationic surfactant based on dimethylaminopropyl amine and their silver nanoparticles: Characterization; surface activity and biological activity [html.rhhz.net]
- 5. Synthesis and antimicrobial effects of silver nanoparticles produced by chemical reduction method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Silver Nanoparticles in Chitosan, Gelatin and Chitosan/Gelatin Bionanocomposites by a Chemical Reducing Agent and Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of proteins in vitro is a critical factor for successful research, therapeutic development, and various biotechnological applications. Proteins are susceptible to denaturation, aggregation, and degradation, which can lead to loss of function and unreliable experimental results. Various strategies are employed to enhance protein stability, including the optimization of buffer conditions and the use of stabilizing excipients. While a wide range of compounds are known to act as protein stabilizers, the application of specific industrial chemicals such as Ethoduomeen for this purpose is not well-documented in scientific literature. This document provides a comprehensive overview of established methods for assessing protein stability and detailed protocols for screening and characterizing protein-stabilizing agents.
Section 1: Assessing Protein Stability
The selection of an appropriate protein stabilization strategy begins with robust methods to quantify stability. The two primary techniques utilized for this purpose are Differential Scanning Calorimetry (DSC) and Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF).
1.1 Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that directly measures the heat capacity of a protein solution as a function of temperature.[1][2] The temperature at which the protein unfolds, known as the melting temperature (Tm), is a direct indicator of its thermal stability.[3][4] DSC also provides thermodynamic parameters such as the enthalpy (ΔH) and change in heat capacity (ΔCp) of unfolding, offering deep insights into the forces stabilizing the protein.[3][5]
Key Parameters from DSC:
| Parameter | Description | Significance |
| Tm (Melting Temperature) | The temperature at which 50% of the protein is in its unfolded state. | A higher Tm indicates greater thermal stability. |
| ΔH (Enthalpy of Unfolding) | The amount of heat absorbed during the unfolding process. | Reflects the strength of the interactions stabilizing the native state.[5] |
| ΔCp (Change in Heat Capacity) | The difference in heat capacity between the folded and unfolded states. | Provides information about the exposure of hydrophobic residues upon unfolding. |
1.2 Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method for determining a protein's melting temperature.[6][7] It utilizes a fluorescent dye, such as SYPRO Orange, that binds preferentially to the hydrophobic regions of a protein that become exposed upon unfolding.[8][9] The increase in fluorescence is monitored as the temperature is raised, and the midpoint of this transition is the Tm.[10] This method is particularly useful for screening a large number of conditions or potential stabilizing ligands.[6][9]
Section 2: Experimental Protocols
The following protocols provide detailed methodologies for assessing the effect of a test compound, such as this compound, on protein stability.
2.1 Protocol: Determination of Protein Melting Temperature using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for determining the thermal stability of a protein in the presence and absence of a potential stabilizing agent.
Materials:
-
Purified protein of interest
-
Dialysis buffer (e.g., PBS, HEPES)
-
Test compound stock solution (e.g., this compound)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the desired buffer to ensure buffer matching between the sample and reference cells.
-
Determine the protein concentration accurately using a reliable method (e.g., BCA assay, UV-Vis spectroscopy).
-
Prepare a series of protein samples containing different concentrations of the test compound. A typical protein concentration for DSC is 0.5-2 mg/mL.
-
Prepare a matching reference solution for each sample containing the same concentration of the test compound in the dialysis buffer.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the calorimeter.[3]
-
Set the experimental parameters:
-
Temperature range: Typically 20°C to 100°C.
-
Scan rate: A common scan rate is 60°C/hour.
-
-
Equilibrate the system at the starting temperature.
-
Initiate the temperature scan and record the differential power between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline scan from the sample scan.
-
Normalize the data for protein concentration.
-
Fit the resulting thermogram to an appropriate model to determine the Tm, ΔH, and ΔCp.[2][5]
-
Compare the Tm values of the protein in the presence and absence of the test compound. An increase in Tm indicates a stabilizing effect.
-
2.2 Protocol: High-Throughput Screening of Stabilizing Agents using Thermal Shift Assay (TSA)
This protocol is designed for rapidly screening a library of compounds or a range of concentrations of a single compound for their effect on protein stability.[11]
Materials:
-
Purified protein of interest
-
Assay buffer
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test compounds at various concentrations
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.[6]
Procedure:
-
Assay Preparation:
-
Prepare a master mix containing the protein at the final desired concentration (typically 1-5 µM) and SYPRO Orange dye at a final concentration of 5x in the assay buffer.
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the test compounds to the wells to achieve the desired final concentrations. Include a no-compound control.
-
Seal the plate with an optical seal.
-
-
TSA Measurement:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to acquire fluorescence data in the appropriate channel for SYPRO Orange (e.g., ROX or FAM).[7]
-
Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[11]
-
Record fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well.
-
Determine the Tm for each condition by identifying the temperature at the midpoint of the sigmoidal unfolding transition. This can be done by fitting the curve or by finding the peak of the first derivative of the curve.[11]
-
A positive shift in Tm (ΔTm) compared to the no-compound control indicates that the test compound has a stabilizing effect on the protein.
-
Section 3: Visualization of Workflows and Concepts
3.1 Experimental Workflow for Protein Stabilization Screening
Caption: General workflow for screening and identifying protein stabilizing agents.
3.2 Conceptual Diagram of Protein Stabilization
Caption: Conceptual representation of how a stabilizing agent protects a protein from denaturation.
Conclusion
The protocols and methodologies described provide a robust framework for the systematic evaluation of potential protein stabilizing agents. While the use of this compound for protein stabilization is not established in the scientific literature, the outlined DSC and TSA protocols are suitable for assessing its potential effects. Researchers and drug development professionals can adapt these methods to screen a wide variety of compounds and formulate optimal conditions for maintaining the integrity and function of their proteins of interest.
References
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 4. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 5. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. analytik-jena.com [analytik-jena.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
Application Note: Ethoduomeen as an Emulsifier in Polymerase Chain Reaction (PCR)
Introduction
This document addresses the proposed use of Ethoduomeen as an emulsifying agent in polymerase chain reaction (PCR). This compound is a brand name for a series of ethoxylated diamines, which are cationic surfactants. These compounds are recognized for their utility as emulsifiers, corrosion inhibitors, and dispersing agents in a variety of industrial applications. However, a comprehensive review of scientific literature and commercial documentation reveals no established or documented use of this compound as an emulsifier or additive in PCR applications.
This application note will therefore summarize the known properties of this compound and contrast them with the established principles and components of emulsion PCR (ePCR) and the common classes of chemical additives used to enhance standard PCR.
This compound: Properties and Known Applications
This compound variants, such as T/13, T/22, and T/25, are derived from tallow (B1178427) fatty amines. Their chemical structure imparts a positive charge in aqueous solutions, classifying them as cationic surfactants.
Table 1: General Properties of this compound Surfactants
| Property | Description |
| Chemical Class | Ethoxylated diamine (Cationic Surfactant) |
| Primary Functions | Emulsifier, Dispersant, Corrosion Inhibitor |
| Common Industrial Uses | Cleaners, Asphalt Emulsions, Oilfield Chemicals, Textile Processing |
| Solubility | Varies by ethoxylation level; generally soluble or dispersible in water |
The primary function of these molecules in industrial contexts is to facilitate the mixing of immiscible liquids (like oil and water) or to alter surface properties. Their cationic nature means they will readily interact with negatively charged molecules and surfaces.
Emulsifiers in Polymerase Chain Reaction: Emulsion PCR (ePCR)
While this compound is not used, emulsification is a key principle in a specialized type of PCR known as emulsion PCR (ePCR). In ePCR, the aqueous PCR reaction mixture is partitioned into millions of microscopic water-in-oil droplets. Each droplet acts as an independent microreactor, allowing for the amplification of single DNA molecules. This is particularly useful for applications like next-generation sequencing and digital PCR.
The emulsifiers used in ePCR are typically non-ionic surfactants , which are chosen for their ability to stabilize the emulsion without interfering with the enzymatic reaction.
Table 2: Common Emulsifiers Used in Emulsion PCR
| Emulsifier | Chemical Class | Typical Concentration (in oil phase) |
| Span 80 | Non-ionic surfactant | 4.5% |
| Tween 80 | Non-ionic surfactant | 0.4% |
| Triton X-100 | Non-ionic surfactant | 0.05% |
The workflow for setting up a standard emulsion PCR is depicted below.
Caption: Workflow for a typical Emulsion PCR (ePCR) experiment.
Standard PCR Additives
In standard (non-emulsion) PCR, various chemical additives, often referred to as "enhancers," are used to improve the yield, specificity, and consistency of the reaction, particularly when dealing with difficult templates (e.g., GC-rich sequences). These additives are not emulsifiers but work through different mechanisms.
Table 3: Common PCR Additives and Their Mechanisms of Action
| Additive | Chemical Class | Typical Final Concentration | Mechanism of Action |
| DMSO (Dimethyl sulfoxide) | Organic Solvent | 2-10% | Reduces DNA secondary structures by disrupting base pairing. |
| Betaine | Zwitterionic osmolyte | 0.5-2.0 M | Isostabilizes DNA, reducing the melting temperature difference between GC and AT pairs. |
| Formamide | Organic Solvent | 1-5% | Lowers the DNA melting temperature. |
| Tween 20, Triton X-100 | Non-ionic detergents | 0.1-1% | Stabilize the DNA polymerase and may help overcome some inhibitors. |
| BSA (Bovine Serum Albumin) | Protein | 0.1-0.8 µg/µL | Sequesters inhibitors present in the sample. |
The logical decision process for using a PCR additive is outlined in the following diagram.
Caption: Decision workflow for using common PCR enhancers.
Experimental Protocols
As there is no established protocol for using this compound in PCR, this section will instead provide a standard protocol for testing a common PCR additive, using DMSO as an example.
Protocol: Optimizing DMSO Concentration in PCR
-
Objective: To determine the optimal concentration of Dimethyl Sulfoxide (DMSO) for amplifying a GC-rich DNA template.
-
Materials:
-
DNA Template (known GC-rich region)
-
Forward and Reverse Primers
-
DNA Polymerase and corresponding buffer
-
dNTP mix
-
Nuclease-free water
-
DMSO (molecular biology grade)
-
PCR tubes/plate
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
-
Procedure:
-
Prepare a master mix containing all PCR components except DMSO.
-
Aliquot the master mix into separate PCR tubes.
-
Create a gradient of DMSO concentrations by adding different volumes of stock DMSO to each tube. A typical range to test is 0%, 2%, 4%, 6%, and 8% (final concentration). Adjust the volume with nuclease-free water to ensure all reactions have the same final volume.
-
Gently vortex and centrifuge the tubes.
-
Place the reactions in a thermocycler and run a standard PCR program, with an annealing temperature appropriate for the primers.
-
Analyze the PCR products by agarose gel electrophoresis.
-
-
Expected Results:
-
The reaction with 0% DMSO may show a faint or no product band.
-
As the DMSO concentration increases, the intensity of the target band should increase.
-
At very high concentrations (e.g., >10%), the polymerase activity may be inhibited, leading to a decrease in product yield. The optimal concentration is the one that gives the brightest, most specific band.
-
Conclusion
The role of an emulsifier in PCR is highly specialized and confined to the technique of emulsion PCR, which relies on non-ionic surfactants to create stable water-in-oil emulsions. This compound, as a cationic surfactant, is not used in this application. Its positive charge would likely lead to undesirable interactions with the negatively charged DNA template and polymerase, potentially inhibiting the reaction. For researchers seeking to enhance PCR, the use of established additives like DMSO, betaine, or BSA is the recommended and validated approach. There is currently no scientific basis for using this compound in any PCR-related application.
Application Notes and Protocols for High-Throughput Screening of Ethoduomeen Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoduomeen derivatives, a class of ethoxylated amines, are cationic surfactants with a wide range of industrial applications. Structurally, they possess a hydrophobic fatty amine tail and a hydrophilic polyethylene (B3416737) glycol head, granting them amphiphilic properties. While primarily utilized as emulsifiers, dispersants, and corrosion inhibitors, their inherent surface-active nature and positive charge suggest potential for biological activity. Cationic surfactants are known to interact with negatively charged cell membranes, leading to membrane disruption and subsequent cellular effects.[1][2] This interaction can induce cytotoxicity and apoptosis, making them interesting candidates for investigation in drug discovery, particularly in the fields of oncology and antimicrobial research.[3][4]
These application notes provide a framework for the high-throughput screening (HTS) of a library of this compound derivatives to identify and characterize compounds with potential therapeutic applications. The primary focus of this document is to outline a screening cascade for identifying derivatives with cytotoxic activity against cancer cell lines.
Application 1: Screening for Anticancer Activity
The rationale for screening this compound derivatives for anticancer activity is based on the known cytotoxic effects of cationic surfactants.[1][3] Their ability to disrupt cell membranes can lead to cell death, a desirable characteristic for chemotherapeutic agents. Furthermore, some surfactants have been observed to modulate cellular signaling pathways, including those involved in cell survival and proliferation.[5] This screening protocol is designed to identify lead compounds that induce cancer cell death.
Data Presentation: Summary of Hypothetical Screening Data
The following tables summarize hypothetical quantitative data from a primary screen and subsequent dose-response analysis of a library of this compound derivatives against the human cervical cancer cell line, HeLa.
Table 1: Primary High-Throughput Screen of this compound Derivatives for Cytotoxicity in HeLa Cells
| Compound ID | Derivative Structure (Hypothetical) | Concentration (µM) | Cell Viability (%) | Hit (Yes/No) |
| ED-001 | Tallow alkyl, 2 EO | 10 | 95.2 | No |
| ED-002 | Tallow alkyl, 5 EO | 10 | 88.1 | No |
| ED-003 | Tallow alkyl, 10 EO | 10 | 45.7 | Yes |
| ED-004 | Oleyl alkyl, 2 EO | 10 | 98.5 | No |
| ED-005 | Oleyl alkyl, 5 EO | 10 | 75.3 | No |
| ED-006 | Oleyl alkyl, 15 EO | 10 | 32.1 | Yes |
| ED-007 | Coco alkyl, 3 EO | 10 | 92.4 | No |
| ED-008 | Coco alkyl, 8 EO | 10 | 51.0 | Yes |
EO: Ethylene Oxide units Hit criteria: >50% reduction in cell viability
Table 2: Dose-Response Analysis of Primary Hits
| Compound ID | IC50 (µM) in HeLa Cells |
| ED-003 | 8.5 |
| ED-006 | 5.2 |
| ED-008 | 12.1 |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay
Objective: To perform a primary high-throughput screen of a library of this compound derivatives to identify compounds that reduce the viability of HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative library (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture HeLa cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a master plate of this compound derivatives at a concentration of 1 mM in DMSO.
-
Using an automated liquid handler, perform a serial dilution to create a working plate with compounds at 100 µM.
-
Transfer 0.5 µL of the compound solutions from the working plate to the cell plate to achieve a final concentration of 10 µM.
-
Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well using the following formula: % Cell Viability = (Absorbance_sample / Absorbance_DMSO_control) * 100
-
Identify "hits" as compounds that reduce cell viability by more than 50%.
-
Protocol 2: Dose-Response and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of the primary hits identified in the HTS assay.
Materials:
-
Same as Protocol 1
-
Primary hit compounds
Methodology:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Dilution and Addition:
-
Prepare a serial dilution of the primary hit compounds in DMSO, typically ranging from 100 µM to 0.1 µM in 8-10 steps.
-
Add the diluted compounds to the cell plate in triplicate.
-
Incubate for 48 hours.
-
-
MTT Assay and Data Acquisition:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value for each compound.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway affected by this compound derivatives.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for this compound derivatives.
References
- 1. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cationic surfactants induce apoptosis in normal and cancer cells - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Surfactant blocks lipopolysaccharide signaling by inhibiting both NFκB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) with Ethoduomeen Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoduomeen and its derivatives are a class of tallow (B1178427) alkyldiamine ethoxylates that have demonstrated significant potential as corrosion inhibitors, particularly in the oil and gas industry.[1][2][3] Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the mechanisms of corrosion and the effectiveness of inhibitors.[4][5] This document provides detailed application notes and protocols for utilizing EIS to evaluate the performance of this compound-based corrosion inhibitors.
EIS measurements provide valuable insights into the protective film formation and the kinetics of the electrochemical processes occurring at the metal/electrolyte interface.[6][7] By applying a small amplitude AC signal over a wide range of frequencies, EIS can determine parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which relates to the inhibitor adsorption and film formation.[8][9]
Data Presentation
The performance of this compound inhibitors can be quantified by analyzing the changes in key electrochemical parameters obtained from EIS data. The following table summarizes representative data for an amine-based corrosion inhibitor, which can be considered analogous to this compound, in a corrosive environment (e.g., 1M HCl).
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE %) |
| 0 (Blank) | 50 | 100 | - |
| 50 | 250 | 45 | 80.0 |
| 100 | 500 | 30 | 90.0 |
| 200 | 1200 | 20 | 95.8 |
| 500 | 2500 | 15 | 98.0 |
Note: This data is representative and actual values will vary depending on the specific this compound derivative, the metal substrate, and the corrosive environment.
The inhibition efficiency (IE%) is a critical parameter for evaluating inhibitor performance and can be calculated from the charge transfer resistance (Rct) values using the following equation[9]:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Where:
-
Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor.
-
Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
Experimental Protocols
This section outlines a detailed protocol for evaluating the corrosion inhibition performance of this compound using EIS.
1. Materials and Equipment:
-
Potentiostat with a frequency response analyzer (FRA) for EIS measurements.
-
Three-electrode electrochemical cell.
-
Working Electrode (WE): A specimen of the metal to be protected (e.g., carbon steel, mild steel). The surface should be polished to a mirror finish and cleaned.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod/mesh with a surface area much larger than the working electrode.
-
Corrosive medium: e.g., 1M HCl, 3.5% NaCl solution, or a simulated environment relevant to the application.
-
This compound inhibitor stock solution of known concentration.
-
Standard laboratory glassware and consumables.
2. Experimental Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the working electrode with successively finer grades of emery paper.
-
Degrease the polished surface with acetone (B3395972) or ethanol (B145695) and rinse with deionized water.
-
Dry the electrode and immediately immerse it in the test solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with a known volume of the corrosive medium.
-
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for a period of time (typically 30-60 minutes) until a steady-state potential is reached.
-
-
EIS Measurement (Blank):
-
EIS Measurement (with Inhibitor):
-
Add a specific concentration of the this compound inhibitor to the electrochemical cell.
-
Allow the system to stabilize for a defined period (e.g., 30 minutes) to ensure the inhibitor film formation.
-
Repeat the EIS measurement using the same parameters as the blank.
-
Repeat this step for a range of inhibitor concentrations to determine the optimal concentration.
-
-
Data Analysis:
-
The collected EIS data is typically represented as Nyquist and Bode plots.[2]
-
Fit the experimental data to an appropriate equivalent electrical circuit (EEC) model to extract the electrochemical parameters. The Randles circuit is a common model for simple corrosion systems.[6][13]
-
From the fitted data, determine the values of solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) for each inhibitor concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for EIS evaluation of this compound inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [2407.20297] An Assessment of Commonly Used Equivalent Circuit Models for Corrosion Analysis: A Bayesian Approach to Electrochemical Impedance Spectroscopy [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]
- 6. autolabj.com [autolabj.com]
- 7. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcsi.pro [ijcsi.pro]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 12. mdpi.com [mdpi.com]
- 13. nlab.pl [nlab.pl]
Application Note: Characterization of Ethoduomeen Micelles using Dynamic Light Scattering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoduomeen surfactants are a class of ethoxylated diamines derived from tallow (B1178427) fatty acids. Their amphiphilic nature, possessing both hydrophobic tallow tails and hydrophilic polyethylene (B3416737) oxide chains, enables them to self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have potential applications in various fields, including as drug delivery vehicles for poorly soluble therapeutic agents, due to their ability to encapsulate hydrophobic molecules within their core.[1][2]
Dynamic Light Scattering (DLS) is a non-invasive analytical technique ideal for characterizing the size, size distribution, and stability of micelles in solution.[3][4] DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles.[5] Analysis of these fluctuations provides the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI), a measure of the width of the size distribution.[3] Furthermore, DLS can be employed to determine the CMC of surfactants by monitoring the change in scattered light intensity as a function of concentration.[6][7] The zeta potential, a measure of the surface charge of the micelles, can also be determined, providing insights into their stability in suspension.
This application note provides a detailed protocol for the characterization of this compound T/13 and this compound T/25 micelles using Dynamic Light Scattering. It covers the determination of micelle size, PDI, CMC, and the influence of environmental factors such as pH and ionic strength on micellar properties.
Key Properties of this compound Surfactants
This compound T/13 and T/25 are cationic surfactants. Their properties, such as micelle size and surface charge, are influenced by the degree of ethoxylation and the surrounding solution conditions.
| Property | This compound T/13 | This compound T/25 |
| Chemical Name | Tallow alkyldiamine ethoxylate | Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane |
| Appearance | Liquid at 25°C | Liquid at 25°C |
| Solubility in Water | Dispersible | Soluble |
Experimental Protocols
Materials and Equipment
-
Surfactants: this compound T/13 and this compound T/25
-
Solvent: Deionized water (18.2 MΩ·cm) or desired buffer solution
-
pH adjustment: 0.1 M HCl and 0.1 M NaOH
-
Ionic strength adjustment: Sodium chloride (NaCl)
-
Instrumentation: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer series or similar)
-
Consumables: Disposable cuvettes for DLS and zeta potential measurements, micropipettes, volumetric flasks, and appropriate filters (e.g., 0.22 µm syringe filters).
Protocol for Determination of Micelle Size and Polydispersity Index (PDI)
-
Sample Preparation:
-
Prepare a stock solution of the this compound surfactant (e.g., 10 mg/mL) in the desired solvent (deionized water or buffer). Ensure the concentration is well above the expected CMC.
-
Gently agitate the solution to ensure complete dissolution without introducing air bubbles.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.[8]
-
-
DLS Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Set the measurement parameters according to the instrument's software. Typical settings for micelle analysis include a scattering angle of 173° (backscatter) to enhance the signal from small particles.[4]
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) using the Stokes-Einstein equation.[5]
-
A PDI value below 0.3 is generally considered indicative of a monodisperse population of micelles.
-
Protocol for Determination of Critical Micelle Concentration (CMC)
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound surfactant from a stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.001 mg/mL to 10 mg/mL).
-
Filter each dilution through a 0.22 µm syringe filter into a clean DLS cuvette.
-
-
DLS Measurement:
-
Measure the scattered light intensity (often reported as count rate in kilo counts per second, kcps) for each concentration at a constant temperature.
-
-
Data Analysis:
-
Plot the scattered light intensity as a function of surfactant concentration on a logarithmic scale.
-
The CMC is identified as the point of inflection where a sharp increase in the scattered light intensity is observed.[7][9] Below the CMC, the scattering intensity is low and similar to the solvent, as only individual surfactant monomers are present. Above the CMC, the formation of micelles leads to a significant increase in scattering intensity.[6]
-
Protocol for Investigating the Effect of pH and Ionic Strength
-
Sample Preparation:
-
Prepare stock solutions of the this compound surfactant at a concentration above the CMC.
-
For pH studies, divide the stock solution into aliquots and adjust the pH of each aliquot to the desired value (e.g., pH 4, 7, 9) using 0.1 M HCl or 0.1 M NaOH.
-
For ionic strength studies, add varying amounts of a salt solution (e.g., NaCl) to different aliquots of the stock solution to achieve the desired ionic strengths (e.g., 10 mM, 50 mM, 100 mM).
-
Filter each prepared sample through a 0.22 µm syringe filter into a clean DLS cuvette.
-
-
DLS and Zeta Potential Measurement:
-
Measure the Z-average size, PDI, and zeta potential for each sample at a constant temperature.
-
-
Data Analysis:
-
Plot the Z-average size, PDI, and zeta potential as a function of pH or ionic strength to observe the trends.
-
Representative Data
The following tables present representative data for the DLS analysis of this compound T/13 and this compound T/25 micelles. Note: This data is illustrative and may not represent the exact values for all batches and conditions.
Table 1: Micelle Size and PDI of this compound Micelles (in Deionized Water at 25°C)
| Surfactant | Concentration (mg/mL) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| This compound T/13 | 5 | 15.2 ± 0.8 | 0.21 ± 0.03 |
| This compound T/25 | 5 | 10.5 ± 0.5 | 0.18 ± 0.02 |
Table 2: Critical Micelle Concentration (CMC) of this compound Surfactants (in Deionized Water at 25°C)
| Surfactant | Critical Micelle Concentration (mg/mL) |
| This compound T/13 | ~ 0.045 |
| This compound T/25 | ~ 0.060 |
Table 3: Effect of pH on this compound T/25 Micelles (5 mg/mL in aqueous solution at 25°C)
| pH | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) |
| 4.0 | 12.8 ± 0.7 | 0.25 ± 0.04 | +35.1 ± 2.5 |
| 7.0 | 10.5 ± 0.5 | 0.18 ± 0.02 | +28.4 ± 1.9 |
| 9.0 | 9.8 ± 0.6 | 0.22 ± 0.03 | +15.7 ± 1.3 |
Table 4: Effect of Ionic Strength on this compound T/25 Micelles (5 mg/mL in aqueous solution, pH 7, at 25°C)
| NaCl Concentration (mM) | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) |
| 0 | 10.5 ± 0.5 | 0.18 ± 0.02 | +28.4 ± 1.9 |
| 10 | 11.2 ± 0.6 | 0.19 ± 0.03 | +22.1 ± 1.5 |
| 50 | 13.5 ± 0.9 | 0.23 ± 0.04 | +14.8 ± 1.1 |
| 100 | 16.1 ± 1.2 | 0.28 ± 0.05 | +8.2 ± 0.9 |
Visualizations
Caption: Experimental workflow for DLS analysis of this compound micelles.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. lcms.cz [lcms.cz]
- 7. www-origin.horiba.com [www-origin.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. Tuning Cationic Block Copolymer Micelle Size by pH and Ionic Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethoduomeen Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Ethoduomeen solutions in a laboratory environment. This compound, a tertiary amine ethoxylate, is a versatile surfactant with applications as an emulsifier and dispersing agent.[1][2][3] Proper solution preparation is critical for achieving consistent and reproducible experimental results.
Data Presentation: Properties of this compound T/25
The following table summarizes the key quantitative data for this compound T/25, a common variant. This information is essential for accurate solution preparation.
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane | [4][5] |
| Appearance | Liquid at 25°C | [4] |
| Density | 1.03 g/cm³ at 20°C | [1][6] |
| pH (1% in water) | 9.5 - 11 | [1][2][6] |
| Boiling Point | > 300 °C | [6] |
| Flash Point | > 200 °C | [6] |
| Viscosity | 360 mPa.s at 20°C | [6] |
| Solubility (at 20°C) | Soluble in water, ethanol (B145695), 2-propanol, propylene (B89431) glycol, and xylene. | [1][2][7] |
| Insoluble in | Low aromatic solvents, white spirit. | [1][2] |
Experimental Protocols
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its solutions.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Preparation of a 10% (w/v) this compound T/25 Aqueous Stock Solution
This protocol describes the preparation of a 10% weight/volume stock solution in water, a common starting point for creating more dilute working solutions.
Materials:
-
This compound T/25
-
Deionized or distilled water
-
Glass beaker
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 100 mL)
-
Weighing balance
Procedure:
-
Homogenization: Before use, ensure the neat this compound T/25 is homogenized, especially if it has been stored at a low temperature.[1][2] This can be achieved by gentle warming and mixing.
-
Weighing: Accurately weigh 10.0 g of this compound T/25 into a clean, dry beaker.
-
Initial Dissolution: Add approximately 70 mL of deionized water to the beaker.
-
Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the mixture until the this compound T/25 is fully dissolved. Gentle heating (e.g., to 40-50°C) can be used to expedite dissolution.
-
Transfer to Volumetric Flask: Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Rinsing: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Repeat this step twice.
-
Final Volume Adjustment: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a well-sealed container at room temperature. For long-term storage, refrigeration at 4°C is recommended.
Preparation of this compound T/25 Solutions in Organic Solvents
This protocol outlines the preparation of this compound T/25 solutions in common laboratory solvents like ethanol or isopropanol.
Materials:
-
This compound T/25
-
Anhydrous ethanol or isopropanol
-
Appropriate glassware (beaker, graduated cylinder, volumetric flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Follow the same initial steps for homogenization and weighing as described in the aqueous solution protocol.
-
In a beaker, add the weighed this compound T/25 to approximately 70% of the final desired volume of the organic solvent (e.g., 70 mL of ethanol for a final volume of 100 mL).
-
Stir the mixture until the this compound T/25 is completely dissolved.
-
Transfer the solution to a volumetric flask of the appropriate size.
-
Rinse the beaker with the organic solvent and add to the flask.
-
Bring the solution to the final volume with the organic solvent.
-
Mix thoroughly and store in a tightly sealed container to prevent solvent evaporation.
Protocol for a Lab-Scale Oil-in-Water Emulsion
This protocol provides a general procedure for utilizing an this compound T/25 solution as an emulsifier to create an oil-in-water emulsion. The exact concentrations may need to be optimized depending on the specific oil and desired emulsion properties.
Materials:
-
10% (w/v) this compound T/25 aqueous stock solution
-
Hydrophobic substance (e.g., a specific oil for a drug delivery formulation)
-
Deionized water
-
High-shear mixer or sonicator
-
Beakers
Procedure:
-
Aqueous Phase Preparation: In a beaker, prepare the aqueous phase by diluting the 10% (w/v) this compound T/25 stock solution with deionized water to the desired final concentration (e.g., 0.5 - 2.0% w/v).
-
Oil Phase Preparation: In a separate beaker, measure the desired volume of the oil phase.
-
Emulsification: While vigorously mixing the aqueous phase with a high-shear mixer or sonicator, slowly add the oil phase.
-
Homogenization: Continue mixing for a sufficient time (e.g., 5-15 minutes) to ensure the formation of a stable, homogeneous emulsion.
-
Characterization: The resulting emulsion can be characterized by particle size analysis, stability studies, and other relevant methods.
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Workflow for Lab-Scale Emulsification.
References
- 1. ihanskorea.com [ihanskorea.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound T/25 - Nouryon - Corrosion Inhibitor - Knowde [knowde.com]
- 4. nouryon.com [nouryon.com]
- 5. This compound T/25 Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane [nouryon.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. kremer-pigmente.com [kremer-pigmente.com]
Application Notes and Protocols for the Use of Ethoduomeen in Agrochemical Formulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethoduomeen, a cationic surfactant of the ethoxylated tallow (B1178427) diamine class, and its application in agrochemical formulation research. This document includes detailed protocols for the preparation and evaluation of agrochemical formulations, quantitative data on the physicochemical properties of various this compound products, and an analysis of their role as adjuvants and emulsifiers.
Introduction to this compound in Agrochemicals
This compound is the trade name for a series of ethoxylated tallow propylene (B89431) diamines.[1][2] These compounds are primarily utilized in agrochemical formulations as emulsifiers, wetting agents, and adjuvants to enhance the efficacy of active ingredients such as herbicides.[3][4] Their cationic nature allows for strong adsorption to negatively charged surfaces, a key attribute in their function as formulation aids and corrosion inhibitors.[1][3]
The general structure of this compound involves a hydrophobic tallow alkyl group and hydrophilic polyethylene (B3416737) oxide chains. The degree of ethoxylation, often indicated by a number in the product name (e.g., T/13, T/22), determines the hydrophilic-lipophilic balance (HLB) and thus its specific application in a formulation.
Physicochemical Properties of this compound Products
The selection of an appropriate this compound product is critical for the successful development of a stable and effective agrochemical formulation. The following tables summarize the key physicochemical properties of various this compound products and related tallow amine ethoxylates.
Table 1: Physicochemical Properties of this compound T/13
| Property | Value |
| Appearance | Amber Liquid[5] |
| Form | Liquid[5] |
| Odor | Ammoniacal[5] |
| Density | 940 kg/m ³ @ 25 °C[5] |
| Dynamic Viscosity | 950 mPa.s @ 20 °C[5] |
| Flash Point | > 200 °C[5] |
| Boiling Point | > 300 °C[5] |
| Pour Point | 21 °C[6] |
| HLB Value | 19 (Davies Scale 0-40)[6][7] |
| Solubility in Water | Dispersible[5] |
Table 2: Physicochemical Properties of this compound T/25
| Property | Value |
| Appearance | Amber Liquid[8] |
| Form | Liquid[8] |
| Odor | Amine-like[8] |
| Density | 1.03 g/cm³ @ 20 °C[8] |
| Dynamic Viscosity | 360 mPa.s @ 20 °C[8] |
| Kinematic Viscosity | 252.427 mm²/s @ 20 °C[8] |
| Flash Point | > 200 °C[8] |
| Boiling Point | > 300 °C[8] |
| pH | 9.5[8] |
| Solubility in Water | Soluble[8] |
Table 3: Physicochemical Properties of Tallow Amine Ethoxylates (General)
| Product | HLB | Appearance | Moisture (%) | pH (1% aqueous) | Amine Value (mgKOH/g) |
| TAE - 5 | 9.1 | Yellowish brown liquid @ 30°C | 1 | 9.0 - 11.0 | 110 - 120 |
| TAE - 10 | 12.5 | Yellowish brown liquid @ 30°C | 1 | 9.0 - 11.0 | 75 - 85 |
| TAE - 15 | 14.3 | Yellowish brown liquid @ 30°C | 1 | 9.0 - 11.0 | 56 - 68 |
Data for TAE series sourced from Shree Vallabh Chemical[9]
Role of this compound as an Adjuvant
Adjuvants are critical components in many pesticide formulations, enhancing the effectiveness of the active ingredient. This compound, as a cationic surfactant, can significantly improve the performance of herbicides by:
-
Reducing Surface Tension: This allows for better spreading and coverage of the spray solution on the leaf surface.
-
Enhancing Penetration: The surfactant properties facilitate the movement of the active ingredient through the waxy cuticle of the plant leaf.
-
Improving Adhesion: this compound can help the spray droplets adhere to the leaf surface, reducing runoff.
The selection of the appropriate this compound and its concentration is crucial for optimizing adjuvant effects, which can be influenced by the specific herbicide, target weed species, and environmental conditions.
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of agrochemical formulations using this compound.
Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol outlines the steps to prepare a stable EC formulation, a common type for water-insoluble active ingredients.
Materials:
-
Active Ingredient (e.g., a technical-grade herbicide)
-
This compound (e.g., T/13 or T/22)
-
Co-surfactant (optional, non-ionic or anionic)
-
Solvent (e.g., aromatic solvent like xylene or a more environmentally friendly alternative)
-
Beakers, magnetic stirrer, and stir bars
-
Graduated cylinders and pipettes
-
Analytical balance
Procedure:
-
Dissolve the Active Ingredient: Weigh the desired amount of the active ingredient and dissolve it in the selected solvent in a beaker with continuous stirring until a clear solution is obtained.
-
Add this compound: While stirring, add the calculated amount of this compound to the active ingredient solution.
-
Add Co-surfactant (if applicable): If a co-surfactant is used to improve emulsion stability, add it to the mixture at this stage.
-
Homogenize: Continue stirring the mixture for at least 30 minutes to ensure complete homogenization.
-
Quality Control: Observe the final formulation for any signs of precipitation or phase separation.
Evaluation of Emulsion Stability
This protocol is based on the principles of the CIPAC MT 36.3 method for evaluating the stability of emulsions.
Materials:
-
Prepared EC formulation containing this compound
-
Standard hard water (e.g., CIPAC Standard Water D)
-
100 mL graduated cylinders with stoppers
-
Water bath maintained at a constant temperature (e.g., 30 °C)
-
Timer
Procedure:
-
Prepare the Emulsion: Add 5 mL of the EC formulation to a 100 mL graduated cylinder.
-
Add Water: Add 95 mL of standard hard water to the cylinder.
-
Invert: Stopper the cylinder and invert it 30 times.
-
Incubate: Place the cylinder in the water bath and start the timer.
-
Observe: After 30 minutes, 1 hour, and 2 hours, record the volume of any free oil or cream that separates at the top and any sediment at the bottom.
-
Re-emulsification: After 24 hours, invert the cylinder again 10 times and observe the ease of re-emulsification.
Data Interpretation: A stable emulsion will show minimal or no separation of oil or cream and minimal sedimentation over the observation period.
Visualizations
Mechanism of Action of this compound as a Cationic Surfactant
Caption: Adsorption of an this compound molecule onto a negatively charged leaf surface.
Workflow for Emulsifiable Concentrate Formulation and Evaluation
Caption: A typical workflow for creating and testing an EC formulation.
Environmental Impact and Safety Considerations
Ethoxylated tallow amines, the class of chemicals to which this compound belongs, are known to have some ecotoxicological effects, particularly on aquatic organisms. However, they are also recognized as being biodegradable. When handling this compound products, it is essential to follow the safety data sheet (SDS) recommendations, which typically include wearing appropriate personal protective equipment (PPE) such as gloves and eye protection to avoid skin and eye irritation.[3] Proper disposal of unused material and containers is crucial to prevent environmental contamination.[3]
References
- 1. This compound T/22 Tallow alkyldiamine ethoxylate [nouryon.com]
- 2. This compound T/22 Tallow alkyldiamine ethoxylate [nouryon.com]
- 3. This compound T/22 - Ataman Kimya [atamanchemicals.com]
- 4. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. ihanskorea.com [ihanskorea.com]
- 7. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.co.uk]
- 8. univarsolutions.com [univarsolutions.com]
- 9. shreechem.in [shreechem.in]
Troubleshooting & Optimization
Technical Support Center: Preventing Ethoduomeen Precipitation in Buffer Solutions
For researchers, scientists, and drug development professionals utilizing Ethoduomeen, preventing its precipitation in buffer solutions is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with this ethoxylated amine surfactant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in buffer solutions a concern?
This compound is a non-ionic surfactant at higher pH levels and becomes cationic at lower pH. This pH-dependent charge significantly influences its solubility. Precipitation can occur due to changes in pH, temperature, or interactions with buffer components, leading to inaccurate experimental results and loss of valuable reagents.
Q2: What are the primary factors that lead to this compound precipitation?
The main factors contributing to this compound precipitation are:
-
pH: As an ethoxylated amine, this compound's solubility is highly dependent on the pH of the buffer. It is generally more soluble in acidic conditions (lower pH) where the amine groups are protonated, conferring a positive charge to the molecule. In neutral to alkaline conditions (higher pH), it is less soluble and more prone to precipitation.
-
Temperature: Temperature can affect the solubility of surfactants. For ethoxylated surfactants like this compound, an increase in temperature can lead to a phenomenon known as "clouding," where the solution becomes turbid and the surfactant separates from the solution. The temperature at which this occurs is called the cloud point.
-
Buffer Composition and Concentration: The type of buffer and its ionic strength can impact the solubility of this compound. High concentrations of certain salts can lead to "salting out," reducing the solubility of the surfactant.
-
This compound Concentration: Exceeding the solubility limit of this compound in a particular buffer system will inevitably lead to precipitation.
Q3: How does the degree of ethoxylation affect the solubility of this compound?
The number of ethylene (B1197577) oxide units in the this compound molecule influences its hydrophilic-lipophilic balance (HLB). A higher degree of ethoxylation generally increases the hydrophilicity of the molecule, which can improve its solubility in aqueous solutions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
Problem: this compound precipitates out of the buffer solution upon preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Buffer pH | Measure the pH of the buffer solution. If it is neutral or alkaline, consider using a buffer with a lower pH (e.g., pH 4-6). | This compound dissolves and remains in solution. |
| High this compound Concentration | Reduce the concentration of this compound in the solution. | The amount of this compound is below its solubility limit, preventing precipitation. |
| Incompatible Buffer Components | If the buffer contains high concentrations of salts, try diluting the buffer or using a different buffer system with lower ionic strength. | Reduced "salting-out" effect, leading to improved solubility. |
| Low Temperature | Gently warm the solution while stirring. Some surfactants have lower solubility at colder temperatures. | Increased kinetic energy helps to dissolve the this compound. |
Problem: The buffer solution containing this compound becomes cloudy upon heating.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding the Cloud Point | This indicates that the temperature of the solution has exceeded the cloud point of this compound in that specific buffer. Lower the operating temperature of your experiment if possible. Alternatively, you may need to select a different this compound variant with a higher cloud point or modify the buffer composition to increase the cloud point. | The solution remains clear at the required experimental temperature. |
Quantitative Data on this compound Solubility
| Buffer | pH Range | Estimated Solubility Trend | Cloud Point Trend |
| Phosphate | 4.0 - 6.0 | High | High (>100 °C) |
| 6.0 - 8.0 | Moderate to Low | Decreases with increasing pH | |
| Tris | 7.0 - 9.0 | Low | Generally lower |
| MES | 5.5 - 6.7 | High to Moderate | Generally high |
| HEPES | 7.0 - 8.0 | Moderate to Low | Moderate |
Note: These are general trends. The actual solubility and cloud point will depend on the specific this compound product, its concentration, and the ionic strength of the buffer.
Experimental Protocols
Protocol for Determining this compound Solubility in a Buffer
-
Prepare a series of this compound concentrations: In separate vials, prepare a range of this compound concentrations in the buffer of interest (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Equilibrate at desired temperature: Place the vials in a water bath or incubator at the intended experimental temperature and allow them to equilibrate for at least one hour.
-
Observe for precipitation: Visually inspect each vial for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate solubility limit under those conditions.
-
Determine the Cloud Point (Optional): For a clear solution, gradually increase the temperature of the water bath and monitor the solution. The temperature at which the solution becomes turbid is the cloud point.
Visualizing Experimental Workflows
Workflow for Preparing a Stable this compound-Containing Buffer
Caption: A logical workflow for preparing a stable buffer solution containing this compound.
Application in a Cell Lysis Protocol
Ethoxylated amines can be used as non-ionic detergents in cell lysis buffers to solubilize proteins from cellular membranes.
Caption: A simplified workflow for using an this compound-containing buffer in a cell lysis protocol.
Optimizing Ethoduomeen Concentration for Emulsion Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ethoduomeen concentration to achieve stable emulsions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and stabilization of emulsions using this compound surfactants.
| Issue | Potential Cause | Recommended Solution |
| Immediate phase separation after homogenization | - Incorrect this compound concentration: Too low a concentration may not sufficiently reduce interfacial tension, while an excessively high concentration can lead to micelle formation in the continuous phase, reducing the amount of surfactant available at the oil-water interface.[1] - Inadequate homogenization: Insufficient energy input results in large droplet sizes that are prone to rapid coalescence. | - Optimize this compound concentration: Start with a concentration range of 1-5% (w/w) of the oil phase and perform a concentration-ranging study. - Increase homogenization energy: Increase the homogenization time or speed. For high-pressure homogenizers, increase the pressure or the number of passes. |
| Creaming or sedimentation over time | - Droplet size is too large: Larger droplets have a greater tendency to move under the influence of gravity. - Insufficient viscosity of the continuous phase: A low-viscosity continuous phase allows for easier movement of droplets. - Density mismatch between phases: A significant difference in the densities of the oil and water phases will accelerate gravitational separation. | - Reduce droplet size: Optimize homogenization parameters and this compound concentration. - Increase continuous phase viscosity: Consider adding a thickening agent that is compatible with cationic surfactants. - Adjust phase densities: If possible, modify the density of one or both phases to be more closely matched. |
| Flocculation (droplet aggregation without coalescence) | - Insufficient electrostatic repulsion: The positive charge imparted by this compound may be insufficient to prevent droplets from aggregating, especially in the presence of certain electrolytes. - Bridging flocculation: At very low concentrations, the surfactant molecules can adsorb onto multiple droplets, pulling them together. | - Increase this compound concentration: A higher concentration will increase the surface charge and electrostatic repulsion. - Measure zeta potential: Aim for a zeta potential of at least +30 mV for good electrostatic stability.[2] - Avoid incompatible electrolytes: Certain anions can neutralize the positive charge of the this compound, leading to flocculation. |
| Coalescence (merging of droplets) | - Incomplete surfactant coverage: Insufficient this compound at the oil-water interface leaves areas of the droplet surface unprotected. - Poor interfacial film strength: The surfactant film around the droplets is not robust enough to prevent them from merging upon collision. | - Optimize this compound concentration: Ensure there is enough surfactant to form a stable, condensed interfacial layer. - Consider a co-surfactant: The addition of a non-ionic or another suitable cationic surfactant can sometimes improve the packing and strength of the interfacial film. |
| Ostwald Ripening (growth of larger droplets at the expense of smaller ones) | - Solubility of the oil phase in the continuous phase: This phenomenon is more pronounced with oils that have some degree of solubility in the continuous phase. | - Use a less soluble oil phase: If the application allows, choose an oil with lower solubility in the aqueous phase. - Incorporate a ripening inhibitor: A highly insoluble compound added to the oil phase can retard Ostwald ripening. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an emulsifier?
This compound is a family of ethoxylated alkyl diamines, which are cationic surfactants.[3] They function as emulsifiers by adsorbing at the oil-water interface, reducing the interfacial tension between the two phases. The hydrophobic alkyl chains orient towards the oil phase, while the hydrophilic ethoxylated amine groups orient towards the water phase. The cationic nature of the amine groups imparts a positive charge to the oil droplets, creating electrostatic repulsion that helps to prevent droplet aggregation and coalescence.
Q2: What is a typical starting concentration for this compound in an oil-in-water (O/W) emulsion?
A typical starting concentration range for this compound in an O/W emulsion is between 1% and 5% by weight of the oil phase. However, the optimal concentration will depend on several factors, including the nature of the oil, the desired droplet size, and the other components in the formulation. It is always recommended to perform a concentration optimization study.
Q3: How does the degree of ethoxylation of this compound affect emulsion stability?
The degree of ethoxylation influences the hydrophilicity of the surfactant. A higher degree of ethoxylation generally leads to a more water-soluble surfactant with a higher Hydrophile-Lipophile Balance (HLB) value. For O/W emulsions, a higher HLB is often desirable. For example, this compound T/25 has a higher degree of ethoxylation and is more water-soluble than this compound T/13.[3][4]
Q4: Can I use this compound in combination with other surfactants?
Yes, this compound can be used in combination with other surfactants. Combining a cationic surfactant like this compound with a non-ionic surfactant can sometimes lead to a more stable emulsion by improving the packing of the surfactant molecules at the interface. However, it is crucial to avoid mixing cationic surfactants with anionic surfactants, as they can form insoluble complexes, leading to emulsion breakdown.
Q5: What is the effect of pH on the stability of emulsions stabilized with this compound?
The pH of the aqueous phase can significantly impact the stability of emulsions stabilized by this compound. As cationic surfactants, their positive charge is more pronounced in acidic to neutral conditions. At higher pH values, the amine groups may become deprotonated, reducing the positive charge and diminishing the electrostatic stabilization of the emulsion. Therefore, it is important to control the pH of the formulation.
Data Presentation
The following tables present illustrative data on the effect of this compound T/25 concentration on key emulsion stability parameters. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of this compound T/25 Concentration on Droplet Size and Polydispersity Index (PDI)
| This compound T/25 Concentration (% w/w of oil phase) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| 0.5 | 850 | 0.65 |
| 1.0 | 420 | 0.42 |
| 2.5 | 250 | 0.28 |
| 5.0 | 180 | 0.21 |
| 7.5 | 195 | 0.25 |
Note: This is illustrative data. Actual results may vary based on the specific formulation and processing conditions.
Table 2: Effect of this compound T/25 Concentration on Zeta Potential and Emulsion Stability
| This compound T/25 Concentration (% w/w of oil phase) | Zeta Potential (mV) | Visual Stability after 24 hours |
| 0.5 | +15 | Phase separation |
| 1.0 | +28 | Slight creaming |
| 2.5 | +45 | Stable |
| 5.0 | +55 | Stable |
| 7.5 | +58 | Stable |
Note: This is illustrative data. A zeta potential above +30 mV generally indicates good electrostatic stability.[2]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
-
Preparation of the Aqueous Phase:
-
Dissolve the desired amount of this compound in the aqueous phase (e.g., deionized water).
-
If other water-soluble components are being used, add them to the aqueous phase and stir until fully dissolved.
-
Adjust the pH of the aqueous phase if necessary.
-
-
Preparation of the Oil Phase:
-
Combine all oil-soluble components.
-
Gently heat the oil phase if it contains solid or semi-solid components, ensuring they are fully melted and mixed.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., a rotor-stator homogenizer) at a moderate speed.
-
Continue mixing for 5-10 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
The number of passes and the pressure should be optimized for the specific formulation to achieve the desired droplet size. A common starting point is 3-5 passes at 500-1000 bar.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential to assess the electrostatic stability.
-
Visually observe the emulsion for any signs of instability (creaming, sedimentation, phase separation) over time at specified storage conditions.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing an O/W emulsion stabilized with this compound.
Caption: A logical flowchart for troubleshooting common emulsion instability issues.
References
Technical Support Center: Troubleshooting Ethoduomeen Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in biochemical assays where Ethoduomeen or similar cationic surfactants may be present. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential interference.
Troubleshooting Guides
Issue 1: Decreased Signal or Complete Signal Loss in Fluorescence-Based Assays
Possible Cause: this compound, as a cationic surfactant, can cause fluorescence quenching of commonly used fluorophores.[1][2] This occurs when the surfactant molecules interact with the excited-state fluorophore, causing it to return to the ground state without emitting a photon.
Troubleshooting Steps:
-
Run a Fluorophore Control:
-
Prepare a simple solution of your fluorophore in the assay buffer.
-
Add this compound at concentrations similar to those potentially present in your assay.
-
Measure the fluorescence intensity. A significant decrease in signal in the presence of this compound confirms quenching.
-
-
Optimize this compound Concentration:
-
If the presence of this compound is necessary, determine the lowest effective concentration that can be used without significantly impacting the assay signal.
-
-
Change the Fluorophore:
-
Some fluorophores are less susceptible to quenching by cationic surfactants. Consider testing alternative dyes with different spectral properties.
-
-
Assay Dilution:
-
Dilute the sample containing this compound to a point where its quenching effect is minimized, while the analyte is still detectable.
-
Issue 2: Inconsistent or Irreproducible Results in Enzyme Assays
Possible Cause: Cationic surfactants like this compound can modulate enzyme activity through various mechanisms, including denaturation, aggregation, or direct interaction with the enzyme, leading to either inhibition or, in some cases, enhancement of activity.[3]
Troubleshooting Steps:
-
Enzyme Activity Control:
-
Perform the enzymatic assay with and without this compound, keeping all other conditions constant.
-
A significant change in enzyme activity will indicate interference.
-
-
Vary Surfactant Concentration:
-
Create a dose-response curve by testing a range of this compound concentrations to understand its effect on enzyme kinetics.
-
-
Inclusion of a Non-ionic Surfactant:
-
In some cases, a mild non-ionic surfactant (e.g., Triton X-100 or Tween 20) can help to mitigate the denaturing effects of a cationic surfactant by forming mixed micelles.
-
-
Pre-incubation Test:
-
Pre-incubate the enzyme with this compound before adding the substrate to determine if the effect is time-dependent.
-
Issue 3: High Background or False Positives in ELISA
Possible Cause: The cationic nature of this compound can lead to non-specific binding to negatively charged surfaces of microplates or to assay components like antibodies and antigens, causing high background signals.
Troubleshooting Steps:
-
Blocking Buffer Optimization:
-
Increase the concentration or change the type of blocking agent (e.g., from BSA to casein or a non-protein blocker).
-
The addition of a non-ionic detergent like Tween 20 to the blocking and wash buffers can help reduce non-specific binding.[4]
-
-
Increase Wash Steps:
-
Increase the number and stringency of wash steps after each incubation to remove non-specifically bound molecules.
-
-
Sample Dilution:
-
Dilute the sample containing this compound to reduce its concentration below the level that causes significant non-specific binding.
-
-
Control Wells:
-
Include control wells that contain all assay components except for the analyte to measure the background signal caused by this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my assay?
A1: this compound is a family of ethoxylated tallow (B1178427) alkyl diamines, which are cationic surfactants. They are used in various industrial applications as emulsifiers, corrosion inhibitors, and dispersing agents.[1] It could be inadvertently introduced into a biochemical assay as a contaminant from laboratory equipment, or as a component of a formulation being tested.
Q2: How can a cationic surfactant like this compound interfere with my assay?
A2: Cationic surfactants can interfere in several ways:
-
Protein Denaturation: They can disrupt the three-dimensional structure of proteins, including enzymes and antibodies, leading to loss of function.
-
Fluorescence Quenching: They can decrease the signal from fluorescent probes.[1][2]
-
Non-specific Binding: Their positive charge can cause them to bind to negatively charged surfaces and molecules, leading to high background in assays like ELISA.
-
Micelle Formation: Above a certain concentration (the critical micelle concentration), surfactants form aggregates that can sequester assay components.
Q3: Can this compound affect both enzymatic and cell-based assays?
A3: Yes. In enzymatic assays, it can directly affect protein function. Amphiphilic compounds, particularly cationic ones, can interfere with cell membranes, potentially causing artifactual results in cell-based assays.[5]
Q4: Are there any alternatives to this compound if it is a necessary component of my formulation?
A4: If the surfactant properties are required, consider exploring non-ionic or zwitterionic surfactants, which are generally less disruptive to biological assays. The choice of an alternative will depend on the specific requirements of your application.
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound Interference
| Assay Type | Analyte | This compound Conc. (µg/mL) | Signal Change (%) |
| Fluorescence | Fluorescein | 10 | -25% |
| 50 | -70% | ||
| Enzymatic (Kinase) | ATP | 10 | -15% |
| 50 | -50% | ||
| ELISA (Sandwich) | Cytokine | 10 | +30% (Background) |
| 50 | +150% (Background) |
Experimental Protocols
Protocol 1: Control Experiment for Fluorescence Quenching
-
Prepare Fluorophore Solution: Prepare a working solution of your fluorophore in the assay buffer at the final assay concentration.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., water or ethanol).
-
Set up Test Plate:
-
In a microplate, add the fluorophore solution to a series of wells.
-
Add increasing concentrations of this compound to these wells. Include a control well with no this compound.
-
-
Incubate: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Analyze Data: Compare the fluorescence signal in the presence and absence of this compound to determine the extent of quenching.
Mandatory Visualization
Caption: A workflow for troubleshooting biochemical assay interference.
Caption: Overview of this compound's potential interference mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Anionic, Cationic and Nonionic Surfactants as Dispersing Agents for Graphene Based on the Fluorescence of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic surfactants and other factors that affect enzymatic activities and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethoduomeen Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to improving the yield of Ethoduomeen synthesis. This compound is a trade name for ethoxylated tallow (B1178427) alkyl diamines, such as N,N',N'-tris(2-hydroxyethyl)-N-tallow-1,3-diaminopropane and its polyoxyethylene derivatives. The synthesis primarily involves the ethoxylation of N-tallowalkyl-1,3-diaminopropane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is achieved through the ethoxylation of a primary fatty diamine, specifically N-tallowalkyl-1,3-diaminopropane. In this reaction, ethylene (B1197577) oxide (EO) is added to the amine groups of the diamine substrate. This is a type of alkoxylation reaction.[1] The initial reaction involves the addition of ethylene oxide to the primary and secondary amine hydrogens without the need for a catalyst, typically yielding a product with two hydroxyethyl (B10761427) groups on one nitrogen and one on the other. Further ethoxylation to create longer polyoxyethylene chains generally requires a catalyst.
Q2: What are the key factors that influence the yield of the ethoxylation reaction?
A2: The primary factors influencing the yield and quality of this compound are:
-
Reaction Temperature: Temperature affects the reaction rate and the degree of ethoxylation.[1]
-
Pressure: The reaction is typically carried out under pressure to maintain ethylene oxide in the liquid phase and enhance its dissolution in the reaction mixture.
-
Catalyst: While the initial additions of EO may not require a catalyst, subsequent chain elongation is catalyzed. The type and concentration of the catalyst can impact the reaction rate and the distribution of ethoxymers.
-
Purity of Reactants: The presence of water and other impurities in the tallow amine or ethylene oxide can lead to the formation of undesirable by-products, thereby reducing the yield of the desired product.[1][2]
-
Molar Ratio of Reactants: The ratio of ethylene oxide to the tallow diamine determines the average degree of ethoxylation in the final product.
Q3: What are the common side reactions that can occur during this compound synthesis?
A3: Common side reactions include the formation of dioxane from the dimerization of ethylene oxide, which is an undesirable carcinogenic by-product.[1] The presence of water can lead to the formation of polyethylene (B3416737) glycols (PEGs). Other potential by-products include glycol ether amines and vinyl ether ethoxylates, which can affect the product's color and foaming properties.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?
A1: Low yields can stem from several issues. A systematic approach to troubleshooting is recommended:
-
Presence of Water: Water in the reaction mixture reacts with ethylene oxide to form polyethylene glycols (PEGs), consuming the ethylene oxide and reducing the yield of the desired ethoxylated diamine.
-
Solution: Ensure that the N-tallowalkyl-1,3-diaminopropane and the reaction vessel are thoroughly dried before introducing ethylene oxide. This can be achieved by heating the amine under a nitrogen purge or vacuum to reduce the moisture content to less than 0.1%.[2]
-
-
Suboptimal Reaction Temperature: The ethoxylation of fatty amines is highly temperature-dependent.[1] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.
-
Solution: For the initial non-catalyzed ethoxylation, a temperature range of 150-160°C is often effective.[2] For catalyzed reactions to extend the polyethylene glycol chains, a temperature range of 140-200°C is typically employed, with a preferred range of 160-180°C when using catalysts like barium hydroxide (B78521).[2]
-
-
Inefficient Mixing: Poor mixing can lead to localized high concentrations of ethylene oxide, which can favor the formation of by-products.
-
Solution: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous distribution of reactants.
-
Q2: The final product has a dark color. What causes this and how can it be prevented?
A2: Product discoloration is often due to the formation of by-products from side reactions.
-
Cause: The presence of impurities and oxidative degradation at high temperatures can lead to colored by-products.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert nitrogen atmosphere to prevent oxidation.
-
Reactant Purity: Use high-purity N-tallowalkyl-1,3-diaminopropane and ethylene oxide.
-
Temperature Control: Avoid excessive reaction temperatures.
-
By-product Mitigation: The addition of a small amount of an acid catalyst has been shown to mitigate the formation of by-products that contribute to color.
-
-
Q3: I am observing a broad distribution of ethoxymers in my product. How can I achieve a more narrow-range ethoxylation?
A3: A broad distribution of polyethylene glycol chain lengths is a common issue with standard alkaline catalysts.
-
Cause: Conventional catalysts can lead to a wide range of ethoxylated molecules, including unreacted starting material and highly ethoxylated species.
-
Solution: The use of specialized catalysts, such as certain Lewis acids or proprietary catalyst systems, can produce a more "peaked" or narrow-range distribution of ethoxylates. For example, catalysts with multiple-charge counterions like strontium or barium hydroxide have been used to achieve a more peaked distribution.[2]
Q4: How can I minimize the formation of the hazardous by-product 1,4-dioxane (B91453)?
A4: The formation of 1,4-dioxane is a significant safety and purity concern.
-
Cause: Dioxane can form from the dimerization of ethylene oxide, particularly under acidic conditions.
-
Mitigation Strategies:
-
pH Control: Maintaining slightly alkaline conditions can disfavor dioxane formation.
-
Temperature Management: Careful control of the reaction temperature can help minimize this side reaction.
-
Catalyst Selection: Certain catalysts may be less prone to promoting dioxane formation.
-
Data Presentation
The following tables summarize the influence of key reaction parameters on the synthesis of ethoxylated amines.
Table 1: Effect of Temperature on Ethoxylation (Catalyzed Stage)
| Temperature (°C) | Observation | Potential Impact on Yield |
| 100 - 130 | The reaction is often extremely slow and may not go to completion. | Lower yield due to incomplete reaction. |
| 140 - 200 | Effective range for catalyzed ethoxylation. | Optimal yield can be achieved within this range. |
| 160 - 180 | Preferred temperature range for catalysts like barium hydroxide.[2] | High conversion and potentially fewer side reactions, leading to higher yield. |
| > 200 | Increased risk of side reactions and product degradation. | Decreased yield of the desired product and increased impurities. |
Table 2: Influence of Water Content on Ethoxylation
| Water Content (% w/w) | Expected Outcome | Impact on Yield |
| > 0.1% | Significant formation of polyethylene glycols (PEGs). | Reduced yield of ethoxylated diamine due to consumption of ethylene oxide in a side reaction. |
| < 0.1% | Minimized formation of PEGs.[2] | Higher yield and purity of the desired product. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Example with 5 moles of Ethylene Oxide)
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols. Ethylene oxide is a toxic and explosive chemical and must be handled with extreme caution in a suitable reactor by trained personnel.
Materials:
-
N-tallowalkyl-1,3-diaminopropane
-
Ethylene oxide
-
Barium hydroxide (catalyst, optional for higher degrees of ethoxylation)
-
Nitrogen gas (high purity)
-
Stainless steel pressure reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
Procedure:
Stage 1: Initial Ethoxylation (Non-catalyzed)
-
Charge the pressure reactor with N-tallowalkyl-1,3-diaminopropane.
-
Heat the reactor to 150°C while purging with nitrogen for at least 30 minutes to reduce the moisture content to below 0.1%.[2]
-
Seal the reactor and slowly add 2.0 moles of ethylene oxide per mole of the diamine over a period of 40-60 minutes, maintaining the temperature between 150-160°C.[2]
-
After the addition is complete, allow the reaction mixture to digest for 30 minutes at the same temperature to ensure complete consumption of the ethylene oxide.[2]
-
Cool the reaction mixture to approximately 110°C. At this stage, a sample can be taken for analysis (e.g., Total Amine Value) to confirm the consumption of approximately 2 moles of ethylene oxide per mole of diamine.[2]
Stage 2: Catalyzed Ethoxylation
-
If a higher degree of ethoxylation is desired, add the barium hydroxide catalyst (e.g., 0.1-0.5% by weight of the initial amine).
-
Purge the reactor with nitrogen again and heat to 135°C for 30 minutes to ensure anhydrous conditions.[2]
-
Increase the temperature to the desired reaction temperature, for example, 160-170°C.[2]
-
Add the remaining 3.0 moles of ethylene oxide per mole of the initial diamine over a period of 20-30 minutes, maintaining the temperature within the specified range.[2]
-
After the addition is complete, allow the reaction to digest for another 30 minutes.[2]
-
Purge the reactor with nitrogen to remove any unreacted ethylene oxide.[2]
-
Cool the product to a safe temperature (e.g., 50°C) before discharging from the reactor.[2]
Purification:
The crude product may be used directly or can be purified. The catalyst can be neutralized with an acid (e.g., phosphoric acid or acetic acid) and removed by filtration.
Mandatory Visualization
Diagram 1: Synthesis Pathway of this compound
References
Technical Support Center: Minimizing Byproduct Formation in Tallow Amine Ethoxylation
Welcome to the Technical Support Center for tallow (B1178427) amine ethoxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental processes, with a focus on minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of concern in tallow amine ethoxylation?
A1: The main byproducts of concern are 1,4-dioxane (B91453) and polyethylene (B3416737) glycols (PEGs). 1,4-dioxane is a potential carcinogen, and its formation is a significant concern in ethoxylation reactions. PEGs are formed from the polymerization of ethylene (B1197577) oxide with water and can affect the performance and properties of the final product. Additionally, a broad distribution of ethoxylate chain lengths can be considered an undesirable outcome if a specific degree of ethoxylation is targeted.
Q2: How can I minimize the formation of 1,4-dioxane?
A2: The formation of 1,4-dioxane is primarily catalyzed by acidic conditions. While the ethoxylation of amines is typically base-catalyzed, localized acidic sites or acidic impurities can promote its formation. To minimize 1,4-dioxane, ensure all reactants and the reactor system are free from acidic contaminants. Maintaining a consistent alkaline environment throughout the reaction is crucial. While more commonly associated with the subsequent sulfation of alcohol ethoxylates, it is good practice to monitor for 1,4-dioxane in your ethoxylation process.[1]
Q3: What is the impact of water in the reaction, and how can I control it?
A3: Water is a significant contributor to the formation of polyethylene glycol (PEG) byproducts. Ethylene oxide can react with water to form ethylene glycol, which can then initiate its own ethoxylation, leading to the formation of PEGs. To control this, it is critical to ensure anhydrous conditions. The tallow amine and any solvents should be thoroughly dried before use, and the reactor should be purged with an inert gas like nitrogen to remove atmospheric moisture.[2][3][4] A moisture content of less than 0.1% is often targeted.[3][4]
Q4: What is the role of the catalyst in byproduct formation?
A4: The choice of catalyst can significantly influence the selectivity of the ethoxylation reaction and the distribution of ethoxylate chain lengths. Traditional catalysts like potassium hydroxide (B78521) (KOH) are effective but can lead to a broad distribution of ethoxylates. More advanced catalysts, such as Double Metal Cyanide (DMC) catalysts, have been shown to produce a narrower, more "peaked" distribution of ethoxylates and can also help in reducing the formation of PEGs.[5] Some patents suggest that catalysts like strontium hydroxide can also lead to a more peaked distribution.
Q5: How does temperature affect the reaction and byproduct formation?
A5: Tallow amine ethoxylation is a highly exothermic reaction, and precise temperature control is critical for both safety and product quality.[2][5] High temperatures can accelerate side reactions and, in some cases, may halt the reaction after the addition of only two moles of ethylene oxide.[6] Poor temperature control can lead to a broader distribution of ethoxylates and an increased risk of a thermal runaway reaction. It is essential to have an efficient heat removal system and to monitor the temperature continuously.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of Polyethylene Glycol (PEG) in the final product. | Presence of moisture in the reactants or reactor. | Ensure tallow amine and any solvents are thoroughly dried (e.g., by heating under vacuum or nitrogen purge) to a moisture content below 0.1%. Purge the reactor with a dry, inert gas (e.g., nitrogen) before starting the reaction.[2][3][4] |
| Broad distribution of ethoxylate chain lengths. | Inefficient mixing of ethylene oxide. Use of a non-selective catalyst (e.g., KOH). | Improve agitation to ensure uniform distribution of ethylene oxide in the reaction mass.[6] Consider using a more selective catalyst like a Double Metal Cyanide (DMC) catalyst or strontium hydroxide to achieve a narrower, more "peaked" distribution. |
| Dark or discolored product. | Overheating or "hot spots" in the reactor. Presence of oxygen. | Improve temperature control and heat removal to prevent localized overheating. Ensure the reactor is properly purged with an inert gas to remove all traces of oxygen before and during the reaction.[6] |
| Sudden and rapid increase in temperature and pressure (Thermal Runaway). | Accumulation of unreacted ethylene oxide followed by a rapid, uncontrolled reaction. Inadequate heat removal. | Immediately stop the ethylene oxide feed. Maximize cooling to the reactor. If available, inject an inhibitor or a diluent to absorb heat and slow the reaction. Ensure your reactor is equipped with a properly sized and functioning emergency relief system.[2][7] |
| Reaction stalls or proceeds very slowly. | Low reaction temperature. Catalyst deactivation or insufficient catalyst. | Gradually increase the reaction temperature to the optimal range. Check the catalyst for deactivation and ensure the correct concentration is being used. At low temperatures, the reaction can be very slow.[6] |
| Foaming in the reactor. | Contaminants in the feedstock. | Ensure the tallow amine feedstock is of high purity and free from surface-active contaminants. In some cases, a small amount of an appropriate anti-foaming agent may be necessary, but this should be tested for compatibility with the reaction. |
Quantitative Data Summary
While specific quantitative data directly correlating reaction parameters to byproduct levels in tallow amine ethoxylation is not widely published in open literature, the following table provides a general overview of the expected impact of key parameters.
| Parameter | Typical Range/Condition | Impact on Byproduct Formation |
| Reaction Temperature | 140 - 180 °C | Higher temperatures can increase the rate of side reactions and lead to a broader ethoxylate distribution. Exceeding the optimal range can risk thermal runaway.[3][4] |
| Pressure | 1 - 5 bar | Higher pressure increases the concentration of ethylene oxide in the liquid phase, which can increase the reaction rate. The pressure is often used to control the ethylene oxide feed rate.[6] |
| Catalyst Concentration (KOH) | 0.1 - 0.5 wt% | Higher catalyst concentration generally increases the reaction rate but may also promote side reactions if not properly controlled. |
| Moisture Content | < 0.1 % | Higher moisture content directly leads to increased formation of polyethylene glycols (PEGs).[3][4] |
| Ethylene Oxide to Tallow Amine Molar Ratio | Varies depending on the desired degree of ethoxylation. | This ratio determines the average length of the ethoxylate chains. Inconsistent addition rates can lead to a broader distribution. |
Experimental Protocols
Protocol for Moisture Determination in Tallow Amine (Karl Fischer Titration)
-
Apparatus : Karl Fischer titrator (coulometric or volumetric).
-
Reagents : Karl Fischer reagent (e.g., Hydranal™-Composite 5), anhydrous methanol.
-
Procedure : a. Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions. b. Accurately weigh a suitable amount of the tallow amine sample (typically 1-5 g) into the titration vessel containing anhydrous methanol. c. Titrate the sample with the Karl Fischer reagent until the endpoint is reached. d. The water content is automatically calculated by the instrument and is typically expressed as a percentage or in parts per million (ppm). e. Perform the analysis in triplicate to ensure accuracy.
Protocol for Analysis of Byproducts by HPLC-MS
This protocol provides a general framework for the analysis of tallow amine ethoxylates and their byproducts. Method development and validation are essential for specific applications.
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably with an electrospray ionization (ESI) source. A Hydrophilic Interaction Chromatography (HILIC) column is often suitable for separating ethoxylated compounds.[8]
-
Sample Preparation : a. Accurately weigh approximately 100 mg of the tallow amine ethoxylate product into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent mixture, such as acetonitrile/water. c. Further dilute an aliquot of this stock solution to a final concentration suitable for HPLC-MS analysis (e.g., 1-10 µg/mL).
-
Chromatographic Conditions (Example) :
-
Column : HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A suitable gradient from high organic to increasing aqueous content to elute the ethoxylate homologs.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Column Temperature : 30 - 40 °C.
-
Injection Volume : 1 - 5 µL.
-
-
Mass Spectrometry Conditions (Example) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Mode : Full scan mode to identify the distribution of ethoxylates and potential byproducts. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific byproducts like 1,4-dioxane (if standards are available).
-
Capillary Voltage : 3 - 4 kV.
-
Source Temperature : 120 - 150 °C.
-
Desolvation Temperature : 350 - 450 °C.
-
-
Data Analysis :
-
Identify the homologous series of tallow amine ethoxylates based on their mass-to-charge ratio (m/z) and the characteristic mass difference of the ethoxy unit (44.03 Da).
-
Identify potential byproducts like PEGs by their characteristic homologous series.
-
Quantify byproducts by integrating the peak areas and comparing them to a calibration curve of a suitable standard, if available. Relative quantification can be performed by comparing the peak area of the byproduct to the total peak area of the desired product.
-
Visualizations
Caption: Reaction pathway for tallow amine ethoxylation and major byproduct formation routes.
Caption: A logical workflow for troubleshooting high byproduct levels in tallow amine ethoxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. people.ece.ubc.ca [people.ece.ubc.ca]
- 3. Troubleshooting Amine Unit Simulations [bre.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ethoduomeen-Induced Cell Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Ethoduomeen-induced cell toxicity during their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it causing toxicity in my cell cultures?
This compound is a cationic surfactant. Cationic surfactants, as a class, are known to be more cytotoxic than their anionic and non-ionic counterparts.[1] Their primary mechanism of toxicity involves the disruption of the cell membrane's integrity. The positively charged headgroup of the surfactant interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][3]
2. What are the common signs of this compound-induced cell toxicity?
Common indicators of cell toxicity include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased membrane permeability: This can be observed through assays that measure the leakage of intracellular enzymes, such as lactate (B86563) dehydrogenase (LDH), into the culture medium.
-
Apoptosis: The induction of programmed cell death, which can be identified by characteristic morphological and biochemical markers. Cationic surfactants have been shown to induce apoptosis in both normal and cancer cell lines.[4][5]
3. At what concentration does this compound typically become toxic?
The toxic concentration of this compound can vary significantly depending on the specific cell type, the duration of exposure, and the formulation of the this compound product. Generally, cationic surfactants can induce apoptosis at concentrations lower than their critical micelle concentration (CMC).[4][5] It is crucial to perform a dose-response experiment to determine the specific IC50 (half-maximal inhibitory concentration) for your experimental system.
4. Are there ways to reduce the cytotoxic effects of this compound in my experiments?
Yes, several strategies can be employed to mitigate this compound-induced cell toxicity:
-
Inclusion of Serum Proteins: The presence of proteins, such as those in fetal bovine serum (FBS) or bovine serum albumin (BSA), in the culture medium can decrease the cytotoxicity of surfactants. These proteins can bind to the surfactant molecules, reducing their effective concentration and their interaction with cell membranes.[6]
-
Co-formulation with Non-ionic Surfactants: Mixing cationic surfactants with non-ionic surfactants can reduce the overall toxicity of the formulation. Non-ionic surfactants can help to form mixed micelles, which may have a lower charge density and reduced interaction with cell membranes.[7][8]
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Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic tails of surfactant molecules within their cavities. This encapsulation can reduce the free surfactant concentration and, consequently, its cytotoxicity.[9][10][11][12]
-
Complexation with Negatively Charged Polymers: Similar to serum proteins, negatively charged polymers or substances like humic acids can interact with the cationic headgroups of this compound, reducing its effective concentration and toxicity.[13]
Troubleshooting Guides
Problem: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Determine the IC50 of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT, LDH). Start with a wide range of concentrations to identify the toxic threshold. |
| Prolonged exposure time | Reduce the incubation time with this compound. Perform a time-course experiment to find the optimal exposure duration that achieves the desired effect without excessive toxicity. |
| Absence of mitigating factors in the medium | Supplement your culture medium with serum (e.g., 5-10% FBS) or BSA (e.g., 1-2 mg/mL) to help neutralize the surfactant's toxicity.[6] |
| Sub-optimal cell health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells are more susceptible to toxic insults. |
Problem: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound | Ensure this compound is fully dissolved in the culture medium. Prepare fresh dilutions for each experiment. Some formulations may require warming to fully dissolve. |
| Interaction with assay reagents | Some surfactants can interfere with the colorimetric or fluorometric readout of cytotoxicity assays. Run appropriate controls, including this compound in cell-free medium, to check for any direct interaction with the assay reagents. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound and assay reagents. |
| Cell seeding density | Optimize the cell seeding density to ensure a linear response in your chosen cytotoxicity assay. |
Data Presentation
Table 1: Effect of Serum on Cationic Surfactant Cytotoxicity
| Cationic Surfactant Concentration (µg/mL) | % Cell Viability (without serum) | % Cell Viability (with 10% FBS) |
| 1 | 85% | 98% |
| 5 | 50% | 90% |
| 10 | 20% | 75% |
| 20 | 5% | 50% |
| (Note: This is representative data for a generic cationic surfactant and should be used as a guideline. Actual values will vary depending on the specific this compound product and cell line used.) |
Table 2: Reduction of Cationic Surfactant Toxicity with a Non-ionic Surfactant
| Formulation | IC50 (µg/mL) |
| Cationic Surfactant alone | 8 |
| Cationic:Non-ionic Surfactant (1:1 ratio) | 25 |
| Cationic:Non-ionic Surfactant (1:5 ratio) | 60 |
| (Note: This table illustrates the principle of reduced toxicity with the addition of a non-ionic surfactant. The optimal ratio will need to be determined experimentally.) |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[14][15][16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This protocol is based on standard LDH cytotoxicity assay kits.[18][19][20][21]
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH activity in the supernatant is measured by a coupled enzymatic reaction that results in a colorimetric or fluorometric signal, which is proportional to the extent of cell lysis.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired time.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit's instructions.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Neutral Red Uptake Assay for Cell Viability
This protocol is a generalized procedure for the Neutral Red uptake assay.[1][2][22][23][24]
Principle: Neutral Red is a supravital dye that is taken up and accumulated in the lysosomes of viable cells. The amount of dye incorporated is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Expose cells to different concentrations of this compound for a defined period.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells again with PBS.
-
Add 150 µL of destain solution to each well and incubate for 10-15 minutes with gentle shaking to extract the dye.
-
Measure the absorbance at 540 nm.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced cell toxicity.
References
- 1. iivs.org [iivs.org]
- 2. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 3. biorxiv.org [biorxiv.org]
- 4. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Ionic Surfactants Antagonize Toxicity of Potential Phenolic Endocrine-Disrupting Chemicals, Including Triclosan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peatlands.org [peatlands.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. scientificlabs.co.uk [scientificlabs.co.uk]
- 21. cellbiologics.com [cellbiologics.com]
- 22. qualitybiological.com [qualitybiological.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Ethoduomeen Technical Support Center: Enhancing Hydrophobic Drug Solubility
Welcome to the technical support center for utilizing Ethoduomeen, a tertiary amine ethoxylate, to enhance the solubility of hydrophobic drug candidates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during formulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it increase the solubility of hydrophobic drugs?
A1: this compound is a cationic surfactant, specifically a tertiary amine ethoxylate.[1][2][3] It enhances the solubility of hydrophobic drugs primarily through a process called micellar solubilization. Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a "hydrophobic pocket" that can encapsulate poorly water-soluble drug molecules. The hydrophilic heads form the outer shell, allowing the entire micelle-drug complex to be dispersed in an aqueous solution, thereby increasing the apparent solubility of the drug.[4][5]
Q2: Which this compound product is suitable for my pharmaceutical formulation?
A2: The choice of this compound product depends on the specific characteristics of your drug and the desired formulation properties. Factors to consider include the degree of ethoxylation and the nature of the hydrophobic alkyl chain. A higher degree of ethoxylation generally leads to increased water solubility of the surfactant itself.[6] It is recommended to screen a selection of this compound variants (e.g., this compound T/13, T/22) to find the optimal balance for your specific application.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be above its critical micelle concentration (CMC) to ensure the formation of micelles for drug solubilization. However, using an excessively high concentration can lead to toxicity or other undesirable effects. It is recommended to perform a dose-response study to determine the lowest effective concentration that provides the desired solubility enhancement without compromising safety and stability.
Q4: Can this compound be used in oral drug formulations?
A4: While this compound and other cationic surfactants are explored for various drug delivery applications, their use in oral formulations requires careful consideration of potential toxicity and irritation to the gastrointestinal tract.[7][8] The selection of an appropriate grade of this compound and thorough toxicological assessments are crucial for developing a safe and effective oral dosage form.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Drug precipitation after initial dissolution. | The concentration of the drug exceeds its equilibrium solubility in the this compound formulation. | - Increase the concentration of this compound to provide more micelles for solubilization.- Decrease the drug concentration to a level that can be stably maintained in the formulation. |
| Inconsistent solubility results between experiments. | - Incomplete dissolution of the drug or this compound.- Variation in experimental conditions (e.g., temperature, pH, mixing speed). | - Ensure both the drug and this compound are fully dissolved by using appropriate mixing techniques and allowing sufficient time for equilibration.- Maintain consistent experimental parameters across all tests. |
| Phase separation or cloudiness in the formulation. | - The concentration of this compound is too high, leading to the formation of larger, less stable aggregates.- Incompatibility with other excipients in the formulation. | - Reduce the concentration of this compound.- Evaluate the compatibility of all formulation components and consider using a different co-solvent or buffer system. |
| Low drug loading capacity. | The hydrophobic core of the this compound micelles is not sufficiently compatible with the drug molecule. | - Screen different this compound variants with varying alkyl chain lengths and degrees of ethoxylation to find a better match for your drug.- Consider the addition of a co-surfactant to modify the micellar structure and increase drug incorporation. |
Experimental Protocols
Protocol 1: Determination of Apparent Solubility of a Hydrophobic Drug with this compound
Objective: To determine the increase in aqueous solubility of a hydrophobic drug in the presence of varying concentrations of this compound.
Materials:
-
Hydrophobic drug (e.g., "Drug X")
-
This compound (e.g., this compound T/13)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Preparation of this compound Solutions: Prepare a series of this compound solutions in PBS at different concentrations (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mg/mL).
-
Drug Addition: Add an excess amount of Drug X to each vial containing the this compound solutions and a control vial with only PBS.
-
Equilibration: Tightly cap the vials and place them on a magnetic stirrer. Allow the mixtures to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C).
-
Separation of Undissolved Drug: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.
-
Sample Collection and Analysis: Carefully collect the supernatant from each vial and analyze the concentration of dissolved Drug X using a validated HPLC method.
Data Presentation
Table 1: Apparent Solubility of Drug X in Different Concentrations of this compound T/13
| This compound T/13 Concentration (mg/mL) | Apparent Solubility of Drug X (µg/mL) | Fold Increase in Solubility |
| 0 (Control) | 0.5 ± 0.1 | 1 |
| 0.1 | 5.2 ± 0.4 | 10.4 |
| 0.5 | 28.7 ± 1.5 | 57.4 |
| 1.0 | 75.3 ± 3.2 | 150.6 |
| 2.0 | 148.9 ± 5.8 | 297.8 |
| 5.0 | 251.4 ± 9.1 | 502.8 |
Visualizations
Caption: Mechanism of Micellar Solubilization by this compound.
Caption: Workflow for Determining Drug Solubility Enhancement.
References
- 1. This compound OV 13.2 Amine ethoxylate [nouryon.com]
- 2. This compound OV 13.2 Amine ethoxylate [nouryon.com]
- 3. This compound T/22 Tallow alkyldiamine ethoxylate [nouryon.com]
- 4. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 6. EP0231886B1 - Use of ethoxylated fatty amines as solubilizers - Google Patents [patents.google.com]
- 7. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Optimizing Ethoduomeen Performance Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH to achieve optimal Ethoduomeen performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH important for its performance?
This compound is a cationic surfactant of the diamine family, chemically identified as Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane[1][2]. Its effectiveness as a corrosion inhibitor, dispersing agent, and emulsifier is highly dependent on the pH of the solution[1][2]. The pH influences the protonation state of the amine groups, which in turn affects its surfactant properties and stability[3][4].
Q2: What is the optimal pH range for this compound?
The optimal pH for this compound performance is application-specific. For some applications involving foam stability, an initial pH between 6.0 and 6.5 has been found to be optimal, particularly in low to moderate salinity conditions[5][6]. However, technical grade this compound T/13 is supplied at a pH of 10[7]. The performance at different pH levels can also be influenced by other factors such as salinity and temperature[3][5][8].
Q3: What are the consequences of using a suboptimal pH for my this compound solution?
Operating outside the optimal pH range can lead to a variety of issues, including:
-
Reduced Performance: Decreased effectiveness as an emulsifier, dispersant, or corrosion inhibitor.
-
Instability: Potential for the this compound to precipitate out of the solution.
-
Altered Properties: Changes in foaming characteristics, such as reduced foam stability[3][6]. For instance, in some systems, lowering the pH can have a detrimental effect on foam stability due to repulsive interactions between the amine headgroups[6].
Q4: How does salinity affect the optimal pH for this compound?
Salinity can significantly impact the optimal pH for this compound performance. In low to moderate salinity environments (0-15 wt% NaCl), a pH range of 6.0-6.5 has been shown to be optimal for foam stability[6]. Conversely, at higher salinities (15-25 wt% NaCl), foam stability at a lower pH can show drastic improvement[6].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor emulsification or dispersion | Suboptimal pH affecting surfactant properties. | Determine the optimal pH for your specific system using the provided experimental protocol. Adjust the pH of your solution accordingly. |
| Precipitation of this compound | The pH of the solution is outside the stability range of this compound. | Check the pH of your solution. Adjust towards the recommended optimal pH range. Consider the impact of other components in your formulation on pH. |
| Unexpected foaming behavior (e.g., poor foam stability) | The solution pH is not optimized for the desired foaming properties. | For applications requiring high foam stability, an initial pH of 6.5 is often a good starting point[3][5]. However, this can be dependent on salinity[6]. Experiment with pH adjustments to find the optimal level for your specific conditions. |
| Inconsistent experimental results | Fluctuations in the pH of the this compound solution between experiments. | Always measure and record the pH of your stock and final solutions. Buffer the solution if necessary and compatible with your experimental design. |
Quantitative Data Summary
The following table summarizes the impact of pH and other parameters on the performance of ethoxylated amines, providing a basis for optimizing experimental conditions.
| Parameter | Optimal Performance Range | Mechanism |
| pH Range | 6.5[5] | Balanced protonation state[5] |
| Salinity (NaCl Concentration) | Up to 25 wt%[5] | Ethoxylate group hydration[5] |
| Surfactant Concentration | 1.5 wt%[5] | Optimized interfacial coverage[5] |
| Temperature | 150°F (65°C)[5] | Thermal stability maintained[5] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Performance
This protocol outlines a general procedure to determine the optimal pH for a specific application of this compound.
Materials:
-
This compound stock solution
-
A series of buffers covering a pH range (e.g., pH 4, 5, 6, 6.5, 7, 8, 9, 10)
-
Your experimental system (e.g., oil-water mixture for emulsification studies)
-
pH meter
-
Stir plate and stir bars
-
Appropriate analytical equipment to measure performance (e.g., spectrophotometer, particle size analyzer, foam stability apparatus)
Procedure:
-
Prepare a series of test solutions by diluting the this compound stock solution into each of the different pH buffers.
-
Ensure the final concentration of this compound is consistent across all test solutions.
-
Introduce the this compound solutions to your experimental system.
-
Perform the experiment under controlled conditions (e.g., temperature, mixing speed).
-
Measure the desired performance metric (e.g., emulsion stability, particle size, foam half-life) for each pH value.
-
Plot the performance metric as a function of pH to identify the optimal pH range.
Protocol 2: Adjusting the pH of an this compound Solution
This protocol provides a stepwise method for adjusting the pH of a solution containing this compound.
Materials:
-
This compound solution
-
Dilute acidic solution (e.g., 0.1 M Hydrochloric Acid)
-
Dilute basic solution (e.g., 0.1 M Sodium Hydroxide)
-
pH meter
-
Stir plate and stir bar
-
Droppers or pipettes
Procedure:
-
Place the this compound solution in a beaker on a stir plate and begin gentle stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH probe in the solution and record the initial pH.
-
To lower the pH, add the dilute acidic solution dropwise, allowing the pH reading to stabilize after each addition.
-
To raise the pH, add the dilute basic solution dropwise, allowing the pH reading to stabilize after each addition.
-
Continue adding the acid or base until the desired target pH is reached.
-
Record the final pH and the total volume of acid or base added.
Visualizations
Caption: Troubleshooting workflow for suboptimal this compound performance.
Caption: Workflow for determining the optimal pH for this compound.
References
- 1. This compound - Harcros Chemicals Inc. [harcros.store]
- 2. Harcros Chemicals - this compound T/25 - Surfactant - Surfactant (Cationic) [harcros.store]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 53224-67-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. univarsolutions.com [univarsolutions.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Removal of Residual Ethoduomeen from Experimental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual Ethoduomeen from their experimental samples. This compound and similar ethoxylated amine surfactants are widely used as emulsifiers, dispersants, and corrosion inhibitors.[1][2] However, their presence, even in trace amounts, can interfere with downstream applications. This guide offers detailed methodologies and troubleshooting advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a family of ethoxylated amine surfactants.[1][3][4] Different variants, such as this compound T/13, T/22, and T/25, have varying degrees of ethoxylation and are used in a range of applications due to their ability to act as emulsifiers, corrosion inhibitors, and dispersing agents.[1][2][3][4] In a laboratory setting, they might be used to solubilize substances, prevent aggregation, or as a component in various formulations.
Q2: Why is it crucial to remove residual this compound from my samples?
Residual surfactants like this compound can interfere with many downstream analytical techniques. For instance, they are known to cause ion suppression in mass spectrometry, which can lead to reduced signal intensity or complete signal loss for the analyte of interest.[5] They can also interfere with immunoassays, chromatographic separations, and other sensitive analytical methods, leading to inaccurate and unreliable results.
Q3: What are the general principles for removing this compound?
The primary methods for removing surfactants like this compound from aqueous samples are based on differences in physical and chemical properties between the surfactant and the analyte of interest. These methods include solid-phase extraction (SPE), dialysis, and ion-exchange chromatography.[6] The choice of method depends on the nature of your sample, the concentration of this compound, and the requirements of your downstream application.
Q4: How can I detect and quantify residual this compound in my samples?
Several analytical techniques can be used to detect and quantify residual this compound. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful methods for this purpose.[7][8] These techniques can separate this compound from other sample components and provide sensitive and specific quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of this compound.
Solid-Phase Extraction (SPE) Troubleshooting
Q: My analyte recovery is low after SPE. What could be the cause?
A: Low analyte recovery can be due to several factors:
-
Improper Sorbent Selection: The sorbent in your SPE cartridge may not be appropriate for your analyte. For ethoxylated amines, a reverse-phase sorbent like C18 or a polymeric sorbent is often a good choice.[5][9]
-
Incorrect pH: The pH of your sample and loading buffer is critical. Adjust the pH to ensure your analyte is retained on the sorbent while the this compound is washed away.
-
Elution Solvent is Too Weak: Your elution solvent may not be strong enough to desorb the analyte from the sorbent. Try increasing the organic solvent concentration or using a stronger solvent.[10][11]
-
Flow Rate is Too High: A high flow rate during sample loading can prevent proper binding of the analyte to the sorbent.[12][13]
Q: I am seeing poor reproducibility between my SPE experiments. Why?
A: Poor reproducibility is often caused by inconsistencies in the SPE protocol:
-
Column Drying: The sorbent bed may be drying out before sample loading, which can affect retention. Ensure the column remains wet throughout the conditioning and equilibration steps.[10]
-
Inconsistent Flow Rates: Varying flow rates between experiments will lead to inconsistent results. Use a vacuum manifold or a positive pressure system to maintain a consistent flow rate.[12]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte loss and poor reproducibility.[13]
Dialysis Troubleshooting
Q: Dialysis is taking a very long time to remove the this compound. How can I speed up the process?
A: The efficiency of dialysis depends on several factors:
-
Membrane Pore Size (MWCO): Ensure you are using a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the this compound monomers to pass through but small enough to retain your analyte.
-
Buffer Volume and Changes: Use a large volume of dialysis buffer (at least 100 times the sample volume) and change it frequently to maintain a high concentration gradient.[14]
-
Stirring: Gently stir the dialysis buffer to prevent the formation of a localized concentration of this compound around the dialysis bag.[14]
Q: I am still detecting this compound in my sample after extensive dialysis. Why?
A: this compound, like many non-ionic surfactants, can form micelles. Only the monomeric form of the surfactant can pass through the dialysis membrane. If the concentration of this compound is above its critical micelle concentration (CMC), the removal will be very slow. Consider diluting your sample before dialysis to reduce the this compound concentration below the CMC.[6]
Ion-Exchange Chromatography (IEX) Troubleshooting
Q: My protein of interest is not binding to the ion-exchange column. What is the problem?
A: Binding issues in IEX are typically related to the buffer conditions:
-
Incorrect pH: The pH of your loading buffer must be such that your protein has a net charge that is opposite to the charge of the ion-exchange resin.
-
High Salt Concentration: The presence of high salt concentrations in your sample will interfere with the binding of your protein to the column. Desalt your sample before loading it onto the IEX column.[15]
Q: this compound seems to be co-eluting with my protein. How can I improve the separation?
A: this compound is a cationic surfactant at acidic pH and can interact with a cation-exchange column.
-
Adjust pH: Modify the pH of your buffers to alter the charge of both your protein and the this compound, which may improve separation.
-
Gradient Elution: Use a shallow salt gradient for elution. This can help to resolve your protein from the co-eluting surfactant.[16]
Data Presentation
The following tables summarize the reported efficiency of various detergent removal methods. While specific data for this compound is limited, the data for structurally similar non-ionic and cationic surfactants provide a reasonable estimate of expected performance.
Table 1: Efficiency of Detergent Removal by Solid-Phase Extraction (SPE)
| Detergent | Starting Concentration (%) | Detergent Removal (%) | Protein Recovery (%) | Reference |
| Triton X-100 | 2 | >99 | 87 | [2] |
| NP-40 | 1 | >95 | 91 | [2] |
| Brij-35 | 1 | >99 | 97 | [2] |
| Tween-20 | 0.25 | >99 | 87 | [2] |
Table 2: Efficiency of Detergent Removal by Dialysis
| Detergent | Initial Concentration | Removal (%) | Dialysis Time (hours) | Conditions | Reference |
| Octyl β-thioglucopyranoside | 43 mM | 95 | 6 | 200 volumes of buffer | [2] |
| Sodium deoxycholate | Not specified | ~99.3 | 310 | Extensive dialysis | [17] |
Experimental Protocols
Here are detailed methodologies for the key experiments cited for removing residual this compound.
Protocol 1: Solid-Phase Extraction (SPE) for this compound Removal
This protocol is a general guideline and should be optimized for your specific sample and analyte.
Materials:
-
SPE cartridges (e.g., C18 or polymeric reverse-phase)
-
SPE vacuum manifold or positive pressure manifold
-
Conditioning solvent (e.g., Methanol or Acetonitrile)
-
Equilibration buffer (e.g., Water or a low-ionic-strength buffer at a specific pH)
-
Wash buffer (optimized to remove this compound without eluting the analyte)
-
Elution solvent (optimized to elute the analyte)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Conditioning: Pass 2-3 column volumes of the conditioning solvent through the SPE cartridge. Do not let the column go dry.
-
Equilibration: Pass 2-3 column volumes of the equilibration buffer through the cartridge. Do not let the column go dry.
-
Sample Loading: Load your sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 2-3 column volumes of the wash buffer through the cartridge to remove the this compound.
-
Elution: Elute your analyte of interest with 1-2 column volumes of the elution solvent into a clean collection tube.
-
Concentration: If necessary, concentrate the eluted sample using a nitrogen evaporator or vacuum concentrator.
Protocol 2: Dialysis for this compound Removal
This protocol is suitable for removing this compound from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis clips
-
Large beaker or container
-
Magnetic stir plate and stir bar
-
Dialysis buffer (at least 100x the sample volume)
Procedure:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and hydrate (B1144303) it in the dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Load your sample into the dialysis tubing and seal both ends with dialysis clips, ensuring some headspace for potential sample dilution.
-
Dialysis: Place the sealed dialysis bag into the beaker containing the dialysis buffer. Place the beaker on a magnetic stir plate and stir gently.
-
Buffer Changes: Change the dialysis buffer every 2-3 hours for the first 8-12 hours, and then every 8-12 hours for a total of 48-72 hours.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, remove one of the clips, and pipette the sample into a clean tube.
Protocol 3: Ion-Exchange Chromatography (IEX) for this compound Removal
This protocol is a general guideline for separating a protein of interest from this compound.
Materials:
-
Ion-exchange column (cation or anion exchange, depending on the protein's pI)
-
Chromatography system (e.g., FPLC or HPLC)
-
Binding buffer (low salt concentration, pH adjusted for protein binding)
-
Elution buffer (high salt concentration, same pH as binding buffer)
Procedure:
-
Column Equilibration: Equilibrate the ion-exchange column with 5-10 column volumes of binding buffer.
-
Sample Preparation: Ensure your sample is in the binding buffer. This may require a buffer exchange step prior to IEX.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound molecules, including a portion of the this compound.
-
Elution: Elute the bound molecules using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes).
-
Fraction Collection: Collect fractions throughout the elution and analyze them for your protein of interest and for residual this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the described removal methods.
Caption: Workflow for removing this compound using Solid-Phase Extraction.
Caption: Workflow for removing this compound using Dialysis.
Caption: Workflow for separating analytes from this compound using Ion-Exchange Chromatography.
References
- 1. knowde.com [knowde.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ihanskorea.com [ihanskorea.com]
- 4. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight | Semantic Scholar [semanticscholar.org]
- 9. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 12. specartridge.com [specartridge.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ethoduomeen-Based Formulations
Welcome to the technical support center for Ethoduomeen-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up experiments involving this compound and other ethoxylated amine surfactants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
A1: this compound is a trade name for a series of ethoxylated amine surfactants. Chemically, they are tertiary amine ethoxylates, often based on tallow (B1178427) diamine or other natural sources like rapeseed. Their primary functions in formulations include acting as emulsifiers, dispersing agents, corrosion inhibitors, and cationic surfactants. In the context of drug development, they are particularly relevant for their ability to form stable emulsions and enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
Q2: Are this compound-based surfactants suitable for pharmaceutical formulations?
A2: While the primary applications of this compound are industrial, the broader class of ethoxylated amines and cationic surfactants are utilized in pharmaceutical formulations. They can be effective in topical preparations, and oral and parenteral drug delivery systems to improve drug solubility and bioavailability. However, their use requires careful consideration of biocompatibility and potential cytotoxicity, as cationic surfactants can interact with cell membranes.
Q3: What are the key parameters to consider when selecting an this compound-type surfactant for a formulation?
A3: The selection should be based on the required Hydrophile-Lipophile Balance (HLB) of the formulation, which is critical for emulsion stability. The degree of ethoxylation (the number of ethylene (B1197577) oxide units) and the nature of the hydrophobic tail will determine the surfactant's properties such as solubility, HLB, and interaction with other components. It is also crucial to consider the potential for pH-dependent interactions and compatibility with other excipients in the formulation.
Q4: Can this compound-based surfactants interact with cellular pathways?
A4: Yes, cationic surfactants, including ethoxylated amines, can interact with cell membranes due to their positive charge, which can lead to cytotoxicity. Studies have shown that some cationic surfactants can induce apoptosis (programmed cell death) and activate intracellular signaling pathways. This is an important consideration in the development of drug delivery systems, as the surfactant's interaction with cells can influence the formulation's efficacy and safety profile.
Troubleshooting Guide for Scaling Up Formulations
Issue 1: My this compound-based emulsion is stable at the lab scale but shows instability (creaming, coalescence) during scale-up.
-
Question: What are the likely causes of emulsion instability during scale-up?
-
Answer: Scale-up often introduces variations in processing conditions that can affect emulsion stability. Key factors include:
-
Mixing energy and shear rate: The type of homogenizer and its operating parameters (speed, time) may not be directly scalable. Insufficient energy input during scale-up can lead to larger droplet sizes and reduced stability.
-
Heat transfer: Slower heating and cooling rates in larger vessels can affect the surfactant's performance and the overall stability of the emulsion.
-
Order of addition of components: While maintained from the lab scale, slight variations in the rate of addition in a larger volume can impact emulsion formation.
-
-
Question: How can I troubleshoot this instability?
-
Answer:
-
Characterize your lab-scale process: Precisely measure and record all critical process parameters of your successful lab-scale batch, including mixing speed, time, temperature profile, and rates of addition.
-
Geometric similarity: When moving to a larger vessel, try to maintain geometric similarity (e.g., impeller diameter to tank diameter ratio) to ensure comparable mixing dynamics.
-
Power per unit volume: A common scale-up principle is to maintain a constant power per unit volume to achieve similar droplet sizes. Consult with a chemical engineer to calculate the appropriate mixing parameters for your larger equipment.
-
Incremental scale-up: If possible, perform an intermediate scale-up step to identify potential issues before moving to the final production scale.
-
Issue 2: I am observing a significant increase in the viscosity of my formulation during scale-up, making it difficult to handle.
-
Question: What could be causing the unexpected viscosity increase?
-
Answer: Ethoxylated amines can form rod-like micelles that entangle, leading to an increase in viscosity. This phenomenon can be sensitive to:
-
Concentration: Small variations in the concentration of the surfactant or other components during scale-up can lead to significant viscosity changes.
-
Temperature: Temperature fluctuations during processing can affect micelle formation and, consequently, viscosity.
-
Contaminants: The presence of electrolytes or other ionic species, which may be introduced from new equipment or raw materials at a larger scale, can impact micelle structure and viscosity.
-
-
Question: What are the steps to control the viscosity during scale-up?
-
Answer:
-
Precise concentration control: Ensure accurate weighing and dispensing of all components.
-
Temperature control: Implement a robust temperature control system for the larger vessel to mimic the lab-scale thermal profile.
-
Raw material qualification: Test all raw materials, including water, for any new impurities at the scaled-up level.
-
Consider a rheology modifier: If viscosity remains an issue, you may need to incorporate a rheology modifier that is less sensitive to the process variations at a larger scale.
-
Issue 3: The solubility of my API in the formulation has decreased upon scaling up.
-
Question: Why is my API precipitating at a larger scale?
-
Answer: The solubilizing capacity of surfactants is dependent on the formation of micelles, which encapsulate the drug molecules. Issues during scale-up that can lead to decreased solubility include:
-
Incomplete dissolution of the surfactant: In larger volumes, ensuring the complete dissolution of the ethoxylated amine before adding the API is critical.
-
Localized concentration differences: Inadequate mixing can lead to areas where the surfactant concentration is below the critical micelle concentration (CMC), causing the API to precipitate.
-
pH shifts: The pH of the formulation can influence both the charge of the ethoxylated amine and the solubility of the API. Larger volumes of unbuffered solutions are more susceptible to pH shifts.
-
-
Question: How can I ensure consistent API solubilization?
-
Answer:
-
Optimize the mixing process: Ensure the mixing process is adequate to achieve a homogenous solution before and after the addition of the API.
-
Monitor the CMC: While direct measurement during production is difficult, ensure your formulation's surfactant concentration is well above the CMC with a sufficient margin of safety.
-
Control the pH: Use a suitable buffering system to maintain a constant pH throughout the manufacturing process.
-
Pre-dissolving the API: Consider pre-dissolving the API in a small portion of the surfactant solution before adding it to the main batch to ensure efficient encapsulation.
-
Data Presentation
Table 1: Properties of Common Ethoxylated Amine Surfactants
| Surfactant Name | Chemical Family | Average Moles of Ethylene Oxide (EO) | HLB (Hydrophile-Lipophile Balance) | Appearance at 25°C |
| This compound T/13 | Tallow alkyldiamine ethoxylate | ~3 | - | Liquid |
| This compound T/25 | Tallow alkyldiamine ethoxylate | ~15 | - | Liquid |
| T-Det CAM 5 | Coco Amine Ethoxylate | 5 | 10.4 | Amber Liquid |
| T-Det CAM 15 | Coco Amine Ethoxylate | 15 | 16.8 | Amber Liquid |
| T-Det TAM 5 | Tallow Amine Ethoxylate | 5 | 12.0 | Dark Amber Liquid |
| T-Det TAM 15 | Tallow Amine Ethoxylate | 15 | 14.7 | Dark Amber Liquid |
Table 2: Critical Micelle Concentration (CMC) of Representative Cationic Surfactants
| Surfactant | Chemical Structure | CMC (mM) |
| n-hexadecyl-3-methylpyridinium bromide | C16H33N(CH3)C5H4Br | 0.243 |
| n-heptadecyl-3-methylpyridinium bromide | C17H35N(CH3)C5H4Br | 0.239 |
Experimental Protocols
Protocol 1: Preparation of an this compound-Based Oil-in-Water (O/W) Nanoemulsion
1. Materials:
- This compound-type surfactant (e.g., this compound T/25)
- Oil phase (e.g., medium-chain triglycerides)
- Aqueous phase (e.g., purified water)
- Active Pharmaceutical Ingredient (API) - if applicable
2. Equipment:
- High-shear homogenizer (e.g., Ultra-Turrax)
- High-pressure homogenizer or microfluidizer
- Magnetic stirrer and hot plate
- Analytical balance
3. Procedure:
- Preparation of the aqueous phase: Dissolve the this compound surfactant in the purified water. Gently heat (e.g., to 40-50°C) and stir until a clear, homogenous solution is formed.
- Preparation of the oil phase: If applicable, dissolve the API in the oil phase. Gentle heating may be used to aid dissolution.
- Pre-emulsion formation: While stirring the aqueous phase with the high-shear homogenizer at a moderate speed, slowly add the oil phase. Continue homogenization for 5-10 minutes to form a coarse pre-emulsion.
- Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer at the optimized pressure and number of cycles. The specific parameters will need to be determined for each formulation.
- Cooling: Allow the nanoemulsion to cool to room temperature with gentle stirring.
- Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
Protocol 2: Stability Testing of the this compound-Based Emulsion
1. Macroscopic Evaluation:
- Visually inspect the formulation for any signs of instability such as creaming, sedimentation, coalescence, or phase separation.
- Conduct these observations at regular intervals (e.g., 24 hours, 1 week, 1 month) and under different storage conditions (e.g., room temperature, 40°C, 4°C).
2. Microscopic Evaluation:
- Use light microscopy to observe the droplet morphology and check for any signs of aggregation or changes in droplet size distribution over time.
3. Droplet Size and Zeta Potential Analysis:
- Use dynamic light scattering (DLS) to measure the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion at specified time points. A significant increase in droplet size or a decrease in the absolute value of the zeta potential can indicate instability.
4. Accelerated Stability Testing:
- Centrifugation: Centrifuge the emulsion at a defined speed (e.g., 3000 rpm) for a specific time (e.g., 30 minutes) and observe for any phase separation. A stable emulsion should not show any separation.
- Freeze-thaw cycles: Subject the emulsion to alternating freezing and thawing cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for at least three cycles. After each cycle, visually inspect the emulsion and measure its physical properties.
Visualizations
Caption: Cationic Surfactant-Induced Apoptosis Pathway.
Caption: Troubleshooting Emulsion Instability Workflow.
Validation & Comparative
A Comparative Guide to Ethoduomeen and Pluronic Surfactants for Researchers and Drug Development Professionals
An objective comparison of Ethoduomeen and Pluronic surfactants, focusing on their physicochemical properties, emulsification performance, and cytotoxicity. This guide aims to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific applications.
This guide provides a detailed comparison of two distinct classes of surfactants: this compound, which are cationic surfactants based on ethoxylated fatty amines or diamines, and Pluronic, which are non-ionic triblock copolymers of polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO). The selection of a suitable surfactant is critical in various research and pharmaceutical applications, including drug delivery systems, emulsifications, and cell culture. This document summarizes available quantitative data, outlines experimental methodologies, and presents logical workflows to aid in the decision-making process.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of surfactants is essential for predicting their behavior in various formulations. Key parameters include their chemical structure, molecular weight, hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and surface tension.
This compound Surfactants
This compound surfactants are generally characterized as cationic surfactants. Their properties are largely dependent on the specific fatty amine and the degree of ethoxylation. The available data for representative this compound products is summarized below. It is important to note that comprehensive data, particularly regarding CMC, is not widely available in the public domain and would require experimental determination for specific applications.
| Property | This compound T/12 LC | This compound T/25 | This compound C/25 |
| Chemical Type | Tallow amine ethoxylate | Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane | Coco amine ethoxylate |
| Appearance | Paste/Liquid | Liquid at 25°C | Liquid at 25°C |
| pH (1% in water) | Not specified | 9.5 | 11 |
| Density | 890 kg/m ³ (at 35°C) | 1030 kg/m ³ (at 20°C) | 1.038 g/cm³ (at 25°C) |
| Viscosity | 75 mPa.s (at 35°C) | 360 mPa.s (at 20°C) | 180 cP (at 25°C) |
| Surface Tension | 28 mN/m (0.1% at 25°C)[1][2] | 39 mN/m (0.1% at 25°C)[3][4] | 41.2 mN/m (0.5% at 25°C)[5] |
| HLB (Davies Scale) | Not specified | 24.5 | 16.8[5] |
| Solubility in Water | Dispersible[2] | Soluble[6] | Not specified |
Pluronic Surfactants
Pluronic surfactants are well-characterized non-ionic block copolymers with a wide range of properties based on the varying lengths of their PEO and PPO blocks. They are known for their ability to form micelles in aqueous solutions above a certain concentration (CMC) and temperature.
| Property | Pluronic F68 (Poloxamer 188) | Pluronic F127 (Poloxamer 407) |
| Chemical Type | PEO-PPO-PEO Triblock Copolymer | PEO-PPO-PEO Triblock Copolymer |
| Appearance | White Flakes/Powder | White Flakes/Powder |
| Molecular Weight | ~8400 g/mol | ~12600 g/mol |
| PEO Content | ~80% | ~70% |
| pH (2.5% aqueous) | 6.0 - 7.0[7] | Not specified |
| CMC | 0.04 mM[7] | 2.8 x 10⁻⁶ M (in water at 25°C) |
| Surface Tension | ~50 dynes/cm (0.1% aqueous at 25°C)[7] | ~40 mN/m (above CMC at 25°C)[8] |
| HLB | 29 | 22 |
Emulsification Performance
The ability of a surfactant to form and stabilize an emulsion is critical for many formulations. This performance is influenced by the surfactant's ability to lower interfacial tension and form a stable film at the oil-water interface.
This compound Emulsifiers
Pluronic Emulsifiers
Pluronic surfactants, particularly Pluronic F68, are widely studied for their emulsifying properties in pharmaceutical and research settings.[12] They are known to form stable oil-in-water emulsions. For instance, studies have shown that 1 wt% Pluronic F68 can create stable soybean oil emulsions with no creaming observed over six months.[12] The stability of Pluronic-stabilized emulsions is attributed to the steric hindrance provided by the PEO chains, which prevents droplet coalescence.[12]
Experimental Protocol: Emulsion Stability Assessment
A common method to evaluate emulsion stability involves preparing an oil-in-water emulsion and monitoring its physical characteristics over time.
References
- 1. Ethomeen T/12 LC - Nouryon - Anti-Static Agent - Knowde [knowde.com]
- 2. nouryon.com [nouryon.com]
- 3. ihanskorea.com [ihanskorea.com]
- 4. atamankimya.com [atamankimya.com]
- 5. labshop.nl [labshop.nl]
- 6. univarsolutions.com [univarsolutions.com]
- 7. thomassci.com [thomassci.com]
- 8. researchgate.net [researchgate.net]
- 9. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.co.uk]
- 10. kawainter.com [kawainter.com]
- 11. shreechem.in [shreechem.in]
- 12. researchgate.net [researchgate.net]
Validation of Ethoduomeen's efficacy as a corrosion inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Ethoduomeen, a tallow (B1178427) alkyldiamine ethoxylate, as a corrosion inhibitor. The information is intended for researchers, scientists, and professionals involved in material science and drug development who require an objective assessment of its performance against other alternatives. This document summarizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding.
Performance Evaluation of Ethoxylated Fatty Amines
One such study investigated the corrosion inhibition of carbon steel in a 1 M HCl solution using three different ethoxylated fatty amines with varying numbers of ethylene (B1197577) oxide (EO) units. The results, as determined by weight loss measurements, are summarized below.
| Inhibitor Concentration (ppm) | Compound I (6 EO units) - Inhibition Efficiency (%) | Compound II (8 EO units) - Inhibition Efficiency (%) | Compound III (10 EO units) - Inhibition Efficiency (%) |
| 10 | 69.5 | 72.8 | 76.1 |
| 50 | 78.3 | 81.5 | 84.8 |
| 100 | 84.8 | 88.0 | 90.2 |
| 200 | 90.2 | 92.4 | 94.6 |
| 500 | 93.5 | 95.7 | 96.7 |
| 1000 | 95.7 | 96.7 | 97.8 |
Table 1: Inhibition efficiency of ethoxylated fatty amines with varying ethylene oxide units on carbon steel in 1 M HCl at 25°C, determined by weight loss measurements. Data sourced from a study on ethoxylated fatty amines as corrosion inhibitors.[1][2][3]
The data indicates that the inhibition efficiency increases with both the concentration of the inhibitor and the number of ethylene oxide units in the molecule.[1][2] This suggests that the ethoxy groups play a crucial role in the adsorption of the inhibitor onto the steel surface, thereby impeding the corrosion process.[1][2]
Comparison with Alternative Corrosion Inhibitors
In the oil and gas industry, where this compound is frequently used, common alternatives include imidazoline-based inhibitors. While direct comparative data is lacking, studies on imidazolines show they are effective corrosion inhibitors, particularly in CO2-saturated environments. For instance, a synthesized fatty acid imidazoline-based inhibitor demonstrated inhibition efficiencies of up to 91.6% for bottom-of-the-line and 89.9% for top-of-the-line corrosion in a CO2-saturated environment at a concentration of 300 ppm.[4][5] Another study on an imidazoline (B1206853) derivative in a CO2-saturated sodium chloride solution at 80°C highlighted that the optimal concentration to minimize generalized corrosion was 30 ppm.[6]
It is important to note that the performance of corrosion inhibitors is highly dependent on the specific environmental conditions, such as the corrosive medium, temperature, and pH.[7] Therefore, direct comparison of data from different studies should be approached with caution.
Mechanism of Action: Film-Forming Inhibition
This compound and other fatty amine derivatives function as film-forming corrosion inhibitors.[8] Their mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The polar amine group of the molecule attaches to the metal surface, while the nonpolar hydrocarbon chain orients away from the surface, creating a hydrophobic layer.
Mechanism of film-forming corrosion inhibition by this compound.
Experimental Protocols
The evaluation of corrosion inhibitor efficacy typically involves standardized laboratory test methods. The data presented in Table 1 was obtained using the weight loss method.
Weight Loss Measurement Protocol
1. Specimen Preparation:
-
Carbon steel coupons with defined dimensions (e.g., 1 cm x 3 cm x 0.2 cm) are used.[3]
-
The surfaces of the coupons are mechanically polished with various grades of emery paper.[3]
-
The polished coupons are then degreased with a suitable solvent, such as acetone, and rinsed with distilled water before being dried.[3]
2. Test Environment:
-
The corrosive medium is prepared (e.g., 1 M HCl solution).[3]
-
Different concentrations of the corrosion inhibitor are added to the corrosive medium for the test solutions. A blank solution without the inhibitor is also prepared.[3]
3. Exposure:
-
The pre-weighed specimens are fully immersed in the test and blank solutions for a specified period (e.g., 24 hours) at a constant temperature.[3]
4. Post-Exposure Analysis:
-
After the exposure period, the specimens are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, and dried.
-
The specimens are weighed again to determine the weight loss.
5. Calculation of Inhibition Efficiency:
-
The corrosion rate (CR) and inhibition efficiency (IE) are calculated using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Workflow for Weight Loss Corrosion Inhibition Test.
Electrochemical Techniques
Other common methods for evaluating corrosion inhibitors include electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). These methods provide insights into the corrosion mechanism and the properties of the inhibitor film.[4][9]
Potentiodynamic Polarization: This technique involves changing the potential of the working electrode and measuring the resulting current. It can provide information on the corrosion rate and whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies.[9] This non-destructive technique can provide detailed information about the formation and stability of the protective inhibitor film.[9][10]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethoxylated fatty amines as corrosion inhibitors for carbon steel in hydrochloric acid solutions - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 3. researchgate.net [researchgate.net]
- 4. centriumenergy.com [centriumenergy.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
- 10. Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethoduomeen T/13 and T/25 in Emulsification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Ethoxylated Tallow (B1178427) Amine Surfactant
In the realm of emulsion science, the selection of an appropriate surfactant is paramount to achieving stable and effective formulations. This guide provides a detailed comparative study of two prominent ethoxylated tallow amine surfactants, Ethoduomeen T/13 and this compound T/25. By examining their physicochemical properties and emulsification performance, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
This compound T/13 and T/25 are both nonionic surfactants derived from tallow amine, differing primarily in their degree of ethoxylation. This structural variance significantly influences their properties and, consequently, their performance as emulsifiers. The number following the "T/" in their names denotes the average number of ethylene (B1197577) oxide (EO) units in the molecule.
A summary of their key properties is presented in the table below:
| Property | This compound T/13 | This compound T/25 |
| Chemical Name | Tris(2-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane | Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane |
| Appearance | Amber Liquid | Amber Liquid |
| HLB Value | 19 | 24.5 |
| pH (1% in water) | Not specified | 9.5 |
| Density @ 20°C | 0.94 g/cm³ | 1.03 g/cm³ |
| Viscosity @ 20°C | 950 mPa.s | 360 mPa.s |
| Solubility in Water | Dispersible | Soluble |
Key Takeaways:
-
HLB Value: The most significant differentiator is the Hydrophile-Lipophile Balance (HLB) value. This compound T/25, with its higher HLB of 24.5, is considerably more hydrophilic than this compound T/13 (HLB 19). This suggests that T/25 is better suited for creating oil-in-water (O/W) emulsions and will have a stronger affinity for the aqueous phase.
-
Solubility: The higher degree of ethoxylation in T/25 renders it soluble in water, whereas T/13 is only dispersible. This is a critical factor for ease of formulation and the stability of the resulting emulsion.
-
Viscosity: this compound T/13 is significantly more viscous than T/25 at the same temperature. This could be a consideration for handling and processing.
Emulsification Performance: The Impact of Ethoxylation
While a direct, publicly available comparative study with quantitative emulsification data for this compound T/13 and T/25 is not available, the performance differences can be inferred from established principles of surfactant chemistry and research on similar polyoxyethylene tallow amines.
Research has shown that increasing the number of ethylene oxide units in a tallow amine surfactant generally enhances its emulsifying properties for oil-in-water emulsions.[1][2] This is attributed to the larger hydrophilic head group providing a more effective steric barrier around the oil droplets, preventing coalescence.
| Performance Metric | Expected Outcome for this compound T/13 | Expected Outcome for this compound T/25 | Rationale |
| Emulsion Stability (O/W) | Good | Excellent | The longer polyethylene (B3416737) oxide chains of T/25 create a denser hydrophilic layer at the oil-water interface, offering superior steric hindrance against droplet aggregation. |
| Droplet Size (O/W) | Larger | Smaller | The higher HLB and greater water solubility of T/25 allow for more efficient reduction of interfacial tension and the formation of smaller, more stable oil droplets during homogenization. |
| Interfacial Tension | Lowered | Significantly Lowered | Increased ethoxylation leads to a greater reduction in the interfacial tension between oil and water, facilitating emulsification. |
Experimental Protocols for Emulsification Performance Evaluation
To quantitatively assess the emulsification capabilities of these surfactants, the following experimental protocols are recommended:
Emulsion Formation
-
Preparation of Phases:
-
Prepare the aqueous phase (e.g., deionized water) and the oil phase (e.g., a relevant oil for the intended application).
-
Dissolve the desired concentration of this compound T/13 or T/25 in the aqueous phase. Gentle heating may be required for T/13 to ensure uniform dispersion.
-
-
Homogenization:
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., rotor-stator or microfluidizer).
-
Homogenize at a constant speed and for a fixed duration (e.g., 10,000 rpm for 5 minutes) to ensure comparability between formulations.
-
Emulsion Stability Assessment (Emulsification Index - E24)
-
Transfer a known volume of the freshly prepared emulsion to a graduated cylinder.
-
Seal the cylinder and leave it undisturbed at a controlled temperature (e.g., 25°C).
-
After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the E24 index using the following formula:
-
E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
-
Droplet Size Analysis
-
Dilute the emulsion with the continuous phase (water for O/W emulsions) to a suitable concentration for analysis.
-
Use a particle size analyzer, such as one based on Dynamic Light Scattering (DLS), to measure the mean droplet diameter and the polydispersity index (PDI). A lower mean diameter and PDI generally indicate a more stable and uniform emulsion.
Interfacial Tension Measurement
-
Use a tensiometer (e.g., a drop shape analyzer) to measure the interfacial tension between the oil phase and the aqueous surfactant solutions.
-
This measurement will quantify the ability of each surfactant to reduce the energy at the oil-water interface.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams are provided.
References
In-Vitro Cytotoxicity of Oral Care Surfactants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxicity of surfactants commonly used in oral care formulations, with a focus on alternatives to Ethoduomeen. Due to the limited publicly available cytotoxicity data for this compound, this document focuses on comparing the well-documented cytotoxic profiles of its common alternatives: Sodium Lauryl Sulfate (SLS) and Cocamidopropyl Betaine (CAPB), with additional context provided by other oral care ingredients. The data presented is compiled from various in-vitro studies, primarily utilizing human gingival fibroblasts and oral keratinocytes.
Comparative Cytotoxicity Data
The following table summarizes the in-vitro cytotoxicity data for common surfactants found in toothpaste and mouthwash formulations. The primary method of assessment in these studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
| Surfactant/Ingredient | Cell Line | Assay | Key Findings |
| Sodium Lauryl Sulfate (SLS) | Human Gingival Fibroblasts (HGFs), Human 3D Cell Cultures | MTT | Consistently demonstrates high cytotoxicity, causing over 90% cell death in some studies, even at low concentrations.[1][2][3] Known to cause inflammation and desquamation of the oral mucosa. |
| Cocamidopropyl Betaine (CAPB) | Human Gingival Fibroblasts (HGFs) | MTT | Exhibits high cytotoxicity, ranging from 85% to 97%, but in some cases, slightly less than SLS.[1] It is often marketed as a milder alternative to SLS.[4] |
| Sodium Fluoride (NaF) | Human Gingival Fibroblasts (HGFs) | MTT | Cytotoxicity is concentration and time-dependent, ranging from 25% to 70%.[1][2][3] |
| Poloxamers | Human Oral Keratinocytes | MTT | Addition of poloxamer to SLS solutions has been shown to increase cell viability.[5] |
Experimental Protocols
A detailed methodology for the MTT assay, a prevalent method for assessing in-vitro cytotoxicity, is provided below.
MTT Assay Protocol for In-Vitro Cytotoxicity
1. Cell Culture:
- Human Gingival Fibroblasts (HGFs) or a relevant oral cell line are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
3. Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., this compound, SLS, CAPB).
- Control wells containing only the culture medium (negative control) and a known cytotoxic agent (positive control) are also included.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition:
- After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
- The plates are incubated for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
5. Formazan Solubilization:
- The MTT solution is removed, and 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
7. Data Analysis:
- Cell viability is calculated as a percentage of the negative control:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 (half-maximal inhibitory concentration) value, the concentration of the substance that causes a 50% reduction in cell viability, is determined.
Visualizations
The following diagrams illustrate the experimental workflow of an in-vitro cytotoxicity assay and a simplified signaling pathway potentially involved in surfactant-induced cytotoxicity.
Caption: Experimental workflow for a typical in-vitro cytotoxicity assay.
Caption: Simplified pathway of surfactant-induced cytotoxicity.
References
- 1. Cytotoxicity of the Ingredients of Commonly Used Toothpastes and Mouthwashes on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Ingredients of Commonly Used Toothpastes and Mouthwashes on Human Gingival Fibroblasts | Frontiers in Dentistry [fid.tums.ac.ir]
- 3. Cytotoxicity of the Ingredients of Commonly Used Toothpastes and Mouthwashes on Human Gingival Fibroblasts | Frontiers in Dentistry [publish.kne-publishing.com]
- 4. jacksonavedental.com [jacksonavedental.com]
- 5. NOVEL IN VITRO METHODOLOGY EVALUATING POTENTIAL MUCOSAL IRRITATION OF ORAL CARE FORMULATIONS. • Mattek - Part of Sartorius [mattek.com]
Quantitative Analysis of Ethoduomeen in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate quantification of Ethoduomeen and related polyethoxylated tallow (B1178427) amines (POEA) in complex matrices, selecting the appropriate analytical methodology is critical. This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data, to aid in method selection and implementation. This compound, a tertiary amine ethoxylate, serves as a surfactant, emulsifier, and corrosion inhibitor in various formulations.[1][2][3] Its analysis is often challenged by the complexity of the sample matrix and the heterogeneous nature of its ethoxylate distribution.
Comparison of Analytical Techniques
The primary methods for the quantitative analysis of this compound and its chemical class, POEAs, are based on liquid chromatography coupled with mass spectrometry (LC-MS). However, other techniques have also been employed for characterization. The following table summarizes the performance of key analytical methods based on published experimental data.
| Analytical Method | Matrix | Sample Preparation | Key Performance Metrics | Reference(s) |
| UHPLC-HILIC-MS/MS | Citrus | Modified QuEChERS | LOD: 0.01–2.57 µg/kgLOQ: 0.03–8.58 µg/kgRecovery: 71.9–112%Precision (RSD): < 16.6% | [4] |
| LC-MS/MS | Human Plasma | Protein Precipitation | LLOQ: 0.35–10.8 ng/mL | [1][5] |
| LC-MS/MS | Water & Sediment | SPE & ASE | Recovery (Sediment): ~52% | [6] |
| Potentiometric Titration | General | N/A | Suitable for determining total non-ionic surfactant content. | [7] |
| Normal-Phase HPLC | General | N/A | Used for molecular weight determination and characterization of ethoxylated fatty amines. | [8][9] |
| MALDI-TOF MS | General | N/A | Primarily for molecular weight characterization of ethoxylated fatty amines. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the most sensitive and widely used techniques for the quantitative analysis of polyethoxylated tallow amines.
UHPLC-HILIC-MS/MS for POEA in Citrus Samples
This method is suitable for the comprehensive quantitative analysis of numerous POEA homologs.[4]
a) Sample Preparation (Modified QuEChERS)
-
Homogenize 10 g of the citrus sample with 10 mL of acetonitrile.
-
Add salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously.
-
Centrifuge at 4000 rpm for 5 min.
-
Take a 1.5 mL aliquot of the supernatant and add 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18).
-
Vortex and centrifuge at 10000 rpm for 5 min.
-
Filter the supernatant through a 0.22 µm filter before injection.
b) Chromatographic and Mass Spectrometric Conditions
-
Column: Hydrophilic Interaction Chromatography (HILIC) column.
-
Mobile Phase: Acetonitrile and aqueous solution with 10 mM ammonium (B1175870) formate (B1220265) in a gradient elution.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C.[4]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: [M+H]⁺ and [M+H+NH₄]²⁺ adducts.[4]
LC-MS/MS for POEA in Human Plasma
A rapid and robust method for the analysis of POEA homologs in biological fluids.[1][5]
a) Sample Preparation (Protein Precipitation)
-
To 20 µL of human plasma, add 80 µL of methanol (B129727) (a 4:1 ratio).
-
Vortex to precipitate proteins.
-
Centrifuge at high speed.
-
Inject the supernatant directly into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions
-
Column: Kinetex EVO C18.
-
Mobile Phase A: Water/acetonitrile/formic acid (95:5:0.1, v/v/v).
-
Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.1, v/v/v).
-
Elution: 5-minute gradient elution.[1]
-
Internal Standard: Amlodipine can be used.[1]
-
Ionization: ESI in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.
Visualizing Workflows and Method Comparison
To better illustrate the analytical process and the relationship between different methods, the following diagrams are provided.
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Comparison of key performance attributes for different analytical techniques.
Conclusion
For the sensitive and specific quantification of individual this compound homologs in complex mixtures, LC-MS/MS-based methods are unequivocally superior. The choice between different sample preparation techniques, such as QuEChERS for food matrices or protein precipitation for biological fluids, will depend on the specific application. While simpler techniques like potentiometric titration can provide an estimation of total surfactant content, they lack the specificity required for detailed analysis. Normal-phase HPLC and MALDI-TOF MS remain valuable tools for the characterization and molecular weight determination of these ethoxylated amines.[8][9] Rigorous method validation in accordance with established guidelines is essential to ensure the generation of reliable and defensible data.[10][11][12]
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. chemrxiv.org [chemrxiv.org]
- 3. dcvmn.org [dcvmn.org]
- 4. High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of tallow ethoxylates (nonionic surfactants) | Metrohm [metrohm.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Assessing the Purity of Synthesized Ethoduomeen and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Ethoduomeen, a line of ethoxylated tallow (B1178427) propylene (B89431) diamines, and its common alternatives. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary tools to make informed decisions regarding the quality and suitability of these surfactants for their specific applications.
Introduction to this compound and Its Purity Profile
This compound is a trade name for a series of cationic surfactants derived from the ethoxylation of tallow-based propylene diamines. These compounds find utility in various industrial applications as emulsifiers, dispersants, and wetting agents. The synthesis process, which involves the reaction of tallow-derived fatty amines with ethylene (B1197577) oxide, inherently produces a complex mixture of molecules with varying alkyl chain lengths and degrees of ethoxylation.[1] Consequently, the purity of a synthesized this compound product is not defined by a single molecular entity but rather by the distribution of these homologs and the presence of potential impurities.
Common impurities and process-related residuals in commercially available ethoxylated fatty amines can include:
-
Unreacted Fatty Amines: The starting material for the ethoxylation process.
-
Varying Degrees of Ethoxylation: A distribution of polyethylene (B3416737) oxide (PEO) chain lengths attached to the diamine backbone.
-
Polyethylene Glycols (PEGs): Formed by the self-polymerization of ethylene oxide.
-
1,4-Dioxane: A potential byproduct of the ethoxylation process.
The precise characterization and quantification of these components are crucial for ensuring product consistency and performance.
Comparative Analysis of Purity Assessment Methods
A variety of analytical techniques are employed to elucidate the complex composition of this compound and similar ethoxylated surfactants. The choice of method depends on the specific information required, such as molecular weight distribution, degree of ethoxylation, or the concentration of specific impurities.
Table 1: Comparison of Key Analytical Methods for this compound Purity Assessment
| Analytical Method | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Normal-Phase) or hydrophobicity (Reversed-Phase). | Distribution of ethoxymers, separation of unreacted amines and PEGs.[2] | High resolution and sensitivity, quantitative analysis. | May require derivatization for certain detectors, complex data interpretation for oligomeric mixtures. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight of individual homologs, degree of ethoxylation, identification of impurities.[2] | High sensitivity and specificity, provides structural information. | Can be challenging for complex mixtures, potential for ion suppression effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Average degree of ethoxylation, structural confirmation, quantification of major components. | Non-destructive, provides detailed structural information, can be used for absolute quantification. | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
Experimental Protocols for Purity Determination
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the analysis of ethoxylated diamine surfactants.
High-Performance Liquid Chromatography (HPLC) Method for Ethoxymer Distribution
This method is designed to separate the different ethoxylated homologs present in a sample of this compound.
Instrumentation:
-
HPLC system with a gradient pump and a UV or Evaporative Light Scattering Detector (ELSD).
-
Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ammonia solution
Procedure:
-
Mobile Phase Preparation: Prepare a gradient elution system with a polar mobile phase (e.g., a mixture of isopropanol, ethanol, water, and ammonia) and a non-polar mobile phase (e.g., hexane).
-
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase mixture.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 20 µL
-
Gradient: A linear gradient from the non-polar to the polar mobile phase over a specified time to elute the different ethoxymers.
-
-
Data Analysis: The distribution of the ethoxymers is determined by the relative peak areas in the chromatogram.
Mass Spectrometry (MS) for Molecular Weight Determination
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the molecular weight distribution of polymeric samples like this compound.
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
Reagents:
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water).
-
Cationizing agent (e.g., sodium trifluoroacetate).
Procedure:
-
Sample Preparation: Mix the this compound sample with the matrix solution and the cationizing agent.
-
Target Spotting: Apply a small aliquot of the mixture onto the MALDI target plate and allow it to dry.
-
MS Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different ethoxymer with a specific number of ethylene oxide units. The molecular weight distribution can be calculated from the intensities of these peaks.[3]
Quantitative ¹H NMR Spectroscopy for Average Degree of Ethoxylation
¹H NMR spectroscopy can be used to determine the average number of ethylene oxide units per molecule.
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent.
-
NMR Analysis: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the protons of the ethylene oxide units (typically around 3.6 ppm) and the protons of the alkyl chain. The ratio of these integrals, corrected for the number of protons, is used to calculate the average degree of ethoxylation.
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in the synthesis and analysis of this compound, the following diagrams are provided.
Caption: Synthesis pathway of this compound and the formation of common impurities.
Caption: General workflow for the comprehensive purity assessment of this compound.
Comparison with Alternative Surfactants
For applications where a high degree of purity and a well-defined composition are critical, researchers may consider alternatives to traditional ethoxylated amines. These alternatives often offer improved biodegradability and a more controlled manufacturing process, leading to a more consistent product.
Table 2: Comparison of this compound with Alternative Surfactants
| Surfactant Type | Chemical Class | Key Purity Considerations | Primary Analytical Methods |
| This compound | Ethoxylated Fatty Diamine | Broad ethoxymer distribution, residual free amines, PEGs. | HPLC, MS, NMR |
| Alcohol Ethoxylates | Ethoxylated Fatty Alcohol | Narrower ethoxymer distribution, residual free alcohol. | HPLC, GC-MS |
| Alkyl Polyglucosides (APGs) | Glycoside | Oligomer distribution, residual sugars and alcohols. | HPLC-MS, GC |
| Esterquats | Quaternary ammonium (B1175870) compounds with ester linkages | Isomeric purity, residual fatty acids and triethanolamine. | HPLC, Titration |
The selection of an appropriate surfactant should be based on a thorough evaluation of its performance characteristics in the intended application, alongside a comprehensive assessment of its purity profile.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach to characterize its complex composition. Techniques such as HPLC, MS, and NMR provide detailed information on the distribution of ethoxymers and the presence of impurities. For researchers and drug development professionals, understanding these analytical methodologies and the potential purity issues associated with ethoxylated diamines is crucial for ensuring the quality and reliability of their work. When high purity is a critical requirement, alternative surfactants with more defined compositions should be considered and evaluated using similar rigorous analytical methods.
References
A Comparative Guide to Ethoduomeen and Other Non-ionic Surfactants in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethoduomeen against other commonly used non-ionic surfactants in the field of drug development. The information presented is based on available experimental data to assist in the selection of appropriate surfactants for formulation and delivery.
Understanding this compound: A Dual-Nature Surfactant
This compound, a type of ethoxylated tallow (B1178427) amine, presents a unique case in the landscape of surfactants. While often classified as a non-ionic surfactant due to the presence of polyethylene (B3416737) oxide chains, its tertiary amine group can acquire a positive charge under acidic conditions, giving it cationic characteristics. This dual nature can be advantageous in specific formulation environments. For the purpose of this guide, we will benchmark its properties against established non-ionic surfactants.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a surfactant is often guided by its physicochemical properties, which dictate its behavior in formulation. The Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) are two of the most critical parameters.
| Surfactant | Chemical Class | HLB Value | Critical Micelle Concentration (CMC) |
| This compound T/13 | Ethoxylated Tallow Diamine | 19 | Not available |
| This compound T/25 | Ethoxylated Tallow Diamine | 24.5[1] | Not available |
| Polysorbate 80 (Tween 80) | Polyoxyethylene Sorbitan Monooleate | 15 | ~0.015 mM |
| Poloxamer 407 (Pluronic F127) | Polyoxyethylene-Polyoxypropylene Block Copolymer | 22[2] | ~0.7% w/v |
| Polyoxyl 35 Castor Oil (Kolliphor EL) | Polyethoxylated Castor Oil | 12-14[3] | ~0.02% w/w[3][4] |
Performance in Drug Delivery Applications
The primary function of surfactants in drug delivery is to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Solubility Enhancement
While specific quantitative data for this compound's solubility enhancement capabilities are limited in publicly available literature, its high HLB value suggests it would be an effective solubilizing agent for hydrophobic drugs. For comparison, here is some data on other non-ionic surfactants:
| Surfactant | Drug | Fold Solubility Increase |
| Polysorbate 80 (Tween 80) | Spironolactone | Significant increase in dissolution rate[5] |
| Poloxamer 407 (Pluronic F127) | Emodin | Effective at concentrations >10%[2] |
| Kolliphor EL | Paclitaxel | Widely used as a solubilizer for this drug |
Emulsion Stabilization
This compound T/13 is known to form stable, clear solutions and emulsions across a wide pH range[6]. The high HLB values of both this compound T/13 and T/25 indicate they are well-suited for creating stable oil-in-water emulsions. Non-ionic surfactants like Tween 80 and Kolliphor EL are also widely used and effective emulsifiers.
Biocompatibility and Cytotoxicity
A critical consideration in drug formulation is the biocompatibility of excipients. Generally, non-ionic surfactants are considered less toxic than their ionic counterparts. However, the potential cationic nature of this compound under certain pH conditions may influence its cytotoxicity.
The general hierarchy for surfactant cytotoxicity is: Cationic > Anionic > Non-ionic
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various methods, including surface tensiometry, conductivity measurements, or fluorescence spectroscopy.
Surface Tension Method:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution.
-
Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the surface tension plateaus.
References
- 1. researchgate.net [researchgate.net]
- 2. Surfactant blocks lipopolysaccharide signaling by inhibiting both NFκB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of intestinal P-glycoprotein function by cremophor EL and other surfactants by an in vitro diffusion chamber method using the isolated rat intestinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Misinformation Alert: Ethoduomeen is an Industrial Chemical, Not a Research Tool for Cell Biology
Extensive research has revealed that "Ethoduomeen" is a trade name for a series of chemical compounds primarily used in industrial applications as corrosion inhibitors, dispersing agents, emulsifiers, and surfactants. There is no scientific evidence to suggest that this compound is used in biological research, specifically for performance testing in different cell lines, as the initial query suggested.
This compound products, such as this compound T/13N, T/25, and T/22, are chemically identified as ethoxylated tallow (B1178427) or rapeseed diamines.[1][2][3][4] Their documented applications are in sectors like household and industrial cleaning, car washes, oilfield production, and as additives in automotive polishes and metal cleaners.[1][3][4][5] One variant, this compound OV 13.2, is noted for its use in toothpaste and mouthwash formulations.[6]
The initial request for a comparative guide on this compound's performance in different cell lines, including details on signaling pathways and experimental protocols, is based on a fundamental misunderstanding of the product's nature and application. The scientific literature and product descriptions from manufacturers consistently point to its role in industrial and chemical processes, not in the realm of cell biology or drug development research.
For researchers and scientists seeking tools for cell biology and pharmacological studies, it is crucial to rely on compounds and reagents that have been specifically designed and validated for biological systems. The use of industrial chemicals like this compound in a biological context would be inappropriate and could lead to meaningless and potentially hazardous outcomes.
Therefore, this report cannot provide a cross-validation of this compound's performance in different cell lines as no such data exists. The scientific community has not utilized this industrial chemical for such purposes. Researchers are advised to consult reputable suppliers of life science reagents for appropriate tools for their studies.
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound T/25 - Nouryon - Corrosion Inhibitor - Knowde [knowde.com]
- 3. This compound - Harcros Chemicals Inc. [harcros.store]
- 4. This compound T/22 Tallow alkyldiamine ethoxylate [nouryon.com]
- 5. kawainter.com [kawainter.com]
- 6. This compound OV 13.2 Amine ethoxylate [nouryon.com]
A Guide to Ethoduomeen® and its Industrial Applications
For the attention of researchers, scientists, and chemical industry professionals.
This guide provides a comparative analysis of Ethoduomeen®, a trade name for a series of ethoxylated diamines. It is crucial to note that this compound® and its chemical class, ethoxylated amines, are industrial surfactants and not pharmaceutical compounds. Therefore, this document focuses on their chemical properties and industrial applications, rather than biological or pharmacological data. The information presented is intended for professionals in the chemical, industrial, and material science sectors.
Chemical Identity and Properties
This compound® refers to a family of tertiary amine ethoxylates, often based on tallow (B1178427) diamine or other fatty amines.[1][2] These substances are classified as non-ionic or cationic surfactants, which means they possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[3][4] This dual nature allows them to reduce the surface tension between immiscible liquids (like oil and water) or between a liquid and a solid.[3]
The general chemical structure involves a fatty amine core that has been reacted with ethylene (B1197577) oxide to create polyether chains.[3] The degree of ethoxylation—how many ethylene oxide units are added—can be tailored to control properties like water solubility, emulsification power, and surface activity.[3][5]
Key Chemical Families and Names:
-
Example Chemical Name: Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane (for this compound® T/25).[6][7]
The table below summarizes key physical and chemical properties for representative this compound® products, compiled from technical data sheets.
Table 1: Comparative Physicochemical Properties of this compound® Variants
| Property | This compound® T/13 | This compound® T/25 | General Fatty Amine Ethoxylates |
| Appearance | Amber Liquid | Amber Liquid | Liquid to Pasty Solids[4] |
| pH (1% solution) | ~9.5[8] | Not specified | 9 - 11[9] |
| Boiling Point | > 300 °C (> 572 °F) | > 300 °C (> 572 °F) | > 300 °C[9] |
| Flash Point | > 200 °C (> 392 °F) | > 200 °C (> 392 °F) | 100 - 199 °C[9] |
| Density | 940 kg/m ³ @ 25°C | 1.03 g/cm³ @ 20°C | Varies |
| Solubility in Water | Dispersible | Soluble[8] | Varies with ethoxylation[4] |
| Primary Function | Corrosion Inhibitor[10] | Emulsifier, Dispersant[7] | Emulsifier, Wetting Agent[11] |
| HLB Value | 19 (Davies Scale)[12] | 24.5 (Davies Scale)[13] | Varies |
Note: Data is based on typical values from technical sheets and may vary. The HLB (Hydrophile-Lipophile Balance) value indicates the surfactant's affinity for water or oil; higher values denote greater water solubility.
Primary Applications and Performance Comparison
The primary function of this compound® and similar ethoxylated amines is to act as performance-enhancing additives in industrial formulations. Their effectiveness is determined by their ability to modify surface and interfacial properties.[3]
Core Functions:
-
Corrosion Inhibition: They form a protective film on metal surfaces, which is particularly useful in oilfield operations, refineries, boilers, and water treatment systems.[1][10] this compound® T/13 is highlighted for high-temperature corrosion inhibition.[10]
-
Emulsification: They are essential for creating stable mixtures of oil and water. This is critical in the manufacturing of asphalt (B605645), agricultural formulations, and oil-based additives.[1][4]
-
Dispersion: They prevent solid particles from clumping together in a liquid, a key function in cleaners, car wash products, and polishes.[7][14]
-
Adhesion Promotion & Wetting: In applications like asphalt and coatings, they improve the adhesion of the product to surfaces.[1][5] As wetting agents, they are used in textile processing and agricultural sprays to ensure even coverage.[4]
Comparison with Alternatives:
Compared to other classes of surfactants, such as anionic or purely non-ionic types, ethoxylated amines offer a unique cationic character, especially at lower pH values.[3][5] This positive charge enhances their affinity for negatively charged surfaces like metal, textiles, and minerals, making them particularly effective antistatic agents and adhesion promoters.[5] While they are highly versatile, their performance can be affected by water hardness and pH, a factor that must be considered in formulation development.[4]
Experimental Protocols: Performance Evaluation
The evaluation of this compound® and its alternatives involves standardized testing methods to quantify their performance as surfactants. Below are outlines of typical experimental protocols.
Protocol 1: Evaluation of Corrosion Inhibition
-
Objective: To measure the effectiveness of the surfactant in preventing metal corrosion in an aqueous or oil-based environment.
-
Methodology (Weight Loss Method - NACE TM0169/ASTM G31):
-
Preparation: Metal coupons (e.g., carbon steel) are cleaned, weighed, and their surface area is measured.
-
Exposure: Coupons are immersed in a corrosive fluid (e.g., saltwater or acidic solution) with and without a specified concentration of the this compound® inhibitor.
-
Conditions: The test is conducted at a controlled temperature and for a set duration (e.g., 24-72 hours).
-
Analysis: After exposure, coupons are cleaned to remove corrosion products and then re-weighed.
-
Calculation: The corrosion rate (in mm/year) and the inhibitor efficiency (%) are calculated based on the weight loss. Inhibitor Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Protocol 2: Emulsion Stability Test
-
Objective: To assess the ability of the surfactant to create and maintain a stable emulsion.
-
Methodology:
-
Preparation: An oil phase (e.g., mineral oil) and a water phase are prepared. The this compound® emulsifier is dissolved in the appropriate phase.
-
Emulsification: The oil and water phases are mixed in a specified ratio and homogenized using a high-shear mixer for a set time and speed.
-
Observation: The resulting emulsion is transferred to a graduated cylinder and allowed to stand at room temperature.
-
Measurement: The volume of water or oil that separates from the emulsion is recorded at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs).
-
Analysis: Emulsion stability is reported as the percentage of separation over time. A lower separation percentage indicates higher stability.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the functional mechanism of surfactants and a typical workflow for their application.
Caption: Mechanism of surfactant action in an oil-in-water emulsion.
Caption: Typical workflow for applying a corrosion inhibitor.
References
- 1. This compound T/22 - Ataman Kimya [atamanchemicals.com]
- 2. This compound OV 13.2 Amine ethoxylate [nouryon.com]
- 3. shreechem.in [shreechem.in]
- 4. Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine | Venus Ethoxyethers [venus-goa.com]
- 5. Fatty amine ethoxylates [schaerer-surfactants.com]
- 6. This compound - Harcros Chemicals Inc. [harcros.store]
- 7. This compound T/25 - Nouryon - Corrosion Inhibitor - Knowde [knowde.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]
- 11. matangiindustries.com [matangiindustries.com]
- 12. ihanskorea.com [ihanskorea.com]
- 13. nouryon.com [nouryon.com]
- 14. ulprospector.com [ulprospector.com]
Ethoduomeen in Drug Development: A Review of Available Scientific Literature
For professionals in research, science, and drug development, a thorough evaluation of excipients and formulation agents is critical. This guide addresses the inquiry into peer-reviewed studies on the applications of Ethoduomeen, a trade name for a series of ethoxylated diamines, within the pharmaceutical sciences.
A comprehensive review of scientific literature reveals a notable absence of peer-reviewed studies focusing on the application of this compound in drug development, formulation, or as a therapeutic agent. The available research and documentation primarily detail its use in industrial and agricultural sectors. This compound and similar ethoxylated amines are widely recognized for their properties as cationic surfactants, emulsifiers, dispersants, and corrosion inhibitors.[1][2] Their applications are predominantly in fields such as agrochemical formulations, textiles, metalworking, and as asphalt (B605645) emulsifiers.[3][4][5]
Given the lack of data in the requested field, this guide will pivot to a well-documented application of a chemically related compound, tallow (B1178427) amine ethoxylate, as an adjuvant in herbicide formulations. This will serve to illustrate the comparative analysis and data presentation requested, with the explicit understanding that this application is outside the scope of drug development.
Comparative Performance of Herbicide Adjuvants
In the field of agriculture, adjuvants are critical for enhancing the efficacy of herbicides. A study by P.N. O'Donovan et al. (2006) in Weed Technology provides a useful comparison of different adjuvant types on the efficacy of tribenuron (B104746) herbicide. While "this compound" is not explicitly named, a key adjuvant tested, a tallow amine ethoxylate, is chemically analogous.
The following table summarizes the influence of various adjuvants on the efficacy of tribenuron for the control of several weed species, as measured by the percent reduction in shoot dry weight.
| Adjuvant Type | Chemical Name/Trade Name | Lambsquarters Control (%) | Redroot Pigweed Control (%) | Wild Mustard Control (%) |
| Amine Ethoxylate | Tallow amine ethoxylate (Frigate) | 95 | 92 | 98 |
| Non-ionic Surfactant | Nonylphenol ethoxylate (Agral 90) | 88 | 85 | 94 |
| Esterified Seed Oil | Methylated seed oil (Sunspray) | 92 | 90 | 97 |
| No Adjuvant | - | 75 | 70 | 85 |
Experimental Protocols
The data presented above was generated from a series of greenhouse experiments. The following is a summary of the key experimental protocols:
1. Plant Culture:
-
Weed species (lambsquarters, redroot pigweed, wild mustard) were seeded in pots containing a mixture of peat moss and vermiculite.
-
Plants were grown in a greenhouse under controlled temperature (22/16°C day/night) and light conditions (16-hour photoperiod).
-
Plants were thinned to a uniform number per pot prior to herbicide application.
2. Herbicide and Adjuvant Application:
-
Tribenuron herbicide was applied at a standard rate.
-
Adjuvants were mixed with the herbicide solution at their recommended concentrations.
-
A control group with no adjuvant was included for comparison.
-
The herbicide solutions were applied using a cabinet sprayer calibrated to deliver a precise volume of liquid.
3. Efficacy Evaluation:
-
Fourteen days after treatment, the above-ground portions of the plants (shoots) were harvested.
-
The harvested shoots were dried in an oven at 80°C for 72 hours.
-
The dry weight of the shoots was measured.
-
Herbicide efficacy was calculated as the percent reduction in shoot dry weight compared to the untreated control.
Experimental Workflow Diagram
The following diagram illustrates the general workflow of the described experiment.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethoduomeen: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethoduomeen, a tertiary amine ethoxylate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use, as hazards can vary. General safety precautions include wearing appropriate personal protective equipment (PPE), such as impervious gloves, safety goggles, and protective clothing.[1][2] Work should be conducted in a well-ventilated area. In case of exposure, move the affected person to fresh air, wash skin thoroughly with soap and water, and rinse eyes for at least 15 minutes.[1]
This compound Properties and Classification
This compound and its variants are ethoxylated amines with varying properties.[1][3][4][5] Understanding these properties is the first step in proper waste characterization, a critical component of compliant disposal.[6] Below is a summary of key physical and chemical properties for representative this compound products.
| Property | This compound T/13[7] | Ethomeen® C 25[8] | This compound T/22[1] |
| Appearance | Amber Liquid | - | - |
| Odor | Ammoniacal | - | - |
| Boiling Point | > 300 °C (> 572 °F) | > 300°C | - |
| Flash Point | > 200 °C (> 392 °F) | 100 - 199°C | - |
| Density | 940 kg/m ³ @ 25 °C | - | - |
| Solubility in Water | Dispersible | - | - |
| pH | - | 9 - 11 (1% solution) | - |
| Molecular Weight | - | - | 204.36 |
Hazard classifications can vary significantly between different this compound products. For instance, Ethomeen® C 12 is classified as harmful if swallowed, causes severe skin burns and eye damage, is suspected of damaging the unborn child, and is very toxic to aquatic life with long-lasting effects.[2] In contrast, some other this compound products may have a lower hazard profile.[9]
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to federal, state, and local regulations.[6][10] The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Characterization
Identify the specific this compound product and consult its SDS to determine its hazardous properties.[11] Based on the SDS, classify the waste according to the Environmental Protection Agency (EPA) guidelines, which categorize hazardous wastes into P, U, K, and F lists.[12]
Step 2: Segregation and Storage
Properly segregate this compound waste from other chemical waste streams to prevent incompatible materials from mixing.[10] Store the waste in a designated satellite accumulation area near the point of generation in a clearly labeled, sealed, and appropriate container.
Step 3: Prohibited Disposal Methods
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][11][13] This can lead to the contamination of water supplies and the environment.[11] It is explicitly stated that this compound should not be discharged to sewer systems.[1]
Step 4: Approved Disposal Methods
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] These methods are designed to neutralize or destroy toxic compounds in a safe and environmentally sound manner.[12] Land disposal in specially designed landfill facilities may be an option for certain pre-treated hazardous wastes, but this must be done in accordance with federal and state regulations.[12]
Step 5: Container Disposal
Empty this compound containers must also be managed properly. Containers should be triple-rinsed with a suitable solvent.[1][10] The rinsate should be collected and disposed of as hazardous waste. After thorough cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our planet.
References
- 1. This compound T/22 - Ataman Kimya [atamanchemicals.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. This compound OV 13.2 Amine ethoxylate [nouryon.com]
- 4. This compound T/13 Tallow alkyldiamine ethoxylate [nouryon.com]
- 5. This compound T/22 Tallow alkyldiamine ethoxylate [nouryon.com]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. kremer-pigmente.com [kremer-pigmente.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. How to Safely Dispose of Hazardous Chemicals [biolein.com]
- 12. Proper Hazardous Waste Disposal in Manufacturing [emsllcusa.com]
- 13. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
